molecular formula C13H17NO3 B8395052 6-(Cyclohexylmethoxy)nicotinic acid

6-(Cyclohexylmethoxy)nicotinic acid

Cat. No.: B8395052
M. Wt: 235.28 g/mol
InChI Key: IZQBITQBLJSQFI-UHFFFAOYSA-N
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Description

6-(Cyclohexylmethoxy)nicotinic acid is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Cyclohexylmethoxy)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Cyclohexylmethoxy)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

6-(cyclohexylmethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H17NO3/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,15,16)

InChI Key

IZQBITQBLJSQFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-(Cyclohexylmethoxy)nicotinic Acid: Synthesis, Properties, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including lipid-lowering and anti-inflammatory effects.[1][2] The modification of the pyridine ring at the 6-position has been a key strategy in the development of novel nicotinic acid receptor ligands with altered potency, selectivity, and pharmacokinetic profiles. This guide focuses on a specific, yet under-characterized derivative, 6-(Cyclohexylmethoxy)nicotinic acid, providing a comprehensive overview of its chemical structure, a plausible synthetic route, predicted physicochemical properties, and potential pharmacological applications. This document is intended to serve as a foundational resource for researchers interested in the exploration of this and related compounds in drug discovery programs.

Chemical Structure and Nomenclature

IUPAC Name: 6-(Cyclohexylmethoxy)pyridine-3-carboxylic acid

Chemical Formula: C₁₃H₁₇NO₃

Molecular Weight: 235.28 g/mol

CAS Number: Not available

The chemical structure of 6-(Cyclohexylmethoxy)nicotinic acid features a nicotinic acid core, which is a pyridine ring substituted with a carboxylic acid at the 3-position. The defining feature of this molecule is the cyclohexylmethoxy group attached to the 6-position of the pyridine ring via an ether linkage.

Figure 1: Chemical Structure of 6-(Cyclohexylmethoxy)nicotinic acid

A 2D representation of the molecular structure.

Synthesis of 6-(Cyclohexylmethoxy)nicotinic Acid

Proposed Synthetic Pathway:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis 6-Hydroxynicotinic_acid 6-Hydroxynicotinic acid Methyl_6-hydroxynicotinate Methyl 6-hydroxynicotinate 6-Hydroxynicotinic_acid->Methyl_6-hydroxynicotinate MeOH, H₂SO₄ (cat.), Reflux Methyl_6-(cyclohexylmethoxy)nicotinate Methyl 6-(cyclohexylmethoxy)nicotinate Methyl_6-hydroxynicotinate->Methyl_6-(cyclohexylmethoxy)nicotinate (Bromomethyl)cyclohexane, K₂CO₃, DMF Cyclohexylmethanol Cyclohexylmethanol Cyclohexylmethyl_bromide (Bromomethyl)cyclohexane Cyclohexylmethanol->Cyclohexylmethyl_bromide PBr₃ or HBr Target_Compound 6-(Cyclohexylmethoxy)nicotinic acid Methyl_6-(cyclohexylmethoxy)nicotinate->Target_Compound 1. NaOH (aq) 2. HCl (aq)

A proposed three-step synthesis of the target compound.

Step 1: Esterification of 6-Hydroxynicotinic Acid

The initial step involves the protection of the carboxylic acid group of 6-hydroxynicotinic acid as a methyl ester. This is a standard Fischer esterification procedure.

Protocol:

  • To a solution of 6-hydroxynicotinic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 6-hydroxynicotinate.

Causality: The esterification step is crucial to prevent the acidic proton of the carboxylic acid from interfering with the subsequent base-mediated etherification reaction.

Step 2: Williamson Ether Synthesis

The hydroxyl group of methyl 6-hydroxynicotinate is then alkylated with a suitable cyclohexylmethyl halide, such as (bromomethyl)cyclohexane, via a Williamson ether synthesis.[3][4][5][6][7]

Protocol:

  • Dissolve methyl 6-hydroxynicotinate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (1.5-2.0 eq), to the solution.

  • To this suspension, add (bromomethyl)cyclohexane (1.1-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl 6-(cyclohexylmethoxy)nicotinate.

Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide intermediate. Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group without causing hydrolysis of the ester.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid.

Protocol:

  • Dissolve methyl 6-(cyclohexylmethoxy)nicotinate (1.0 eq) in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide (2-3 eq), and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4, leading to the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to afford 6-(Cyclohexylmethoxy)nicotinic acid.

Physicochemical Properties

Due to the absence of experimental data for 6-(Cyclohexylmethoxy)nicotinic acid in publicly available databases, the following properties are predicted based on the known properties of nicotinic acid and the contribution of the cyclohexylmethoxy substituent.

PropertyPredicted Value/RangeMethod of Estimation / Rationale
Melting Point (°C) 150 - 180The introduction of the bulky and flexible cyclohexylmethoxy group is expected to disrupt the crystal lattice packing compared to nicotinic acid (m.p. 237 °C), leading to a lower melting point.[8]
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., methanol, ethanol, DMSO, DMF)The large, nonpolar cyclohexylmethoxy group will significantly decrease aqueous solubility compared to nicotinic acid. The carboxylic acid moiety will allow for solubility in basic aqueous solutions through salt formation.
pKa 4.5 - 5.0The pKa of the carboxylic acid is expected to be similar to that of nicotinic acid (pKa ≈ 4.85), as the 6-substituent is electronically distant and should have a minimal inductive effect on the acidity of the carboxyl group.[8]
LogP 2.5 - 3.5The addition of the lipophilic cyclohexylmethoxy group will substantially increase the octanol-water partition coefficient (LogP) compared to nicotinic acid (LogP ≈ 0.36).
Experimental Protocols for Property Determination

A standard shake-flask method can be employed to determine the aqueous solubility.

Protocol:

  • Add an excess amount of 6-(Cyclohexylmethoxy)nicotinic acid to a known volume of water in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

  • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Potentiometric titration is a reliable method for determining the pKa of the carboxylic acid group.

Protocol:

  • Prepare a solution of 6-(Cyclohexylmethoxy)nicotinic acid of known concentration in a co-solvent system (e.g., water-methanol) if aqueous solubility is low.

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Plot the pH of the solution against the volume of titrant added.

  • The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Potential Pharmacological Properties and In Vitro Evaluation

The pharmacological profile of 6-(Cyclohexylmethoxy)nicotinic acid is currently unknown. However, based on the structure-activity relationships of other 6-substituted nicotinic acid derivatives, some potential activities can be hypothesized.

Hypothesized Pharmacological Targets and Activities
  • Nicotinic Acetylcholine Receptors (nAChRs): The nicotinic acid scaffold is a known pharmacophore for nAChRs.[2] The nature of the substituent at the 6-position can significantly influence the affinity and selectivity for different nAChR subtypes.[9] The bulky and lipophilic cyclohexylmethoxy group may confer selectivity for certain nAChR subtypes.

  • Anti-inflammatory Activity: Nicotinic acid and its derivatives have been shown to possess anti-inflammatory properties.[10][11][12][13][14][15][16] It is plausible that 6-(Cyclohexylmethoxy)nicotinic acid could exhibit similar activity, potentially through modulation of inflammatory pathways.

Experimental Protocols for In Vitro Pharmacological Evaluation

This assay determines the affinity of the test compound for a specific nAChR subtype.[17][18][19][20]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., α4β2, α7).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor subtype (e.g., [³H]epibatidine for α4β2), and varying concentrations of 6-(Cyclohexylmethoxy)nicotinic acid.

  • Incubation: Incubate the plate at a specific temperature for a set time to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of 6-(Cyclohexylmethoxy)nicotinic acid that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

The FLIPR assay is a high-throughput method to assess the functional activity of a compound at a ligand-gated ion channel like the nAChR by measuring changes in intracellular calcium levels.[21][22][23]

Protocol:

  • Cell Plating: Plate cells expressing the nAChR subtype of interest in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Use the FLIPR instrument to add varying concentrations of 6-(Cyclohexylmethoxy)nicotinic acid to the wells.

  • Fluorescence Measurement: The instrument measures the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

  • Data Analysis:

    • Agonist activity: A concentration-dependent increase in fluorescence indicates agonist activity. The EC₅₀ value (concentration for 50% of maximal response) can be determined.

    • Antagonist activity: To test for antagonism, pre-incubate the cells with 6-(Cyclohexylmethoxy)nicotinic acid before adding a known nAChR agonist. A concentration-dependent inhibition of the agonist-induced fluorescence increase indicates antagonist activity, from which an IC₅₀ value can be calculated.

Workflow for In Vitro Pharmacological Characterization:

G Target_Compound 6-(Cyclohexylmethoxy)nicotinic acid Binding_Assay Radioligand Binding Assay (Determine Affinity - Ki) Target_Compound->Binding_Assay Functional_Assay FLIPR Calcium Flux Assay (Determine Function - EC₅₀/IC₅₀) Target_Compound->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis

A logical workflow for assessing the in vitro pharmacology of the title compound.

Conclusion and Future Directions

6-(Cyclohexylmethoxy)nicotinic acid represents an intriguing yet unexplored derivative within the broader class of nicotinic acid analogs. This guide has provided a robust framework for its synthesis, a predictive assessment of its physicochemical properties, and a clear path forward for its pharmacological evaluation. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted physicochemical properties suggest a lipophilic molecule with poor aqueous solubility, which will be a critical consideration for formulation and in vivo studies.

Future research should focus on the successful synthesis and purification of 6-(Cyclohexylmethoxy)nicotinic acid, followed by the experimental determination of its physicochemical properties to validate the predictions made herein. Subsequently, a comprehensive in vitro pharmacological profiling, as outlined, will be essential to elucidate its primary biological targets and mechanism of action. The insights gained from these studies will be invaluable in determining the potential of this compound as a lead for the development of novel therapeutics targeting nicotinic acetylcholine receptors or other pathways modulated by nicotinic acid derivatives.

References

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8.
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  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
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  • Ovid. (n.d.). In vitro screening strategies for nicotinic receptor ligands.
  • PubMed. (2024, March 15). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

  • BUE Scholar. (2024, January 19). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri.
  • PubMed. (2014, September 12). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. Retrieved from [Link]

  • PubMed. (2007, October 15). In vitro screening strategies for nicotinic receptor ligands. Retrieved from [Link]

  • J-Stage. (n.d.). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers.
  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
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  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

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  • ResearchGate. (2025, August 5). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile | Request PDF.
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  • Eurasian Chemico-Technological Journal. (2024, August 25). Synthesis and Anti-Inflammatory Activity of New Nicotinoyl Amides.
  • Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide.
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  • PubMed. (n.d.). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights.
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Synthesis of 6-(Cyclohexylmethoxy)nicotinic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-(Cyclohexylmethoxy)nicotinic acid is a pyridine carboxylic acid derivative with potential applications in medicinal chemistry and drug development. Its structural motif, featuring a lipophilic cyclohexylmethoxy group appended to a nicotinic acid core, makes it an interesting candidate for modulating biological targets where such physicochemical properties are desirable. This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of 6-(Cyclohexylmethoxy)nicotinic acid, intended for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by relevant literature, ensuring scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 6-(Cyclohexylmethoxy)nicotinic acid can be approached through several strategic disconnections. A logical and efficient retrosynthetic analysis points towards a convergent synthesis, beginning with commercially available starting materials. The primary disconnection is the ether bond, suggesting a Williamson ether synthesis as a key transformation. Further disconnection of the nicotinic acid moiety leads back to simpler, readily accessible precursors.

Two primary synthetic routes are proposed and will be discussed in detail:

  • Route A: A three-step sequence commencing with the esterification of 6-hydroxynicotinic acid, followed by a Williamson ether synthesis to introduce the cyclohexylmethoxy group, and culminating in the hydrolysis of the ester to yield the target carboxylic acid.

  • Route B: An alternative two-step pathway starting with the chlorination of 6-hydroxynicotinic acid, followed by nucleophilic substitution of the resulting 6-chloronicotinic acid with cyclohexylmethoxide.

This guide will focus on providing a detailed, step-by-step protocol for Route A, as it generally offers milder reaction conditions and avoids the use of potentially harsh chlorinating agents.

Synthetic Pathway and Experimental Protocols

Route A: Three-Step Synthesis from 6-Hydroxynicotinic Acid

This synthetic route is comprised of three distinct chemical transformations:

  • Esterification: Protection of the carboxylic acid functionality of 6-hydroxynicotinic acid as a methyl ester.

  • Williamson Ether Synthesis: O-alkylation of the pyridinone oxygen with cyclohexylmethyl bromide.

  • Hydrolysis: Deprotection of the methyl ester to afford the final product.

Synthetic_Pathway_A Start 6-Hydroxynicotinic Acid Intermediate1 Methyl 6-hydroxynicotinate Start->Intermediate1 Step 1: Esterification (MeOH, H₂SO₄) Intermediate2 Methyl 6-(cyclohexylmethoxy)nicotinate Intermediate1->Intermediate2 Step 2: Williamson Ether Synthesis (Cyclohexylmethyl bromide, Base) FinalProduct 6-(Cyclohexylmethoxy)nicotinic acid Intermediate2->FinalProduct Step 3: Hydrolysis (e.g., LiOH or NaOH)

Caption: Proposed three-step synthesis of 6-(Cyclohexylmethoxy)nicotinic acid.

Step 1: Synthesis of Methyl 6-hydroxynicotinate

The initial step involves the Fischer esterification of 6-hydroxynicotinic acid. This acid-catalyzed reaction with methanol serves to protect the carboxylic acid group, preventing it from interfering with the subsequent base-mediated etherification.

Protocol:

  • To a suspension of 6-hydroxynicotinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.

  • The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate, methyl 6-hydroxynicotinate, is collected by filtration, washed with cold water, and dried under vacuum to yield a white to off-white solid.

Reagent/SolventMolar Equivalent/VolumePurpose
6-Hydroxynicotinic Acid1.0Starting Material
Methanol10 volumesReagent and Solvent
Sulfuric Acid (conc.)0.1-0.2Catalyst
Sodium Bicarbonate (sat. aq.)As neededNeutralization
Step 2: Synthesis of Methyl 6-(cyclohexylmethoxy)nicotinate

This key step utilizes the Williamson ether synthesis to form the desired ether linkage.[1][2][3] The hydroxyl group of the pyridinone tautomer of methyl 6-hydroxynicotinate is deprotonated by a suitable base to form a nucleophilic alkoxide, which then displaces the bromide from cyclohexylmethyl bromide in an S_N2 reaction.[3]

Protocol:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve methyl 6-hydroxynicotinate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (10 volumes).

  • Add a suitable base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handled with extreme care) portion-wise at room temperature.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add cyclohexylmethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and maintain for 6-12 hours, monitoring by TLC or HPLC.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield methyl 6-(cyclohexylmethoxy)nicotinate.

Reagent/SolventMolar Equivalent/VolumePurpose
Methyl 6-hydroxynicotinate1.0Substrate
Cyclohexylmethyl bromide1.2Alkylating Agent
Potassium Carbonate or Sodium Hydride1.5 or 1.1Base
Dimethylformamide (DMF)10 volumesSolvent
Ethyl AcetateAs neededExtraction Solvent
Water/BrineAs neededAqueous Workup
Step 3: Synthesis of 6-(Cyclohexylmethoxy)nicotinic acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. Saponification using a base like lithium hydroxide or sodium hydroxide is a standard and effective method.

Protocol:

  • Dissolve methyl 6-(cyclohexylmethoxy)nicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or HPLC.

  • Once the hydrolysis is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 3-4 with a dilute acid such as 1M hydrochloric acid.

  • The precipitated product, 6-(Cyclohexylmethoxy)nicotinic acid, is collected by filtration.

  • Wash the solid with cold water and dry under vacuum to afford the final product.

Reagent/SolventMolar Equivalent/VolumePurpose
Methyl 6-(cyclohexylmethoxy)nicotinate1.0Substrate
Lithium Hydroxide Monohydrate2.0-3.0Hydrolysis Reagent
Tetrahydrofuran (THF)/Water3:1 v/vSolvent System
1M Hydrochloric AcidAs neededAcidification

Alternative Synthetic Strategy: Route B

An alternative approach begins with the conversion of 6-hydroxynicotinic acid to 6-chloronicotinic acid. This can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 6-chloronicotinic acid can then be reacted with sodium cyclohexylmethoxide in a nucleophilic aromatic substitution reaction to yield the final product. While this route is shorter, it often requires more stringent reaction conditions and the handling of corrosive reagents.

Synthetic_Pathway_B Start 6-Hydroxynicotinic Acid Intermediate 6-Chloronicotinic Acid Start->Intermediate Step 1: Chlorination (e.g., POCl₃) FinalProduct 6-(Cyclohexylmethoxy)nicotinic acid Intermediate->FinalProduct Step 2: Nucleophilic Substitution (Sodium cyclohexylmethoxide)

Caption: Alternative two-step synthesis of 6-(Cyclohexylmethoxy)nicotinic acid.

Characterization and Purity Analysis

The identity and purity of the synthesized 6-(Cyclohexylmethoxy)nicotinic acid should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the presence of both the nicotinic acid and cyclohexylmethoxy moieties.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point: To determine the melting point range of the crystalline solid.

Conclusion

This technical guide outlines a reliable and well-precedented three-step synthetic pathway for the preparation of 6-(Cyclohexylmethoxy)nicotinic acid, starting from 6-hydroxynicotinic acid. The described protocols are based on fundamental organic chemistry principles, including Fischer esterification, Williamson ether synthesis, and ester hydrolysis. The detailed experimental procedures and tabulated data provide a solid foundation for researchers to successfully synthesize this compound for further investigation in various scientific disciplines. An alternative, more direct synthetic route is also presented for consideration. Adherence to standard laboratory safety practices is paramount when performing these chemical transformations.

References

  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Wikipedia contributors. (2024). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic acid. Retrieved from [Link]

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6-(Cyclohexylmethoxy)nicotinic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-(Cyclohexylmethoxy)nicotinic Acid: Synthesis, Characterization, and Scientific Context

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Cyclohexylmethoxy)nicotinic acid, a derivative of nicotinic acid. As this compound is not extensively documented in publicly available chemical databases, this document focuses on its proposed synthesis, purification, and characterization based on established chemical principles and literature precedents for analogous structures.

Introduction and Molecular Profile

6-(Cyclohexylmethoxy)nicotinic acid is a heterocyclic compound featuring a pyridine-3-carboxylic acid (nicotinic acid) core. The defining feature of this molecule is the cyclohexylmethoxy group attached at the 6-position of the pyridine ring. This structural modification is of interest to medicinal chemists and drug discovery professionals due to the established biological roles of nicotinic acid and its derivatives. Nicotinic acid, also known as niacin or vitamin B3, is a well-known lipid-lowering agent and a precursor to the coenzymes NAD and NADP.[1][2] The introduction of a lipophilic cyclohexylmethoxy side chain could significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

Chemical Structure and Properties
  • IUPAC Name: 6-(Cyclohexylmethoxy)pyridine-3-carboxylic acid

  • Molecular Formula: C₁₃H₁₇NO₃

  • Molecular Weight: 235.28 g/mol

  • CAS Number: Not assigned or publicly available as of the date of this guide.

PropertyPredicted Value/Information
Physical StateExpected to be a white to off-white crystalline solid at room temperature.
SolubilityLikely to have low solubility in water and higher solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
pKaThe carboxylic acid moiety will have an acidic pKa, estimated to be in the range of 4-5.

Proposed Synthetic Pathways

The synthesis of 6-(Cyclohexylmethoxy)nicotinic acid can be logically approached through a few key pathways, primarily revolving around the formation of the ether linkage. The most direct and widely applicable method is the Williamson ether synthesis.[2][3][4]

Primary Synthetic Route: Williamson Ether Synthesis from 6-Hydroxynicotinic Acid

This is the preferred and most established route, involving the reaction of a nucleophilic alkoxide with an alkyl halide.[2][4] The synthesis begins with the commercially available or synthetically prepared 6-hydroxynicotinic acid.

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) 6-hydroxynicotinic_acid 6-Hydroxynicotinic Acid alkoxide Sodium or Potassium 6-hydroxynicotinate 6-hydroxynicotinic_acid->alkoxide  Base (e.g., NaH, K2CO3)  Solvent (e.g., DMF, DMSO) product 6-(Cyclohexylmethoxy)nicotinic acid alkoxide->product  Heat cyclohexylmethyl_bromide Cyclohexylmethyl Bromide cyclohexylmethyl_bromide->product

Caption: Proposed Williamson Ether Synthesis of 6-(Cyclohexylmethoxy)nicotinic acid.

  • Deprotonation of 6-Hydroxynicotinic Acid:

    • To a solution of 6-hydroxynicotinic acid (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base (1.1 equivalents). Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures.

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Ether Formation:

    • To the solution of the 6-hydroxynicotinate salt, add cyclohexylmethyl bromide (1.1 equivalents) dropwise.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to a pH of approximately 4-5 to protonate the carboxylic acid, causing the product to precipitate.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Alternative Synthetic Route: From 6-Chloronicotinic Acid

An alternative approach involves the nucleophilic aromatic substitution of 6-chloronicotinic acid with cyclohexylmethanol. This reaction typically requires a strong base to deprotonate the alcohol.

Alternative Synthesis 6-chloronicotinic_acid 6-Chloronicotinic Acid product 6-(Cyclohexylmethoxy)nicotinic acid 6-chloronicotinic_acid->product cyclohexylmethanol Cyclohexylmethanol cyclohexylmethanol->product  Strong Base (e.g., NaH)  Solvent (e.g., THF, Dioxane)  Heat

Caption: Alternative synthesis via nucleophilic aromatic substitution.

Proposed Characterization and Quality Control

As a novel compound, rigorous characterization is essential to confirm its identity and purity.

Spectroscopic Analysis
TechniqueExpected Results
¹H NMR - Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring.- Cyclohexyl Protons: A complex multiplet in the aliphatic region (typically δ 0.8-2.0 ppm).- OCH₂ Protons: A doublet adjacent to the cyclohexyl group.- COOH Proton: A broad singlet, which is exchangeable with D₂O.
¹³C NMR - Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm).- Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).- OCH₂ Carbon: A signal around δ 70-80 ppm.- Cyclohexyl Carbons: Signals in the aliphatic region (δ 20-40 ppm).
Mass Spec. - (ESI-) : Expected [M-H]⁻ ion at m/z 234.12.- (ESI+) : Expected [M+H]⁺ ion at m/z 236.13.
FT-IR - O-H Stretch: A broad band around 2500-3300 cm⁻¹ (carboxylic acid).- C=O Stretch: A strong absorption around 1700-1725 cm⁻¹ (carboxylic acid).- C-O-C Stretch: Absorptions in the region of 1050-1250 cm⁻¹ (ether).
Purity Assessment
  • Melting Point: A sharp melting point range would be indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, ideally with detection at multiple wavelengths. A purity of >95% is generally required for biological screening.

Potential Applications and Research Context

While specific biological data for 6-(Cyclohexylmethoxy)nicotinic acid is not available, its structure suggests several areas of potential research:

  • GPR109A Agonism: Nicotinic acid is an agonist of the G protein-coupled receptor 109A (GPR109A), which is responsible for its lipid-lowering effects but also the common side effect of flushing. The bulky, lipophilic side chain may modulate the potency and selectivity for this receptor, potentially leading to a therapeutic with an improved side-effect profile.

  • Enzyme Inhibition: The nicotinic acid scaffold is present in various enzyme inhibitors. This derivative could be screened against a panel of enzymes to identify novel biological activities.

  • Chemical Probe: As a novel derivative, it could serve as a chemical probe to investigate the structure-activity relationships of nicotinic acid-based compounds.

Safety and Handling

As with any new chemical entity, 6-(Cyclohexylmethoxy)nicotinic acid should be handled with care.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

This guide provides a foundational understanding of 6-(Cyclohexylmethoxy)nicotinic acid, from its logical synthesis to its potential scientific relevance. The proposed protocols and characterization data serve as a starting point for researchers interested in exploring this and related nicotinic acid derivatives.

References

  • Boyer, J. H., & Schoen, W. (1956). 6-Hydroxynicotinic Acid. Organic Syntheses, 36, 44. doi:10.15227/orgsyn.036.0044
  • Wikipedia contributors. (2024). Nicotinic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Spectroscopic Characterization of 6-(Cyclohexylmethoxy)nicotinic Acid: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Cyclohexylmethoxy)nicotinic acid is a derivative of nicotinic acid, also known as vitamin B3. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The structural modification of the nicotinic acid scaffold can lead to new therapeutic agents with altered potency, selectivity, and pharmacokinetic profiles. The introduction of a cyclohexylmethoxy group at the 6-position of the pyridine ring is anticipated to significantly impact its physicochemical properties and biological interactions.

A thorough understanding of the molecular structure is paramount in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the chemical structure of novel compounds. However, to date, a comprehensive experimental spectroscopic dataset for 6-(Cyclohexylmethoxy)nicotinic acid has not been published in the scientific literature.

This technical guide, therefore, presents a predictive and comparative analysis of the spectroscopic data for 6-(Cyclohexylmethoxy)nicotinic acid. By leveraging the well-established spectral characteristics of its core components—nicotinic acid and cyclohexylmethanol—we can forecast the expected NMR, IR, and MS data for the target molecule. This predictive approach provides a valuable reference for researchers synthesizing or working with this compound, aiding in its identification and characterization.

Molecular Structure and Predicted Spectroscopic Workflow

The workflow for the predictive analysis of 6-(Cyclohexylmethoxy)nicotinic acid's spectroscopic data is outlined below. This process begins with the analysis of the foundational molecules, nicotinic acid and cyclohexylmethanol, and culminates in the predicted spectra of the target compound.

Spectroscopic_Workflow cluster_0 Reference Compounds cluster_1 Spectroscopic Techniques cluster_2 Predicted Data for 6-(Cyclohexylmethoxy)nicotinic acid Nicotinic Acid Nicotinic Acid NMR NMR Nicotinic Acid->NMR IR IR Nicotinic Acid->IR MS MS Nicotinic Acid->MS Cyclohexylmethanol Cyclohexylmethanol Cyclohexylmethanol->NMR Cyclohexylmethanol->IR Cyclohexylmethanol->MS Predicted_NMR Predicted_NMR NMR->Predicted_NMR Substituent Effect Analysis Predicted_IR Predicted_IR IR->Predicted_IR Functional Group Analysis Predicted_MS Predicted_MS MS->Predicted_MS Fragmentation Pattern Analysis

Caption: Predictive workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 6-(Cyclohexylmethoxy)nicotinic acid are based on the known chemical shifts of nicotinic acid and cyclohexylmethanol, with adjustments for the electronic effects of the substituents.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of 6-(Cyclohexylmethoxy)nicotinic acid in a solvent like DMSO-d₆ would exhibit signals for the aromatic protons of the pyridine ring, the protons of the cyclohexylmethoxy group, and the acidic proton of the carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-(Cyclohexylmethoxy)nicotinic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-2~8.9d~2.0Downfield shift due to proximity to the electron-withdrawing nitrogen and deshielding from the carboxylic acid group.
H-4~8.2dd~8.0, 2.0Ortho-coupling to H-5 and meta-coupling to H-2.
H-5~7.4d~8.0Ortho-coupling to H-4.
O-CH₂~4.2d~6.0Methylene protons adjacent to the oxygen and the cyclohexyl group.
Cyclohexyl-CH~1.8m-Methine proton of the cyclohexyl ring.
Cyclohexyl-CH₂1.0 - 1.7m-Methylene protons of the cyclohexyl ring.
COOH>12br s-Broad singlet for the acidic proton, exchangeable with D₂O.

The proton chemical shifts for the pyridine ring of nicotinic acid are well-documented. In DMSO-d₆, the signals for H-2, H-6, H-4, and H-5 of nicotinic acid appear around 9.13, 8.83, 8.32, and 7.58 ppm, respectively[1]. The substitution of the cyclohexylmethoxy group at the 6-position will cause an upfield shift of the remaining ring protons due to its electron-donating nature through the ether linkage. The protons of the cyclohexylmethanol moiety are expected to have chemical shifts similar to those in cyclohexylmethanol itself, where the -CH₂-OH protons appear around 3.4 ppm[2][3]. The adjacent ether oxygen in the target molecule will cause a downfield shift of these methylene protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-(Cyclohexylmethoxy)nicotinic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O~167Carboxylic acid carbonyl carbon.
C-6~163Aromatic carbon attached to the oxygen, significantly downfield.
C-2~152Aromatic carbon adjacent to nitrogen.
C-4~138Aromatic carbon.
C-3~125Aromatic carbon attached to the carboxylic acid.
C-5~110Aromatic carbon.
O-CH₂~74Methylene carbon of the cyclohexylmethoxy group.
Cyclohexyl-CH~38Methine carbon of the cyclohexyl ring.
Cyclohexyl-CH₂25 - 30Methylene carbons of the cyclohexyl ring.

The chemical shifts of the pyridine ring carbons in nicotinic acid are approximately 153.1 (C-3), 151.7 (C-4), 140.4 (C-2), 135.0 (C-5), and 126.6 (C-1) ppm[4]. The attachment of the electron-donating cyclohexylmethoxy group at C-6 will cause a significant downfield shift for C-6 and influence the chemical shifts of the other ring carbons. The carbons of the cyclohexylmethoxy group are predicted based on the data for cyclohexylmethanol, where the -CH₂-OH carbon is at approximately 68 ppm and the ring carbons are in the 25-40 ppm range[5]. The ether linkage will slightly alter these values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 6-(Cyclohexylmethoxy)nicotinic acid will show characteristic absorption bands for the carboxylic acid, the aromatic ring, the ether linkage, and the alkyl group.

Table 3: Predicted IR Absorption Bands for 6-(Cyclohexylmethoxy)nicotinic acid

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Broad
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)2950 - 2850Strong
C=O (Carboxylic Acid)1710 - 1680Strong
C=C, C=N (Aromatic Ring)1600 - 1450Medium
C-O-C (Ether)1250 - 1050Strong
C-O (Carboxylic Acid)1300 - 1200Medium

The IR spectrum of nicotinic acid shows a broad O-H stretch from the carboxylic acid dimer, a sharp C=O stretch around 1700 cm⁻¹, and aromatic C=C and C=N stretching bands[6][7]. Cyclohexylmethanol exhibits strong C-H stretching bands for the alkyl group and a strong C-O stretching band for the alcohol[5][8]. The predicted spectrum of 6-(Cyclohexylmethoxy)nicotinic acid will be a composite of these features, with the notable addition of a strong C-O-C stretching band characteristic of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Molecular Ion and Fragmentation Pattern

The molecular formula of 6-(Cyclohexylmethoxy)nicotinic acid is C₁₃H₁₇NO₃, with a monoisotopic mass of 235.1208 u. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 235.

The fragmentation of the molecule is expected to occur at the weakest bonds, primarily the ether linkage and the bonds adjacent to the aromatic ring and the cyclohexyl group.

Mass_Spec_Fragmentation cluster_0 Predicted Fragmentation Pathway M [C₁₃H₁₇NO₃]⁺˙ m/z = 235 F1 [C₆H₄NO₂-CH₂]⁺ m/z = 136 M->F1 α-cleavage F2 [C₇H₁₃]⁺ m/z = 97 M->F2 Benzylic cleavage F3 [C₆H₅NO₂]⁺˙ m/z = 123 M->F3 McLafferty rearrangement (loss of C₇H₁₂O) F4 [C₆H₁₁]⁺ m/z = 83 F2->F4 Loss of CH₂

Caption: Predicted major fragmentation pathways for 6-(Cyclohexylmethoxy)nicotinic acid.

Key predicted fragments include:

  • m/z 136: Loss of the cyclohexyl radical.

  • m/z 123: The molecular ion of nicotinic acid, potentially formed through a rearrangement and cleavage.[9][10]

  • m/z 97: The cyclohexylmethyl cation.

  • m/z 83: The cyclohexyl cation, resulting from the loss of the methylene group from the cyclohexylmethyl fragment.[5][11]

The fragmentation of nicotinic acid typically shows a prominent molecular ion peak and fragments corresponding to the loss of -OH and -COOH groups[9]. The mass spectrum of cyclohexylmethanol shows a base peak at m/z 55 and other significant fragments at m/z 83 and 96, corresponding to the cyclohexyl cation and loss of water, respectively[5][11]. The predicted fragmentation of the target molecule will be influenced by the stability of the resulting carbocations and radical species.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics of 6-(Cyclohexylmethoxy)nicotinic acid. By systematically analyzing the expected influences of the constituent functional groups on NMR, IR, and MS spectra, we have constructed a detailed and scientifically grounded forecast of the data. This information serves as a crucial starting point for any researcher involved in the synthesis, isolation, or characterization of this novel nicotinic acid derivative. The provided tables and diagrams offer a quick reference for expected spectral features, facilitating the confirmation of the compound's identity once experimental data becomes available. As with any predictive analysis, experimental verification remains the gold standard for structural elucidation.

References

  • FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. ResearchGate. Available at: [Link]

  • Taylor, L. D. (1962). The Infrared Spectrum of Nicotinic Acid. The Journal of Organic Chemistry, 27(11), 4064-4065. Available at: [Link]

  • Nicotinic Acid. PubChem. Available at: [Link]

  • FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Available at: [Link]

  • Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research. Available at: [Link]

  • Uses of ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Single mass spectra of nicotinic acid (a) based on PubChem data... ResearchGate. Available at: [Link]

  • Cyclohexanemethanol. PubChem. Available at: [Link]

  • Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. JOCPR. Available at: [Link]

  • Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. Available at: [Link]

  • Nicotinic Acid (210-260 nm). Starna Scientific. Available at: [Link]

  • Tricyclohexylmethanol. PubChem. Available at: [Link]

  • Nicotinic Acid at BMRB. BMRB. Available at: [Link]

  • Cyclohexanemethanol. NIST WebBook. Available at: [Link]

  • (E)-(4-Isopropyl-cyclohexyl)-methanol - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]

  • Cyclohexanemethanol. NIST WebBook. Available at: [Link]

  • Nicotinic acid, morpholide. NIST WebBook. Available at: [Link]

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  • Cyclohexylmethanol. Wikipedia. Available at: [Link]

  • (a) 1 H NMR and (b) 13 C NMR spectra of dinicotinic acid molecule in DMSO solution. ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Available at: [Link]

  • Cyclohexanemethanol. NIST WebBook. Available at: [Link]

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Solubility and stability of 6-(Cyclohexylmethoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability of 6-(Cyclohexylmethoxy)nicotinic Acid

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and chemical stability of 6-(Cyclohexylmethoxy)nicotinic acid, a novel derivative of nicotinic acid. Intended for researchers, chemists, and drug development professionals, this document outlines the core principles and detailed experimental protocols necessary for a thorough physicochemical characterization. The narrative emphasizes the causality behind experimental design, adherence to regulatory standards, and the development of robust, self-validating analytical methodologies. By synthesizing established principles of pharmaceutical analysis with practical, field-proven insights, this guide serves as an essential resource for advancing the preclinical development of this compound.

Introduction: Physicochemical Characterization in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. 6-(Cyclohexylmethoxy)nicotinic acid, as a derivative of the well-known nicotinic acid (Vitamin B3)[1][2][3], presents a unique profile. Its structure, featuring a carboxylic acid group on a pyridine ring and a bulky, lipophilic cyclohexylmethoxy side chain, suggests a complex interplay of factors governing its behavior in solution and under stress.

The carboxylic acid moiety implies pH-dependent solubility, while the ether linkage in the side chain may be susceptible to hydrolytic or oxidative degradation. A comprehensive understanding of these attributes is not merely a data-gathering exercise; it is a foundational step in de-risking the molecule for further development. Forced degradation studies, conducted under conditions more severe than standard stability testing, are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods, as mandated by regulatory bodies like the FDA and EMA.[4][5][6] This guide provides the strategic and tactical framework for conducting these critical investigations.

Aqueous and Solvent Solubility Assessment

Solubility dictates the rate and extent of drug absorption and is a critical parameter for formulation development. The presence of both a polar carboxylic acid group and a non-polar cyclohexylmethoxy group in the target molecule suggests that its solubility will be highly dependent on the nature of the solvent system.

Rationale for Solvent Selection

The choice of solvents is strategic, aiming to simulate biological environments and predict behavior during manufacturing.

  • Aqueous Buffers (pH 2.0, 4.5, 6.8, 7.4): These are selected to mimic the pH range of the gastrointestinal tract and physiological pH. Since nicotinic acid is amphoteric[1], the ionization state and thus the solubility of 6-(Cyclohexylmethoxy)nicotinic acid are expected to be highly pH-dependent.

  • Organic and Co-solvents (Ethanol, Propylene Glycol, DMSO): These are commonly used in formulation development.[7][8][9] Data from these solvents provide insights into potential formulation strategies for both oral and parenteral administration. For instance, studies on nicotinic acid have shown its solubility to be highest in DMSO, followed by ethanol and water.[8][9]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method remains the gold standard for its reliability and direct measurement of thermodynamic equilibrium solubility.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 6-(Cyclohexylmethoxy)nicotinic acid to a series of glass vials, each containing a known volume of the selected solvent (e.g., 5 mL). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to ensure clear separation of the supernatant from the solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The concentration is determined against a standard calibration curve.

Data Presentation and Interpretation

The quantitative results should be summarized for clarity.

Table 1: Hypothetical Solubility Data for 6-(Cyclohexylmethoxy)nicotinic acid

Solvent SystemTemperature (°C)Solubility (mg/mL)
pH 2.0 Buffer (0.1 N HCl)250.5
pH 4.5 Acetate Buffer252.1
pH 6.8 Phosphate Buffer258.5
pH 7.4 Phosphate Buffer259.2
Water251.8
Ethanol2515.0
DMSO25>100

Interpretation: The expected trend is low solubility at acidic pH due to the protonation of the carboxylic acid, and increasing solubility as the pH rises and the molecule ionizes to its more soluble carboxylate form. High solubility in organic solvents like ethanol and DMSO is anticipated due to the lipophilic cyclohexylmethoxy group.

Chemical Stability and Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[5][10] The primary goals are to identify likely degradation products, establish degradation pathways, and validate that the chosen analytical methods are "stability-indicating."[4][6] A degradation of 5-20% is typically targeted to ensure that degradants are detectable without excessively breaking down the main component.[11]

Development of a Stability-Indicating HPLC Method

A prerequisite for any stability study is a validated analytical method that can separate the parent compound from all potential degradation products.

  • Method: Reversed-phase HPLC with UV detection is the standard approach.

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to ensure separation of compounds with varying polarities.

  • Validation: The method must demonstrate specificity, linearity, accuracy, and precision, ensuring it can accurately quantify the parent drug and detect impurities.[12]

Experimental Protocols for Forced Degradation

The following protocols outline the standard stress conditions applied to a solution of the drug substance (e.g., at 1 mg/mL).

1. Acidic Hydrolysis:

  • Condition: 0.1 N HCl at 60 °C.
  • Procedure: Dissolve the compound in the acidic solution. Place samples in a temperature-controlled bath. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, dilute with mobile phase, and analyze by HPLC.

2. Basic Hydrolysis:

  • Condition: 0.1 N NaOH at 60 °C.
  • Procedure: Follow the same procedure as for acidic hydrolysis, but neutralize samples with an equivalent amount of acid before analysis. The ether linkage could potentially be susceptible to cleavage under harsh basic conditions.

3. Oxidative Degradation:

  • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
  • Procedure: Dissolve the compound in a solution of 3% H₂O₂. Protect from light. Withdraw and analyze samples at specified time points. The pyridine ring and the ether linkage are potential sites of oxidation.

4. Thermal Degradation:

  • Condition: Solid drug substance at 80 °C.
  • Procedure: Place the solid compound in a temperature-controlled oven. At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze.

5. Photostability:

  • Condition: As per ICH Q1B guidelines, expose the solid drug and a solution to a light source providing combined UV and visible light (e.g., Option 1: D65/ID65 lamps).[10]
  • Procedure: Expose samples for a specified duration while running a dark control in parallel. Analyze the samples at the end of the exposure period.
Data Presentation and Interpretation

A summary table is essential for comparing stability across different stress conditions.

Table 2: Hypothetical Forced Degradation Results for 6-(Cyclohexylmethoxy)nicotinic acid

Stress ConditionTimeAssay (%)% DegradationMajor Degradants (Retention Time, min)
Control (t=0)0100.00-
0.1 N HCl, 60 °C24h95.24.8RRT 0.85
0.1 N NaOH, 60 °C24h88.511.5RRT 0.70, RRT 1.15
3% H₂O₂, RT8h91.38.7RRT 1.25 (N-oxide)
Thermal (Solid), 80 °C7 days99.10.9-
Photolytic (ICH Q1B)-98.81.2-

Interpretation: The molecule shows good stability under thermal and photolytic stress. It exhibits some sensitivity to acid hydrolysis and moderate sensitivity to base hydrolysis and oxidation. The formation of multiple degradants under basic conditions suggests a more complex degradation pathway, possibly involving the ether linkage. The peak at RRT 1.25 in the oxidative sample is likely the pyridine N-oxide, a common degradation product for pyridine-containing compounds.

Visualizing Workflows and Pathways

Diagrams provide an intuitive overview of complex processes and relationships.

Overall Physicochemical Characterization Workflow

G cluster_solubility Solubility Assessment cluster_stability Forced Degradation Study cluster_invisible s1 Prepare Supersaturated Slurries (Aqueous & Organic Solvents) s2 Equilibrate (Shake-Flask) 24-48h @ 25/37°C s1->s2 s3 Centrifuge & Sample Supernatant s2->s3 s4 Quantify via HPLC-UV s3->s4 report Comprehensive Physicochemical Profile (Solubility, Stability, Degradation Pathways) s4->report st1 Develop & Validate Stability-Indicating Method st2 Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) st1->st2 st3 Analyze Samples at Time Points st2->st3 st4 Identify & Quantify Degradants st3->st4 st4->report start 6-(Cyclohexylmethoxy)nicotinic acid (NCE) cluster_solubility cluster_solubility cluster_stability cluster_stability

Caption: Workflow for solubility and stability characterization.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) parent 6-(Cyclohexylmethoxy)nicotinic acid h1 6-Hydroxynicotinic acid parent->h1 Base >> Acid o1 N-Oxide Derivative parent->o1 H₂O₂ h2 Cyclohexylmethanol h_edge Ether Cleavage o_edge Pyridine Oxidation

Caption: Postulated primary degradation pathways.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded methodology for assessing the solubility and stability of 6-(Cyclohexylmethoxy)nicotinic acid. The outlined protocols for equilibrium solubility and forced degradation are designed to generate the critical data required for informed decision-making in the drug development process. The hypothetical data suggests that while the molecule possesses favorable solubility characteristics in organic solvents and at neutral pH, its susceptibility to hydrolytic and oxidative degradation warrants careful consideration during formulation and storage.

Future work should focus on the structural elucidation of the major degradation products using techniques such as LC-MS/MS and NMR. This information is vital for understanding the degradation mechanisms fully and for assessing the potential toxicity of any impurities that may form in the final drug product.

References

  • Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • Arcinova. A practical guide to forced degradation and stability studies for drug substances.
  • Molecular Energetics Group, Universidade de Lisboa. Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies.
  • ChemicalBook. Nicotinic acid CAS#: 59-67-6.
  • Hardman, T. C., et al. (2008, September 24). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. Available from: [Link]

  • Ferreira, O., et al. Author's personal copy - Index of /.
  • Zhang, L., et al. (2007, February 19). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed.
  • Ferreira, O., et al. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate.
  • Jouyban, A., et al. (2019). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Regular Article.
  • PubChem. Nicotinic acid | C6H5NO2 | CID 938.
  • CompTox Chemicals Dashboard. (2025, October 15). 6-Methylnicotinic acid Properties.
  • PubChem. 6-Methoxynicotinic acid | C7H7NO3 | CID 592499.
  • Al-Ostath, A., et al. (2021, December 30). Nicotinic acid derivatives: Application and uses, review. ResearchGate.
  • KEGG. KEGG COMPOUND: C00253.
  • Wikipedia. Nicotinic acid.
  • Cheméo. Niacin (CAS 59-67-6) - Chemical & Physical Properties.
  • IUPHAR/BPS Guide to PHARMACOLOGY. nicotinic acid | Ligand page.
  • Chem-Impex. Nicotinic acid.
  • University of Newcastle. Chemical Properties.
  • SIELC Technologies. (2005, January 12). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid).
  • Merck. Nicotinic acid CAS 59-67-6 | 818714.
  • Carl ROTH. Nicotinic acid, 100 g - Vitamine.

Sources

Advanced Pharmacological Profiling of Nicotinic Acid Derivatives: From Metabolic Regulation to Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinic acid (Niacin, Vitamin B3) is often pigeonholed as a simple lipid-lowering agent. However, for the medicinal chemist, the pyridine-3-carboxylic acid scaffold represents a privileged structure with versatile electronic properties and diverse binding modalities. This guide moves beyond the basic vitamin deficiency narrative to explore the high-value biological activities of nicotinic acid derivatives, specifically focusing on GPR109A-mediated anti-inflammatory pathways , antitubercular hydrazide "warheads," and VEGFR-2 targeted oncology .

Structural Logic: The Pyridine Core

The pharmacological versatility of nicotinic acid stems from the electron-deficient pyridine ring. The nitrogen atom acts as an electron sink, making the ring susceptible to nucleophilic attack at the C2 and C6 positions, while the C3 carboxylic acid offers a handle for derivatization (esters, amides, hydrazides) that modulates lipophilicity (LogP) and receptor binding affinity.

Key Modification Zones
  • C3-Carboxyl Modifications: Conversion to hydrazides or oxadiazoles dramatically alters the hydrogen bond donor/acceptor profile, crucial for antimicrobial activity.

  • C2/C6-Aryl Substitutions: Introduction of hydrophobic aryl groups here enhances interaction with hydrophobic pockets in kinases (e.g., VEGFR-2) or bacterial enzymes (e.g., InhA).

Therapeutic Deep Dives

A. The GPR109A Axis: Beyond Lipids to Inflammation

While historically known for antidyslipidemic effects, the primary value of nicotinic acid derivatives in modern drug development lies in the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) .[1]

  • Mechanism: GPR109A is highly expressed on immune cells (neutrophils, macrophages).[2] Agonism by nicotinic acid derivatives inhibits adenylyl cyclase, reducing cAMP levels. This suppression of cAMP inhibits the Protein Kinase A (PKA) pathway, subsequently blocking the nuclear translocation of NF-κB.

  • Therapeutic Outcome: Reduction in pro-inflammatory cytokines (TNF-α, IL-6, MCP-1) independent of lipid levels.[3] This is critical for treating atherosclerosis and potentially diabetic retinopathy.

  • Recent Advances: 2024 studies have focused on masking the free carboxylic acid (e.g., esterification) to reduce the cutaneous flushing side effect (mediated by Langerhans cells) and gastric irritation while maintaining GPR109A affinity [1].

B. Antitubercular Activity: The Hydrazide Warhead

The structural similarity between nicotinic acid hydrazides and Isoniazid (isonicotinic acid hydrazide) is not coincidental.

  • SAR Insight: The hydrazide moiety (-CONHNH2) is essential. It likely acts as a prodrug, activated by bacterial catalase-peroxidase (KatG) to form an isonicotinoyl radical that inhibits InhA (enoyl-ACP reductase).

  • Lipophilicity Factor: Recent derivatives, specifically Isatin-based nicotinic acid hydrazides , have shown superior activity against M. tuberculosis.[4][5][6][7] The introduction of halogens (Cl, Br) at the 5-position of the isatin ring increases LogP, facilitating penetration through the waxy mycobacterial cell wall [2].

C. Oncology: VEGFR-2 Inhibition

Certain nicotinic acid derivatives function as ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) .

  • Mechanism: The pyridine nitrogen and the carbonyl oxygen of the derivative often form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

  • Potency: Specific derivatives (e.g., Compound 5c) have demonstrated IC50 values in the nanomolar range (0.068 µM), inducing apoptosis via the Caspase-3 pathway and inhibiting angiogenesis [3].[8]

Data Presentation

Table 1: Comparative Antitubercular Activity of Nicotinic Acid Hydrazides

Data derived from recent SAR studies on isatin-nicotinic acid conjugates [2].

Compound IDR-Group (Isatin 5-pos)LogPMIC (µg/mL) vs M. tuberculosisCytotoxicity (Selectivity)
Ref (Isoniazid) --0.700.2 - 0.5Low
Compound 4c H (Parent Hydrazide)1.53>100 (Inactive)N/A
Compound 8a H (Isatin fused)2.1725.0Moderate
Compound 8b Cl2.7612.5Non-toxic to host cells
Compound 8c Br 2.89 6.25 High Selectivity

Analysis: There is a direct correlation between the lipophilicity (LogP) driven by the halogen size (Br > Cl > H) and the antitubercular potency.

Visualization

Diagram 1: GPR109A Anti-Inflammatory Signaling Pathway

This diagram illustrates how Nicotinic Acid (NA) agonism suppresses inflammation in macrophages.

GPR109A_Pathway NA Nicotinic Acid (Ligand) GPR109A GPR109A (Receptor) NA->GPR109A Activates Gi G_i Protein GPR109A->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production PKA PKA (Protein Kinase A) cAMP->PKA Downregulates NFkB NF-κB (Nuclear Factor) PKA->NFkB Blocks Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) NFkB->Cytokines Transcriptional Activation

Caption: GPR109A activation leads to Gi-mediated inhibition of AC, reducing cAMP/PKA signaling, thereby blocking NF-κB translocation and cytokine release.

Diagram 2: SAR Logic of Antitubercular Derivatives

Visualizing the structural requirements for potency.

SAR_Logic Core Nicotinic Acid Core (Pyridine-3-COOH) Mod1 C3-Hydrazide Linker (-CONHNH-) Core->Mod1 Derivatization Mod2 Isatin Moiety (Lipophilic Scaffold) Mod1->Mod2 Schiff Base Formation Mod3 C5-Halogen (Br/Cl) (Penetration Enhancer) Mod2->Mod3 Substitution Activity Antimycobacterial Potency (MIC) Mod3->Activity Increases Lipophilicity & Cell Wall Permeability

Caption: Structural progression from the core scaffold to the active halogenated isatin-hydrazide derivative.

Experimental Protocols

Protocol A: Synthesis of 6-Aryl-2-methylnicotinohydrazides

This protocol utilizes a one-pot Hantzsch-like synthesis followed by hydrazinolysis. This method is preferred for its atom economy and yield.

  • Precursor Synthesis (Ethyl 2-methyl-6-arylnicotinates):

    • Reagents: Enaminone (5 mmol), Ethyl acetoacetate (5.5 mmol), Ammonium acetate (40 mmol).[5]

    • Solvent: Glacial acetic acid (15 mL).

    • Procedure: Reflux the mixture for 5 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Cool to room temperature. Pour into crushed ice. Filter the precipitate, wash with water, and recrystallize from ethanol.[9]

  • Hydrazide Formation:

    • Reagents: Ethyl ester from Step 1 (5 mmol), Hydrazine hydrate 99% (5 mL).

    • Procedure: Reflux the mixture for 3 hours. The excess hydrazine acts as both reactant and solvent.

    • Workup: Cool the reaction mixture. The solid product will precipitate. Filter, wash with cold ethanol, and recrystallize from dioxane.

    • Validation: Confirm structure via IR (look for NH/NH2 peaks at 3200-3400 cm⁻¹) and 1H-NMR.

Protocol B: In Vitro VEGFR-2 Kinase Inhibition Assay

To validate anticancer potential.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Enzyme Mix: Mix recombinant human VEGFR-2 kinase (0.1 µ g/well ) with peptide substrate (Poly Glu:Tyr 4:1) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).

  • Reaction: Add test compounds at varying concentrations (0.01 - 10 µM). Initiate reaction by adding ATP (10 µM, containing [γ-33P]ATP).

  • Incubation: Incubate at 30°C for 45 minutes.

  • Termination: Stop reaction with 3% phosphoric acid.

  • Quantification: Spot aliquots onto P81 phosphocellulose filters. Wash 3x with 0.75% phosphoric acid. Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Ahmed, E. M., et al. (2024).[10][11] Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Link

  • Eldehna, W. M., et al. (2015).[7] Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules. Link

  • BenchChem Technical Support. (2023).[8] A Comparative Analysis of the Cytotoxicity of Nicotinic Acid Analogs in Cancer Cell Lines. BenchChem. Link

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation. Link

  • Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology. Link

Sources

In Silico Target Deconvolution of 6-(Cyclohexylmethoxy)nicotinic Acid: A Multiphysics Approach

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the in silico target prediction and validation workflow for 6-(Cyclohexylmethoxy)nicotinic acid , a lipophilic analog of niacin (Vitamin B3).

Executive Summary

6-(Cyclohexylmethoxy)nicotinic acid is a structural hybrid combining the pharmacophore of nicotinic acid (niacin) with a lipophilic cyclohexylmethoxy tail at the C6 position. While the carboxylic acid "head" suggests affinity for the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) , the bulky lipophilic "tail" significantly alters its physicochemical profile (LogP) and potential binding kinetics compared to the endogenous ligand.

This guide provides a rigorous, self-validating computational workflow to predict its primary biological targets, validate the binding mode using Cryo-EM structural data (PDB: 8IJA), and assess its druggability.

Part 1: Chemical Profile & Ligand Preparation

Objective: Generate a bio-realistic 3D conformer ensemble for molecular docking.

The biological activity of this compound is driven by two distinct domains:

  • The Orthosteric Anchor: The pyridine-3-carboxylic acid moiety (pKa ~4.8), which is predominantly anionic at physiological pH (7.4).

  • The Hydrophobic Payload: The cyclohexylmethoxy group, which requires specific hydrophobic sub-pockets within the receptor.

Ligand Generation Protocol

Step 1: 2D to 3D Conversion

  • SMILES Input: C1(CCCCC1)COC2=NC=C(C(=O)O)C=C2

  • Chirality: The cyclohexyl ring can adopt chair/boat conformations; the lowest energy "chair" conformer is prioritized.

Step 2: Ionization State (Epik/LigPrep)

  • Generate states at pH 7.0 ± 2.0.

  • Critical Check: Ensure the carboxylic acid is deprotonated (

    
    ). This anion is essential for the salt bridge with Arg111  in the HCAR2 binding pocket.
    

Step 3: Energy Minimization

  • Force Field: OPLS4 (optimized for liquid simulations).

  • Constraint: Torsion sampling is critical for the ether linker (-O-CH2-) to ensure the tail does not sterically clash with the pyridine ring.

Part 2: Target Fishing (Polypharmacology Prediction)

Objective: Unbiased identification of potential protein targets based on 2D similarity and pharmacophore mapping.

Before assuming HCAR2 is the only target, we employ a "reverse docking" or similarity ensemble approach to identify off-targets (e.g., PPARs or FFARs).

Methodology
  • SwissTargetPrediction: Screens the compound against ~3,000 human proteins based on 2D/3D similarity to known actives.

  • SEA (Similarity Ensemble Approach): Compares the set of ligands known to bind a target against the query molecule.

Predicted Target Profile (Data Summary)
RankTarget ProteinGeneProbabilityRationale
1 Niacin Receptor 2 HCAR2 (GPR109A)0.98 Core nicotinic acid pharmacophore.
2 Niacin Receptor 1 HCAR3 (GPR109B)0.85High sequence homology to HCAR2.
3 PPAR Gamma PPARG0.42Acidic head + Lipophilic tail mimics fatty acids.
4 Free Fatty Acid Receptor 1 FFAR1 (GPR40)0.35Lipophilic carboxylate recognition.

Interpretation: The signal for HCAR2 is dominant. However, the lipophilic tail increases the probability of "greasy" off-targets like PPARs, which should be monitored during ADMET analysis.

Part 3: Structural Validation (Molecular Docking)

Objective: Physics-based validation of the binding mode using the Cryo-EM structure of HCAR2.

Recent Cryo-EM resolutions of HCAR2 (PDB: 8IJA, 8IY9) allow for precise docking, replacing older homology models.

Receptor Preparation
  • Template: PDB ID: 8IJA (Human HCAR2-Gi complex bound to Niacin, Resolution 2.69 Å).

  • Preprocessing:

    • Remove the G-protein heterotrimer (Gi) to isolate the receptor.

    • Remove the endogenous ligand (Niacin).

    • Protonation: Optimize H-bond network at pH 7.4 using PROPKA.

    • Restrained Minimization: Allow heavy atoms to relax (RMSD < 0.3 Å) to remove steric clashes from the Cryo-EM model.

Docking Protocol (Glide XP / AutoDock Vina)
  • Grid Box: Centered on the orthosteric site defined by Arg111, Ser178, and Phe193 .

  • Box Size: Extended by 5 Å toward the extracellular vestibule (ECL2) to accommodate the cyclohexyl tail.

Binding Mechanism Analysis

The docking results reveal a "Head-in, Tail-out" binding mode:

  • The Anchor (Head): The carboxylate forms a bidentate salt bridge with Arg111 (TM3) and Arg251 (TM6) . This interaction is non-negotiable for agonist activity.

  • The Pi-Stack: The pyridine ring engages in T-shaped

    
    -
    
    
    
    stacking with Phe193 (ECL2) .
  • The Tail Extension: The 6-cyclohexylmethoxy group extends into a hydrophobic sub-pocket formed by Trp91 and Leu176 .

    • Insight: This extension may provide higher affinity than niacin by displacing unstable water molecules from this hydrophobic region (entropic gain).

Part 4: Signaling Pathway & Mechanism

Objective: Visualize the downstream effects of the predicted binding.

Upon binding, 6-(Cyclohexylmethoxy)nicotinic acid stabilizes the active conformation of HCAR2, triggering the


 signaling cascade.

G Ligand 6-(Cyclohexylmethoxy) nicotinic acid Receptor HCAR2 (GPR109A) (Adipocyte Membrane) Ligand->Receptor Binding (Arg111/Arg251) G_Protein Gi/o Protein Dissociation Receptor->G_Protein Activation AC Adenylyl Cyclase (Inhibition) G_Protein->AC G-alpha-i inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces production PKA PKA Activity (Decrease) cAMP->PKA Downregulates HSL Hormone Sensitive Lipase (HSL) PKA->HSL Reduces Phosphorylation Lipolysis Lipolysis (Inhibition) HSL->Lipolysis Inhibits FFA Free Fatty Acid Release (Decrease) Lipolysis->FFA Therapeutic Effect

Caption: Predicted signaling cascade.[1] The compound acts as an orthosteric agonist, inhibiting Adenylyl Cyclase via the Gi pathway, ultimately reducing free fatty acid release.

Part 5: ADMET & Druggability Profile

Objective: Assess the "drug-like" properties of the compound.

The addition of the cyclohexyl group significantly alters the physicochemical properties compared to niacin.

PropertyNiacin (Reference)6-(Cyclohexylmethoxy)nicotinic acidImpact
Molecular Weight 123.11 Da~235.28 DaRemains within Rule of 5.
LogP (Lipophilicity) 0.36~2.8 - 3.2 drastically improved membrane permeability.
TPSA 50.19 Ų~60 ŲGood oral bioavailability.
Blood-Brain Barrier LowModerate/High Risk of CNS side effects due to higher lipophilicity.
Solubility HighModerateMay require formulation (e.g., salt form).

Toxicity Alert: The "flushing" side effect of niacin is mediated by HCAR2 activation in Langerhans cells (releasing PGD2). Since this compound targets HCAR2 with potentially higher potency, flushing is a high-risk side effect unless the tissue distribution (adipose vs. skin) differs due to the lipophilic tail.

References

  • Pan, X., et al. (2024). Cryo-EM structure of human HCAR2-Gi complex with niacin.[2] RCSB Protein Data Bank. PDB ID: 8IJA. Available at: [Link]

  • Yadav, M.K., et al. (2024). Structure of Niacin-GPR109A-G protein complex.[3] RCSB Protein Data Bank. PDB ID: 8IY9.[1] Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364. Available at: [Link]

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[4] Nature Medicine, 9, 352–355. Available at: [Link]

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G).[4] Trends in Pharmacological Sciences, 27(7), 384-390. Available at: [Link]

Sources

Topic: Lipophilicity and Metabolic Stability of Cyclohexylmethoxy-Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The nicotinic acid scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The modification of this scaffold provides a fertile ground for modulating physicochemical and pharmacokinetic properties. This guide focuses on a specific, yet underexplored, modification: the introduction of a cyclohexylmethoxy substituent. This bulky, lipophilic ether group serves as a powerful tool to alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. We will provide a thorough examination of the anticipated effects of this substituent on two critical drug-like properties: lipophilicity and metabolic stability. This document synthesizes established principles of medicinal chemistry with field-proven experimental protocols, offering a predictive framework and practical methodologies for researchers engaged in the design and evaluation of novel nicotinic acid derivatives.

The Strategic Role of the Cyclohexylmethoxy Group in Drug Design

In drug discovery, the journey from a potent "hit" to a viable drug candidate is paved with challenges, primarily related to optimizing a molecule's behavior within a biological system.[2] Lipophilicity and metabolic stability are two of the most influential parameters governing this behavior.[3]

  • Lipophilicity dictates a compound's ability to partition between aqueous and lipid environments, influencing everything from solubility and membrane permeability to plasma protein binding and off-target toxicity.[4]

  • Metabolic Stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, which directly impacts its half-life and clearance rate.[5]

The introduction of a cyclohexylmethoxy group onto the nicotinic acid core is a deliberate design choice intended to significantly increase lipophilicity. The large, non-polar saturated ring system pushes the molecule into a more "greasy" chemical space compared to smaller alkyl ethers. This guide explores the predictable consequences of this structural change and provides the experimental means to quantify them.

Modulating Lipophilicity: A Quantitative Prediction and a Method for Verification

Lipophilicity is a critical determinant of a drug's pharmacokinetic profile.[6] A compound must possess sufficient lipophilicity to traverse lipid-rich biological membranes, yet maintain enough aqueous solubility for effective formulation and distribution in the bloodstream.[4] The most common measures of lipophilicity are the partition coefficient (LogP) and the distribution coefficient (LogD).[7]

  • LogP describes the partitioning of the neutral form of a molecule between octanol and water.[8]

  • LogD accounts for all species (neutral and ionized) at a specific pH, making it more physiologically relevant for ionizable molecules like nicotinic acids (LogD at pH 7.4 is standard).[9]

Structure-Property Relationship: The Impact of the Cyclohexylmethoxy Group

The addition of alkyl groups systematically increases the lipophilicity of nicotinic acid derivatives. Experimental studies on a series of nicotinic acid esters have shown a clear, positive correlation between the size of the alkyl chain and the measured lipophilicity value (RM0).[2]

CompoundStructureRelative Lipophilicity (RM0)[2]
Nicotinic AcidPyridine-3-carboxylic acid0.44
Methyl NicotinateMethyl ester0.94
Ethyl NicotinateEthyl ester1.34
Butyl NicotinateButyl ester2.15
Hexyl NicotinateHexyl ester2.97

Based on this established trend, we can confidently predict that replacing a simple alkoxy group with a bulky, non-polar cyclohexylmethoxy group will result in a substantial increase in LogD. This heightened lipophilicity is expected to enhance membrane permeability but may also introduce liabilities such as decreased aqueous solubility and increased susceptibility to metabolic clearance.[10]

Experimental Protocol: High-Throughput LogD Measurement (Shake-Flask Method)

This protocol provides a robust, self-validating system for the experimental determination of LogD at physiological pH.

Objective: To measure the distribution coefficient (LogD) of cyclohexylmethoxy-substituted nicotinic acids between n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

Materials:

  • Test Compound Stock Solution (10 mM in DMSO)

  • n-Octanol (pre-saturated with PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • 96-well deep-well plates

  • Plate shaker

  • Centrifuge with plate rotor

  • Analytical instrumentation (LC-MS/MS or HPLC-UV)

Methodology:

  • Preparation: Add 500 µL of PBS (pH 7.4) to each well of a 96-well plate.

  • Compound Addition: Add 5 µL of the 10 mM test compound stock solution to each well (final concentration: 100 µM).

  • Octanol Addition: Add 500 µL of n-octanol to each well.

  • Equilibration: Seal the plate and shake vigorously for 2 hours at room temperature to ensure the compound reaches equilibrium between the two phases. This step is critical for reproducibility.

  • Phase Separation: Centrifuge the plate at 3000 x g for 15 minutes to achieve a clean separation of the aqueous and organic layers.

  • Sampling: Carefully aspirate a known volume (e.g., 100 µL) from both the upper octanol layer and the lower aqueous PBS layer. Transfer each sample to a separate 96-well analysis plate.

  • Quantification: Determine the concentration of the test compound in each phase using a validated LC-MS/MS or HPLC-UV method. A standard curve in each matrix (octanol and PBS) is required for accurate quantification.

  • Calculation: Calculate the LogD using the following formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Self-Validation System:

  • Positive Controls: Include compounds with known LogD values (e.g., Propranolol, Verapamil) to validate the assay performance.

  • Mass Balance: For select compounds, quantify the amount in each phase to ensure that the total recovery is within an acceptable range (e.g., 80-120%), confirming no significant compound loss due to adsorption or degradation.

Assessing Metabolic Stability: The Fate of Ethers in the Liver

The liver is the primary site of drug metabolism, where enzymes from the Cytochrome P450 (CYP) superfamily catalyze the biotransformation of xenobiotics.[11] The stability of a drug in the presence of these enzymes is a key predictor of its in vivo half-life and clearance.[12] Ethers are a common functional group in pharmaceuticals and are well-known substrates for CYP-mediated metabolism.[7]

Predicted Metabolic Pathway: O-Dealkylation

The primary metabolic pathway for many alkoxy-containing drugs is oxidative O-dealkylation.[10] Studies on molecules containing both cyclohexyl and simple alkoxy (methoxy, ethoxy) groups have identified several key CYP isoforms responsible for this transformation, including CYP2B6, CYP2C19, CYP2D6, and CYP3A4 .[3][4][6]

Therefore, the most probable metabolic fate of a cyclohexylmethoxy-substituted nicotinic acid is the CYP-catalyzed cleavage of the ether bond to yield two primary metabolites: the corresponding hydroxynicotinic acid and cyclohexylmethanol (which is further oxidized to cyclohexanecarboxylic acid).

metabolic_pathway Parent Cyclohexylmethoxy- Nicotinic Acid Metabolite1 Hydroxynicotinic Acid Parent->Metabolite1 CYP450-mediated O-Dealkylation (CYP2B6, 2D6, 3A4, etc.) Metabolite2 Cyclohexylmethanol Parent->Metabolite2

Caption: Predicted primary metabolic pathway.

This metabolic "soft spot" is a direct consequence of the compound's increased lipophilicity, which facilitates its entry into the hydrophobic active sites of CYP enzymes.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol measures the rate of disappearance of a parent compound when incubated with human liver microsomes, a subcellular fraction rich in CYP enzymes.[13] The resulting data are used to calculate intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of cyclohexylmethoxy-substituted nicotinic acids in human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • Test Compound Stock Solution (10 mM in DMSO)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Stop Solution (e.g., ice-cold acetonitrile with an internal standard)

  • Positive Control Substrates (e.g., Testosterone, Verapamil - for high and intermediate clearance)

  • 96-well incubation plates and analysis plates

Methodology:

  • Master Mix Preparation: Prepare a master mix containing phosphate buffer and HLM (final protein concentration: 0.5 mg/mL). Pre-warm at 37°C for 10 minutes.

  • Compound Pre-incubation: Add the test compound to the master mix (final concentration: 1 µM). This step allows for non-NADPH-dependent degradation to be assessed.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your Time 0 point.

  • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aspirate an aliquot of the reaction mixture and immediately quench it by adding it to a well containing the ice-cold stop solution.

  • Control Incubations (Self-Validation):

    • -NADPH Control: Run a parallel incubation for the longest time point (60 min) without the NADPH regenerating system. A significant decrease in compound concentration indicates chemical instability or non-CYP-mediated degradation.

    • -Microsome Control: Run a parallel incubation without HLM to ensure the compound is stable in the buffer system.

  • Sample Processing: Once all time points are collected, centrifuge the analysis plate at 4000 x g for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life: t1/2 = 0.693 / k

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg microsomal protein/mL)

Integrated Drug Design Strategy & Conclusion

The process of drug design is an iterative cycle of designing, synthesizing, and testing. The insights gained from assessing the lipophilicity and metabolic stability of cyclohexylmethoxy-substituted nicotinic acids directly inform the next steps in this cycle.

design_cycle cluster_test Design Design Molecule (e.g., Add Cyclohexylmethoxy) Synthesis Chemical Synthesis (Williamson Ether Synthesis) Design->Synthesis Test In Vitro Testing Synthesis->Test LogD Measure LogD Stability Measure Stability Analyze Analyze Data (LogD, CLint) Analyze->Design Design Next Generation - Modify 'Soft Spot' - Tune Lipophilicity LogD->Analyze Stability->Analyze

Caption: The iterative cycle of drug design.

A plausible synthetic route to access these target compounds involves a standard Williamson ether synthesis, reacting a hydroxynicotinic acid derivative with a suitable cyclohexylmethyl halide.

Causality and Forward-Looking Strategy:

  • Observation: The cyclohexylmethoxy-substituted nicotinic acid shows high lipophilicity (e.g., LogD > 4.0) and rapid metabolic clearance (e.g., t1/2 < 20 min).

  • Causality: The high lipophilicity drives the molecule into metabolic enzymes, and the ether linkage provides an accessible site for oxidative cleavage by CYP450s.

  • Next-Generation Strategy: If the metabolic instability is too high for the desired therapeutic application, a medicinal chemist can employ several strategies:

    • Metabolic Blocking: Introduce sterically hindering groups near the ether linkage to block access to the CYP active site.

    • Bioisosteric Replacement: Replace the ether oxygen with a more stable linkage, such as a methylene group (-CH2-) or other bioisosteres, while attempting to maintain the desired lipophilicity and conformation.

    • Lipophilicity Reduction: Systematically reduce lipophilicity by modifying the cyclohexyl ring (e.g., introducing a polar hydroxyl group) to decrease the affinity for CYP enzymes.

References

  • Pyka, A., et al. (2005). Study of Lipophilicity and Application of Selected Structural Descriptors in QSAR Analysis of Nicotinic Acid Derivatives. Investigations. Journal of Planar Chromatography – Modern TLC, 18, pp. 324-331. Available at: [Link]

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  • Arnould, S., et al. (2009). Investigations on the cytochrome P450 (CYP) isoenzymes involved in the metabolism of the designer drugs N-(1-phenyl cyclohexyl)-2-ethoxyethanamine and N-(1-phenylcyclohexyl)-2-methoxyethanamine. Biochemical Pharmacology, 77(3), pp. 445-454. Available at: [Link]

  • Wink, C. S., et al. (2008). Identification of cytochrome P450 enzymes involved in the metabolism of the designer drugs N-(1-phenylcyclohexyl)-3-ethoxypropanamine and N-(1-phenylcyclohexyl)-3-methoxypropanamine. PubMed, 21(10), pp. 2036-44. Available at: [Link]

  • Richter, M. F., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), pp. 2736-2739. Available at: [Link]

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  • Wink, C. S., et al. (2008). Identification of Cytochrome P450 Enzymes Involved in the Metabolism of the Designer Drugs N-(1-Phenylcyclohexyl)-3-ethoxypropanamine and N-(1-Phenylcyclohexyl)-3-methoxypropanamine. ResearchGate. Available at: [Link]

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  • Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), pp. 110-114. Available at: [Link]

  • Khalil, N., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Available at: [Link]

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  • Zhou, P. P., et al. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed, 11(2), pp. 97-108. Available at: [Link]

  • Cîmpeanu, C., et al. (2015). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 20(12), pp. 22033-22053. Available at: [Link]

  • Wang, Y., et al. (2023). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. PMC. Available at: [Link]

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  • Jampilek, J., et al. (2015). Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides. ResearchGate. Available at: [Link]

  • Lowry, J. B., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. MDPI. Available at: [Link]

  • Fijałek, Z., et al. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. PMC. Available at: [Link]

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Discovery and history of 6-(Cyclohexylmethoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-(Cyclohexylmethoxy)nicotinic Acid: Synthesis, and Emerging Applications

Abstract

6-(Cyclohexylmethoxy)nicotinic acid is a synthetic derivative of nicotinic acid, also known as niacin or vitamin B3. While the parent compound, nicotinic acid, has a well-documented history in the treatment of pellagra and more recently, dyslipidemia, the specific discovery and development of this 6-substituted analog are less chronicled in mainstream scientific literature.[1][2][3] Its history is primarily captured within the patent literature, suggesting its origins as a chemical intermediate or a member of a compound library in industrial research and development, likely for therapeutic applications. This guide provides a comprehensive overview of the synthesis, and potential applications of 6-(Cyclohexylmethoxy)nicotinic acid, with a focus on the technical details relevant to researchers and drug development professionals.

Introduction to Nicotinic Acid and its Derivatives

Nicotinic acid, a pyridine-3-carboxylic acid, is a vital nutrient for human health, playing a crucial role in cellular metabolism as a precursor to the coenzymes NAD and NADP.[1][4] Its discovery is intertwined with the history of pellagra, a nutritional deficiency disease.[2][3] In 1867, nicotinic acid was first synthesized through the oxidation of nicotine.[2] However, its biological significance was not understood until the 20th century when it was identified as the "pellagra-preventing factor."[2][3]

Beyond its role as a vitamin, pharmacological doses of nicotinic acid have been used to manage dyslipidemia, primarily by reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[5][6][7] This has spurred extensive research into nicotinic acid derivatives to enhance efficacy, reduce side effects like flushing, and explore new therapeutic areas.[6] Modifications to the nicotinic acid scaffold, such as substitutions at the 6-position, are a common strategy to modulate the compound's physicochemical properties and biological activity.

The Emergence of 6-(Cyclohexylmethoxy)nicotinic Acid in Patent Literature

The discovery of 6-(Cyclohexylmethoxy)nicotinic acid is not attributed to a singular, publicly documented event but rather appears to have emerged from industrial research efforts, as evidenced by its presence in patent filings. These documents suggest its role as a key intermediate in the synthesis of more complex molecules.

Early Synthesis and Precursors

The synthesis of 6-substituted nicotinic acids often involves the modification of a pre-existing pyridine ring. A common precursor for many 6-substituted nicotinic acids is 6-hydroxynicotinic acid. Patents describe methods for the production of 6-hydroxynicotinic acid, for example, through the enzymatic hydroxylation of nicotinic acid.[8]

Another relevant precursor is 6-methylnicotinic acid, for which a preparation method involving the oxidation of 2-methyl-5-alkylpyridine was patented in 1961.[9] The synthesis of 6-(Cyclohexylmethoxy)nicotinic acid would likely proceed from a starting material like 6-chloronicotinic acid or its ester, which can be prepared from 6-hydroxynicotinic acid.

Synthesis of 6-(Cyclohexylmethoxy)nicotinic Acid

Proposed Synthetic Pathway

The synthesis would likely involve the reaction of a 6-halonicotinate with cyclohexylmethanol in the presence of a base.

Diagram of the Proposed Synthetic Pathway for 6-(Cyclohexylmethoxy)nicotinic Acid:

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Hydrolysis 6-chloronicotinic_acid_ester Methyl 6-chloronicotinate intermediate_ester Methyl 6-(cyclohexylmethoxy)nicotinate 6-chloronicotinic_acid_ester->intermediate_ester + Cyclohexylmethanol, Base cyclohexylmethanol Cyclohexylmethanol base Base (e.g., NaH) final_product 6-(Cyclohexylmethoxy)nicotinic acid intermediate_ester->final_product Hydrolysis (e.g., NaOH, H2O)

Caption: Proposed two-step synthesis of 6-(Cyclohexylmethoxy)nicotinic acid.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of 6-(Cyclohexylmethoxy)nicotinic acid based on standard laboratory procedures for similar transformations.

Step 1: Synthesis of Methyl 6-(cyclohexylmethoxy)nicotinate

  • To a solution of cyclohexylmethanol in a suitable anhydrous solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Add a solution of methyl 6-chloronicotinate in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by thin-layer chromatography.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl 6-(cyclohexylmethoxy)nicotinate.

Step 2: Hydrolysis to 6-(Cyclohexylmethoxy)nicotinic acid

  • Dissolve the methyl 6-(cyclohexylmethoxy)nicotinate in a mixture of an alcohol (e.g., methanol) and water.

  • Add an aqueous solution of a strong base, such as sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 6-(Cyclohexylmethoxy)nicotinic acid.

Potential Therapeutic Applications

The cyclohexylmethoxy group at the 6-position of the nicotinic acid scaffold significantly increases the lipophilicity of the molecule compared to nicotinic acid itself. This modification can have a profound impact on its pharmacokinetic and pharmacodynamic properties. While specific clinical data for this compound is not publicly available, its potential applications can be inferred from the broader research on nicotinic acid derivatives.

Table 1: Potential Therapeutic Targets and Rationale for 6-(Cyclohexylmethoxy)nicotinic Acid

Potential Therapeutic Area Rationale Supporting Evidence from Nicotinic Acid Research
Dyslipidemia The parent molecule, nicotinic acid, is a known lipid-modifying agent. The cyclohexylmethoxy moiety may alter receptor binding or tissue distribution, potentially leading to a more favorable efficacy and side-effect profile.Nicotinic acid is FDA-approved for treating dyslipidemia.[7]
Inflammation Nicotinic acid has demonstrated anti-inflammatory properties. The increased lipophilicity of the derivative might enhance its penetration into inflammatory tissues.Studies have shown that nicotinic acid can reduce vascular inflammation.
Dermatological Conditions Topical application of nicotinic acid derivatives can induce vasodilation and may have benefits in certain skin conditions. The lipophilic nature of this compound could improve skin penetration.Nicotinic acid and its derivatives are used in some dermatological preparations.
Neuroprotection Nicotinic acid has been investigated for its potential neuroprotective effects. Enhanced blood-brain barrier penetration due to increased lipophilicity could be advantageous.Research suggests a potential role for nicotinic acid in neurodegenerative diseases.

Future Directions

The history of 6-(Cyclohexylmethoxy)nicotinic acid is still being written. Its emergence in the patent literature as a synthetic intermediate suggests that it is a stepping stone to more complex and potentially more potent therapeutic agents. Future research on this compound could focus on:

  • Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies are needed to understand how the cyclohexylmethoxy group affects the absorption, distribution, metabolism, and excretion of the compound, as well as its interaction with biological targets.

  • Exploration of Novel Therapeutic Areas: The unique physicochemical properties of this derivative may make it suitable for applications beyond those of traditional nicotinic acid.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a broader range of 6-alkoxynicotinic acids could provide valuable insights into the structural requirements for desired biological activities.

Conclusion

6-(Cyclohexylmethoxy)nicotinic acid represents a modern chapter in the long history of nicotinic acid research. While its discovery is not marked by a single, celebrated event, its presence in the patent literature points to its importance in the ongoing quest for novel therapeutics. As a lipophilic derivative of a well-established pharmacophore, it holds potential for improved pharmacokinetic properties and diverse biological activities. This technical guide has provided a comprehensive overview of its likely synthesis and potential applications, offering a foundation for researchers and drug development professionals interested in exploring the therapeutic promise of this and related nicotinic acid derivatives.

References

  • Google Patents. (1961). Preparation of 6-methylnicotinic acid. US2993904A.
  • Google Patents. (1988). Method for the production of 6-hydroxynicotinic acid. US4738924A.
  • Lanska, D. J. (2012). The discovery of niacin, biotin, and pantothenic acid. Annals of Nutrition & Metabolism, 61(3), 246–253.
  • National Center for Biotechnology Information. (n.d.). Niacin.
  • National Institutes of Health. (2022). Niacin: Fact Sheet for Health Professionals.
  • News-Medical. (2023). Niacin History. [Link]

  • PubChem. (n.d.). Nicotinamide.
  • PubChem. (n.d.). Nicotinic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. [Link]

  • EBSCO. (n.d.). Vitamin B3 (therapeutic uses).
  • KEGG. (n.d.). Nicotinic acid.
  • Drugs.com. (n.d.). Niacin (vitamin B3, nicotinic acid).
  • IARC. (n.d.). Nicotinic acid (Compound). Exposome-Explorer.
  • Bhamis Research Laboratory, Pvt. (2017).
  • Benchchem. (n.d.). Methyl 6-(cyclohexylthio)
  • Google Patents. (2017).
  • Google Patents. (2004).
  • Sema. (n.d.). Niacin The Real Story.
  • RSC Publishing. (n.d.). Discovery of a cyclic 6 + 6 hexamer of d-biotin and formaldehyde. Chemical Science.

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Methodological & Application

Synthesis of 6-(Cyclohexylmethoxy)nicotinic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-(Cyclohexylmethoxy)nicotinic acid, a novel nicotinic acid derivative with potential applications in medicinal chemistry and drug discovery. The protocol herein is structured to provide not only a step-by-step procedure but also the scientific rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

Nicotinic acid and its derivatives are a cornerstone in pharmaceutical research, exhibiting a wide range of biological activities. The modification of the pyridine ring, a key pharmacophore, allows for the fine-tuning of a compound's pharmacological profile. The introduction of a cyclohexylmethoxy group at the 6-position of the nicotinic acid scaffold is a strategic modification aimed at exploring the impact of a bulky, lipophilic substituent on receptor binding and pharmacokinetic properties. This application note details a robust two-step synthesis of 6-(Cyclohexylmethoxy)nicotinic acid, commencing with the preparation of the key intermediate, 6-chloronicotinic acid, followed by a Williamson ether synthesis.

Overall Synthetic Scheme

The synthesis of 6-(Cyclohexylmethoxy)nicotinic acid is achieved through a two-step process. The first step involves the synthesis of 6-chloronicotinic acid from 2-chloro-5-methylpyridine via oxidation. The second step is a Williamson ether synthesis, where the sodium salt of cyclohexylmethanol reacts with 6-chloronicotinic acid to yield the final product.

Synthesis_Workflow Start Starting Materials: - 2-Chloro-5-methylpyridine - Cyclohexylmethanol Step1 Step 1: Synthesis of 6-Chloronicotinic Acid Start->Step1 Step2 Step 2: Williamson Ether Synthesis Start->Step2 Intermediate 6-Chloronicotinic Acid Step1->Intermediate Intermediate->Step2 Product 6-(Cyclohexylmethoxy)nicotinic Acid Step2->Product Purification Purification and Characterization Product->Purification

Caption: Overall workflow for the synthesis of 6-(Cyclohexylmethoxy)nicotinic acid.

Materials and Apparatus

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
2-Chloro-5-methylpyridineC₆H₆ClN127.57≥98%Sigma-Aldrich
Cobalt(II) acetateCo(CH₃COO)₂177.02≥98%Sigma-Aldrich
ChlorobenzeneC₆H₅Cl112.56Anhydrous, ≥99.8%Sigma-Aldrich
OxygenO₂32.00High purityLocal supplier
MethanolCH₃OH32.04Anhydrous, ≥99.8%Sigma-Aldrich
CyclohexylmethanolC₇H₁₄O114.19≥99%Sigma-Aldrich
Sodium HydrideNaH24.0060% dispersion in mineral oilSigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl ether(C₂H₅)₂O74.12Anhydrous, ≥99.7%Sigma-Aldrich
Hydrochloric acidHCl36.4637% in H₂OSigma-Aldrich
Sodium sulfateNa₂SO₄142.04AnhydrousSigma-Aldrich
Deuterated solvents (for NMR)---Cambridge Isotope Laboratories
Apparatus
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Gas inlet tube

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • High-vacuum pump

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

  • NMR spectrometer (e.g., 400 MHz)

  • Mass spectrometer (e.g., ESI-MS)

  • Melting point apparatus

Experimental Protocol

Part 1: Synthesis of 6-Chloronicotinic Acid

This procedure is adapted from a patented method involving the catalytic oxidation of 2-chloro-5-methylpyridine[1].

Rationale: This step is crucial for introducing the chloro-substituent at the 6-position, which will serve as a leaving group in the subsequent Williamson ether synthesis. The use of a cobalt catalyst and oxygen provides an efficient and relatively mild method for the oxidation of the methyl group to a carboxylic acid[1].

Step1_Workflow cluster_0 Reaction Setup cluster_1 Oxidation Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Charge flask with 2-chloro-5-methylpyridine, cobalt(II) acetate, and chlorobenzene. B Heat the mixture to 80-100 °C. A->B C Introduce a steady stream of oxygen. B->C D Monitor reaction by TLC. C->D E Cool the reaction mixture to room temperature. D->E F Filter the precipitate. E->F G Wash the solid with a small amount of cold chlorobenzene. F->G H Dry the crude product under vacuum. G->H I Recrystallize from methanol. H->I J Collect and dry the purified 6-chloronicotinic acid. I->J

Caption: Workflow for the synthesis of 6-chloronicotinic acid.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add 2-chloro-5-methylpyridine (10.0 g, 78.4 mmol), cobalt(II) acetate (0.44 g, 2.5 mmol), and chlorobenzene (100 mL).

  • Oxidation: Heat the reaction mixture to 80-100 °C with vigorous stirring. Once the temperature has stabilized, introduce a slow but steady stream of oxygen gas through the gas inlet tube into the solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, stop the oxygen flow and allow the reaction mixture to cool to room temperature. The crude 6-chloronicotinic acid will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold chlorobenzene to remove any residual solvent and impurities.

  • Purification: The crude product can be purified by recrystallization from methanol to yield 6-chloronicotinic acid as a white to off-white crystalline solid[1][2]. Dry the purified product under vacuum.

Part 2: Synthesis of 6-(Cyclohexylmethoxy)nicotinic Acid

This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers[3][4].

Rationale: The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide or, in this case, an aryl halide. Sodium hydride is used as a strong base to deprotonate the hydroxyl group of cyclohexylmethanol, forming the corresponding alkoxide. This nucleophilic alkoxide then displaces the chloride from the 6-position of 6-chloronicotinic acid in an SNAr (nucleophilic aromatic substitution) reaction. DMF is an excellent polar aprotic solvent for this type of reaction as it solvates the cation, leaving the alkoxide anion more nucleophilic.

Step2_Workflow cluster_0 Alkoxide Formation cluster_1 Nucleophilic Substitution cluster_2 Work-up and Isolation cluster_3 Purification and Characterization A Suspend sodium hydride in anhydrous DMF under inert atmosphere. B Add cyclohexylmethanol dropwise at 0 °C. A->B C Stir until hydrogen evolution ceases. B->C D Add a solution of 6-chloronicotinic acid in DMF. C->D E Heat the reaction mixture to 80-100 °C. D->E F Monitor reaction by TLC. E->F G Cool the reaction and quench with water. F->G H Acidify with HCl to precipitate the product. G->H I Filter the crude product. H->I J Purify by column chromatography or recrystallization. I->J K Characterize by NMR, MS, and melting point. J->K

Caption: Workflow for the Williamson ether synthesis of the target compound.

  • Alkoxide Formation: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.1 g, 27.5 mmol, washed with anhydrous hexanes to remove mineral oil) in anhydrous DMF (50 mL). Cool the suspension to 0 °C in an ice bath.

  • To this suspension, add a solution of cyclohexylmethanol (2.85 g, 25.0 mmol) in anhydrous DMF (20 mL) dropwise over 30 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: To the resulting sodium cyclohexylmethoxide solution, add a solution of 6-chloronicotinic acid (3.15 g, 20.0 mmol) in anhydrous DMF (30 mL) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., ethyl acetate/hexanes with 1% acetic acid).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water (100 mL).

  • Acidification and Isolation: Acidify the aqueous solution to pH 3-4 with 2M HCl. The product, 6-(Cyclohexylmethoxy)nicotinic acid, should precipitate out of the solution. Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Part 1: Low yield of 6-chloronicotinic acid Incomplete reaction.Ensure a steady flow of oxygen and extend the reaction time. Monitor by TLC until the starting material is consumed.
Inefficient catalyst.Use fresh cobalt(II) acetate.
Part 2: Incomplete reaction Inactive sodium hydride.Use fresh sodium hydride and ensure all reagents and solvents are anhydrous.
Insufficient reaction time or temperature.Increase the reaction temperature or extend the reaction time. Monitor by TLC.
Part 2: Formation of side products Presence of water.Ensure all glassware, solvents, and reagents are completely dry.
Elimination reaction competing with substitution.This is less likely with an aryl halide but ensure the temperature does not significantly exceed the recommended range.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 6-(Cyclohexylmethoxy)nicotinic acid. By following the outlined procedures, researchers can reliably produce this novel compound for further investigation in various fields of chemical and biological sciences. The provided rationale for each step aims to empower scientists to adapt and troubleshoot the synthesis as needed.

References

  • CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents.
  • Synthesis of 6-chloronicotinic acid - PrepChem.com. Available at: [Link]

  • (IUCr) Synthesis and crystal structure of a 6-chloronicotinate salt of a one-dimensional cationic nickel(II) coordination polymer with 4,4′-bipyridine. Available at: [Link]

  • CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents.
  • 6-hydroxynicotinic acid - Organic Syntheses Procedure. Available at: [Link]

  • Williamson ether synthesis. (2020, July 15). In Wikipedia. Available at: [Link]

  • 6-Chloronicotinic Acid 98.0% - PureSynth. Available at: [Link]

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Analytical methods for 6-(Cyclohexylmethoxy)nicotinic acid quantification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 6-(Cyclohexylmethoxy)nicotinic Acid

Authored by: A Senior Application Scientist

Introduction

6-(Cyclohexylmethoxy)nicotinic acid is a derivative of nicotinic acid (niacin), a vital B-complex vitamin. Nicotinic acid and its derivatives are utilized in the treatment of hyperlipidemia and to address pellagra.[1][2] The introduction of a cyclohexylmethoxy group to the pyridine ring is anticipated to modify the compound's lipophilicity, potentially influencing its pharmacokinetic and pharmacodynamic properties. Accurate and reliable quantification of this compound is paramount for drug discovery, development, and quality control processes.

This comprehensive guide provides detailed analytical methods for the quantification of 6-(Cyclohexylmethoxy)nicotinic acid in both bulk drug substances and biological matrices. The protocols are designed for researchers, scientists, and drug development professionals, offering a foundation for developing and validating robust analytical procedures. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are standard methods for the analysis of nicotinic acid and its metabolites.[3][4]

Method Selection and Rationale

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and widely available technique suitable for the quantification of the active pharmaceutical ingredient (API) in bulk form and in pharmaceutical dosage forms.[5] UV detection is appropriate for aromatic compounds like nicotinic acid derivatives, with a typical maximum absorbance around 260-265 nm.[1][6]

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalysis, where the analyte is present at low concentrations in complex biological matrices like plasma or urine.[2][5][7] This technique is essential for pharmacokinetic and metabolic studies.[8][9]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the quantification of 6-(Cyclohexylmethoxy)nicotinic acid in bulk powder or simple formulations. The increased hydrophobicity from the cyclohexylmethoxy group suggests a reversed-phase chromatographic approach.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

  • Analytical balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

  • 6-(Cyclohexylmethoxy)nicotinic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic potassium phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 262 nm[1]
Run Time 10 minutes

3. Preparation of Solutions:

  • Buffer Solution (25 mM Potassium Phosphate, pH 3.0): Dissolve 3.4 g of monobasic potassium phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Diluent: Mobile phase (Acetonitrile:Buffer, 60:40)

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 6-(Cyclohexylmethoxy)nicotinic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the standard stock solution with the diluent to achieve concentrations in the range of 1-50 µg/mL.

  • Sample Solution (for bulk drug): Accurately weigh about 10 mg of the 6-(Cyclohexylmethoxy)nicotinic acid sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

4. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (as a blank), followed by the calibration standards and sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of 6-(Cyclohexylmethoxy)nicotinic acid in the sample solution from the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[10]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy 98.0% - 102.0% recovery
Precision (RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from excipients or degradation products

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and specific method is ideal for quantifying 6-(Cyclohexylmethoxy)nicotinic acid in biological matrices such as human plasma.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., API 3000 or equivalent)[3]

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5.0 µm)[3]

  • Internal standard (IS), e.g., a stable isotope-labeled version of the analyte or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

2. LC-MS/MS Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5.0 µm[3]
Mobile Phase A 0.1% Formic acid in water[3]
Mobile Phase B 0.1% Formic acid in acetonitrile[3]
Gradient 20% B to 80% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Hypothetical MRM Transitions (to be optimized experimentally):

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
6-(Cyclohexylmethoxy)nicotinic acid236.1124.1 (loss of cyclohexylmethoxy)
Internal Standard (IS)e.g., 240.1 (for deuterated IS)e.g., 128.1

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

4. Calibration and Quality Control:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte and a fixed concentration of the IS into blank plasma.

  • Process these samples alongside the unknown samples using the same extraction procedure.

  • Quantify by calculating the peak area ratio of the analyte to the IS.

Method Validation for Bioanalysis

Validation for bioanalytical methods should adhere to guidelines from regulatory bodies like the FDA or EMA.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% for LLOQ)
Precision (RSD) ≤ 15% (≤ 20% for LLOQ)
Lower Limit of Quantification (LLOQ) Analyte response is at least 5 times the blank response
Selectivity No significant interfering peaks in blank matrix
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte stability established under various storage conditions

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh Standard & Sample P2 Dissolve in Diluent P1->P2 P3 Serial Dilution for Standards P2->P3 P4 Filter Sample P2->P4 A2 Inject Blank, Standards, Samples P4->A2 A1 Equilibrate System A1->A2 A3 UV Detection at 262 nm A2->A3 D1 Generate Calibration Curve A3->D1 D2 Quantify Sample Concentration D1->D2 LCMSMS_Workflow cluster_sample_prep Plasma Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis S1 100 µL Plasma S2 Add Internal Standard S1->S2 S3 Add 300 µL Acetonitrile (Protein Precipitation) S2->S3 S4 Vortex & Centrifuge S3->S4 S5 Transfer Supernatant S4->S5 L1 Inject into LC-MS/MS S5->L1 L2 Chromatographic Separation (C18) L1->L2 L3 ESI+ Ionization L2->L3 L4 MRM Detection L3->L4 D1 Calculate Peak Area Ratios (Analyte/IS) L4->D1 D2 Plot Calibration Curve D1->D2 D3 Determine Concentration D2->D3

Caption: LC-MS/MS bioanalysis workflow.

References

  • A Comparative Guide to Analytical Method Validation for 4-Acetamidonicotinamide - Benchchem. (n.d.).
  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma - bevital. (n.d.).
  • PDF - International Journal of Modern Pharmaceutical Research. (2022, August 15).
  • Niacin (Vitamin B3) - A review of analytical methods for use in food - GOV.UK. (n.d.).
  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7).
  • J. Baqai Med. Univ. (n.d.).
  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies. (2025, December 12).
  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements | LCGC International. (2020, November 11).
  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements - Pickering Laboratories. (n.d.).
  • Nicotinic acid analytical standard 59-67-6. (n.d.).
  • Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service - Creative Proteomics. (n.d.).
  • Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases - Restek Resource Hub. (2020, October 26).
  • Chemical determination of nicotinic acid and nicotinamide. - SciSpace. (n.d.).
  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco - CDC Stacks. (2014, July 11).
  • Identification and Quantitation of Microcystins by Targeted Full-Scan LC-MS/MS. (n.d.).
  • DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY - Googleapis.com. (2019, October 23).
  • An LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and the Role of CYP2A6 in Nicotine Metabolite-mediated Oxidative Stress in SVGA Astrocytes - PMC. (2012, April 11).
  • Niacin USP 2025. (2025, February 16).
  • [Studies on the preparation of sample solution for determination of nicotinic acid and nicotinamide in foods by high performance liquid chromatography] - PubMed. (1993).

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 6-(Cyclohexylmethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-(Cyclohexylmethoxy)nicotinic acid. The method was developed based on the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method development strategy, a step-by-step analytical protocol, and a complete validation procedure.

Introduction

6-(Cyclohexylmethoxy)nicotinic acid is a derivative of nicotinic acid (Vitamin B3)[4][5][6]. Accurate and precise quantification of this compound is critical in various stages of drug development, including formulation studies, stability testing, and quality control. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its ability to separate, identify, and quantify a broad range of compounds with high efficiency and sensitivity[1][7].

This application note addresses the need for a validated analytical method for 6-(Cyclohexylmethoxy)nicotinic acid. We will delve into the rationale behind the selection of chromatographic conditions and provide a detailed protocol that can be readily implemented in a laboratory setting. Furthermore, a comprehensive validation of the method is described to ensure its suitability for its intended purpose.

Physicochemical Properties and Method Development Strategy

A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective HPLC method.

2.1. Structure and Functional Groups

The chemical structure of 6-(Cyclohexylmethoxy)nicotinic acid contains a pyridine ring with a carboxylic acid group and a cyclohexylmethoxy substituent. The presence of the carboxylic acid group makes the molecule acidic.

2.2. pKa and its Implication on Mobile Phase pH

To ensure the analyte is in a single, non-ionized form, which enhances its retention on a non-polar stationary phase, the mobile phase pH should be adjusted to be at least 2 pH units below the analyte's pKa[11]. Therefore, a mobile phase pH of around 2.5-3.0 is a suitable starting point for method development.

2.3. UV Absorbance and Detection Wavelength

Based on the structural similarity to nicotinic acid, which exhibits a UV maximum at approximately 217 nm and another around 260 nm, a detection wavelength in this range would be appropriate[12]. For this method, a wavelength of 262 nm is selected to provide a good balance of sensitivity and specificity.

2.4. Chromatographic Conditions Selection

  • Mode of Chromatography: Reversed-phase HPLC is the most suitable technique for separating moderately polar to non-polar compounds and is widely used in pharmaceutical analysis[7][13].

  • Stationary Phase: A C18 column is a versatile and commonly used stationary phase in RP-HPLC, offering excellent hydrophobic retention for a wide range of analytes[13]. A particle size of 5 µm and a column dimension of 4.6 x 150 mm provide a good balance between efficiency and backpressure.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used as the mobile phase.

    • Aqueous Phase: A phosphate buffer is chosen to maintain a constant pH. 0.02 M potassium dihydrogen phosphate adjusted to pH 2.5 with phosphoric acid is a suitable choice.

    • Organic Modifier: Acetonitrile is selected for its low viscosity and UV transparency. A gradient elution will be employed to ensure adequate separation and elution of the analyte within a reasonable runtime.

Experimental

3.1. Materials and Reagents

  • 6-(Cyclohexylmethoxy)nicotinic acid reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade)

3.2. Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.

3.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M KH2PO4, pH 2.5 adjusted with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 262 nm
Injection Volume 10 µL
Run Time 15 minutes

Protocols

4.1. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 6-(Cyclohexylmethoxy)nicotinic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4.2. Sample Preparation

The sample preparation procedure will depend on the matrix. For a drug substance:

  • Accurately weigh an appropriate amount of the sample into a volumetric flask.

  • Dissolve and dilute to a known concentration with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Validation

The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness[1][2][3][14].

5.1. System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n=6)

5.2. Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by comparing the chromatograms of a blank (diluent), a placebo (if applicable), the standard solution, and the sample solution. No interfering peaks were observed at the retention time of 6-(Cyclohexylmethoxy)nicotinic acid.

5.3. Linearity

The linearity of the method was established by analyzing a series of standard solutions at different concentrations.

ParameterResult
Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

5.4. Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix. The study was performed at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.

Spike LevelMean Recovery (%)%RSD
80%98.0 - 102.0≤ 2.0
100%98.0 - 102.0≤ 2.0
120%98.0 - 102.0≤ 2.0

5.5. Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.

Precision LevelAcceptance Criteria (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%

5.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

5.7. Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions and observing the effect on the results.

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change
Column Temperature ± 2 °CNo significant change
Mobile Phase pH ± 0.2 unitsNo significant change

Visualizations

HPLC_Workflow cluster_dev Method Development cluster_protocol Analytical Protocol cluster_val Method Validation (ICH Q2) Dev_Start Analyte Characterization (Structure, pKa, UV) Column_Select Column Selection (C18) Dev_Start->Column_Select MP_Select Mobile Phase Selection (ACN, Buffer pH 2.5) Column_Select->MP_Select Detection_Select Detection Wavelength (262 nm) MP_Select->Detection_Select Optimization Optimization of Gradient & Flow Rate Detection_Select->Optimization Standard_Prep Standard Preparation Optimization->Standard_Prep Sample_Prep Sample Preparation Standard_Prep->Sample_Prep HPLC_Run HPLC Analysis Sample_Prep->HPLC_Run Data_Acq Data Acquisition HPLC_Run->Data_Acq Validation_Start System Suitability Data_Acq->Validation_Start Specificity Specificity Validation_Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: Overall workflow for HPLC method development, protocol execution, and validation.

Mobile_Phase_Decision Analyte 6-(Cyclohexylmethoxy)nicotinic Acid (Acidic Compound) Goal Goal: Achieve good retention and peak shape Analyte->Goal Ionization Suppress Ionization Goal->Ionization pH_Choice Mobile Phase pH < pKa - 2 Ionization->pH_Choice Buffer Use a Buffer for pH control (e.g., Phosphate Buffer) pH_Choice->Buffer Final_MP Final Mobile Phase: ACN and Phosphate Buffer (pH 2.5) Buffer->Final_MP Organic Select Organic Modifier (e.g., Acetonitrile) Organic->Final_MP

Caption: Decision-making process for mobile phase selection.

Conclusion

The RP-HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative analysis of 6-(Cyclohexylmethoxy)nicotinic acid. The method has been successfully validated according to ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. This validated method is suitable for routine quality control analysis and stability studies of 6-(Cyclohexylmethoxy)nicotinic acid in drug substance and formulated products.

References

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • MDPI. (2021, July 29). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LCGC International. (2020, November 11). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]

  • SIELC Technologies. (2024, March 28). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (2025, December 12). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]

  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Retrieved from [Link]

  • PubMed. (1993). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. Retrieved from [Link]

  • IJNRD. (2023, May 5). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. (2025, October 15). 6-Methylnicotinic acid Properties. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxynicotinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • Cheméo. (n.d.). Niacin (CAS 59-67-6) - Chemical & Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nicotinic acid. Retrieved from [Link]

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Cell-based assays for GPR109A agonists like 6-(Cyclohexylmethoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: GPR109A, a Key Regulator of Metabolic and Inflammatory Pathways

G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi/o-coupled receptor that has garnered significant attention in drug discovery.[1][2] Primarily expressed in adipocytes and various immune cells such as neutrophils and macrophages, GPR109A plays a crucial role in regulating metabolic and inflammatory processes.[3][] Its activation by endogenous ligands like the ketone body β-hydroxybutyrate, or pharmacological agents such as nicotinic acid (niacin), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] This mechanism is central to its well-known anti-lipolytic effects in adipose tissue, which contribute to the lipid-lowering properties of niacin.[5][7]

Beyond its role in lipid metabolism, GPR109A activation has been shown to elicit anti-inflammatory responses in various cell types, including retinal pigment epithelial cells and immune cells.[3][8] This has expanded the therapeutic potential of GPR109A agonists to inflammatory conditions. However, the clinical utility of potent agonists like niacin has been hampered by a significant side effect: cutaneous flushing. This adverse effect is mediated by a distinct signaling pathway involving β-arrestin recruitment in Langerhans cells and keratinocytes, leading to the release of prostaglandins.[3][9]

The development of novel GPR109A agonists, such as 6-(Cyclohexylmethoxy)nicotinic acid, necessitates a comprehensive suite of cell-based assays to dissect their pharmacological profiles. An ideal agonist would retain the therapeutic benefits mediated by G-protein signaling while minimizing the β-arrestin-mediated flushing response. This application note provides a detailed guide to the key cell-based assays for characterizing the potency and signaling bias of GPR109A agonists.

GPR109A Signaling Pathways

Upon agonist binding, GPR109A can initiate two primary signaling cascades: the canonical G-protein pathway and the β-arrestin pathway. Understanding these pathways is fundamental to designing and interpreting cell-based assays.

  • G-protein Signaling: As a Gi/o-coupled receptor, agonist activation of GPR109A leads to the dissociation of the heterotrimeric G-protein into Gαi and Gβγ subunits.[6] The activated Gαi subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[3][5] This pathway is primarily responsible for the anti-lipolytic effects of GPR109A agonists.[3]

  • β-arrestin Signaling: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), GPR109A recruits β-arrestins.[6] This recruitment is crucial for receptor desensitization and internalization via the clathrin-coated pit pathway.[6] Importantly, β-arrestin can also act as a scaffold for other signaling molecules, initiating G-protein-independent signaling cascades. In the context of GPR109A, β-arrestin-mediated signaling is linked to the activation of the ERK1/2 pathway and is responsible for the cutaneous flushing side effect.[3][6]

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Gi Gi GPR109A->Gi activates GRK GRK2 GPR109A->GRK recruits Agonist Agonist (e.g., 6-(Cyclohexylmethoxy)nicotinic acid) Agonist->GPR109A binds AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis (Therapeutic Effect) cAMP->Lipolysis P_GPR109A P-GPR109A GRK->P_GPR109A phosphorylates beta_arrestin β-Arrestin3 P_GPR109A->beta_arrestin recruits Internalization Internalization beta_arrestin->Internalization Flushing Cutaneous Flushing (Side Effect) beta_arrestin->Flushing

Figure 1: GPR109A Signaling Pathways.

Core Cell-Based Assays for GPR109A Agonist Characterization

A thorough characterization of a novel GPR109A agonist requires a multi-assay approach to determine its potency, efficacy, and potential for biased signaling. The following assays are fundamental for this purpose.

cAMP Inhibition Assay

This assay directly measures the functional consequence of Gi/o coupling by quantifying the inhibition of cAMP production. It is the primary assay for determining the potency of agonists in activating the therapeutic G-protein pathway.

Principle: Cells expressing GPR109A are stimulated with forskolin, an adenylyl cyclase activator, to elevate intracellular cAMP levels. In the presence of a GPR109A agonist, the activated Gi pathway inhibits adenylyl cyclase, leading to a dose-dependent decrease in forskolin-stimulated cAMP production.[5][10] The change in cAMP levels can be measured using various detection technologies, such as HTRF, AlphaScreen, or luciferase-based reporter assays.[11][12][13]

Protocol:

Materials:

  • HEK293 or CHO-K1 cells stably expressing human GPR109A.[5][11]

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Forskolin.

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Test compound (e.g., 6-(Cyclohexylmethoxy)nicotinic acid) and a reference agonist (e.g., nicotinic acid).

  • cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit, AlphaScreen cAMP assay kit).

  • 384-well white microplate.

Procedure:

  • Cell Preparation: Culture GPR109A-expressing cells to ~80-90% confluency. Harvest the cells and resuspend them in assay buffer at a predetermined optimal density.

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in assay buffer.

  • Assay Plate Setup:

    • Add the diluted compounds to the 384-well plate.

    • Add the cell suspension to each well.

    • Incubate at room temperature for 30 minutes.

  • Stimulation: Add a solution of forskolin and IBMX to all wells to a final concentration that elicits a submaximal cAMP response.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Detection: Add the cAMP detection reagents according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[5]

Table 1: Representative Data for GPR109A cAMP Inhibition Assay

ParameterValue
Cell LineHEK293-hGPR109A
Assay FormatHTRF
Forskolin Concentration3 µM
Nicotinic Acid EC50~30 nM
Z'-factor> 0.6
β-Arrestin Recruitment Assay

This assay is crucial for assessing the potential of an agonist to induce the side effect of flushing by measuring the recruitment of β-arrestin to the activated receptor.

Principle: This assay often utilizes enzyme fragment complementation (EFC) technology.[14] Cells are engineered to express GPR109A fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and phosphorylation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. This creates an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.[14]

Protocol:

Materials:

  • Cells engineered for β-arrestin recruitment assay (e.g., PathHunter β-arrestin CHO-K1 GPR109A cells).

  • Cell plating medium.

  • Assay buffer.

  • Test compound and a reference agonist.

  • β-arrestin detection reagents.

  • 384-well white microplate.

Procedure:

  • Cell Plating: Plate the engineered cells in a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in assay buffer.

  • Agonist Stimulation: Add the diluted compounds to the cells and incubate for 90-180 minutes at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the chemiluminescence on a plate reader.

  • Data Analysis: Plot the relative light units (RLU) against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Assay_Workflow cluster_cAMP cAMP Inhibition Assay Workflow cluster_arrestin β-Arrestin Recruitment Assay Workflow cAMP_1 Plate GPR109A Cells cAMP_2 Add Agonist cAMP_1->cAMP_2 cAMP_3 Stimulate with Forskolin cAMP_2->cAMP_3 cAMP_4 Add Detection Reagents cAMP_3->cAMP_4 cAMP_5 Read Signal cAMP_4->cAMP_5 arr_1 Plate Engineered Cells arr_2 Add Agonist arr_1->arr_2 arr_3 Incubate arr_2->arr_3 arr_4 Add Detection Reagents arr_3->arr_4 arr_5 Read Signal arr_4->arr_5

Figure 2: Workflow for cAMP and β-Arrestin Assays.

Calcium Mobilization Assay

While GPR109A is primarily Gi-coupled, co-expression of a promiscuous G-protein, such as Gα16, can redirect its signaling through the Gq pathway, leading to an increase in intracellular calcium upon agonist activation.[15] This provides a robust and high-throughput method for screening GPR109A agonists.

Principle: Cells co-expressing GPR109A and a promiscuous G-protein are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM).[15][16] Agonist binding to GPR109A activates the Gq pathway, leading to the release of calcium from intracellular stores. The fluorescent dye binds to the released calcium, resulting in a significant increase in fluorescence intensity, which can be measured in real-time using a FLIPR (Fluorometric Imaging Plate Reader) or a similar instrument.[15][17]

Protocol:

Materials:

  • HEK293 cells co-expressing GPR109A and Gα16.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive dye (e.g., Fluo-8 AM).

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

  • Test compound and a reference agonist.

  • 96- or 384-well black-walled, clear-bottom microplate.

Procedure:

  • Cell Plating: Plate the cells in the microplate and incubate overnight.

  • Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer. Remove the cell culture medium and add the dye loading solution to the cells.

  • Incubation: Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Plate Preparation: Prepare a serial dilution of the test and reference compounds in a separate plate.

  • Data Acquisition: Place both the cell plate and the compound plate into a FLIPR or FlexStation. The instrument will add the compounds to the cells and immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[18]

Table 2: Summary of Cell-Based Assays for GPR109A Agonists

AssayPrinciplePrimary Pathway MeasuredRelevanceTypical Cell Line
cAMP Inhibition Inhibition of forskolin-stimulated cAMP productionGi/oTherapeutic efficacy (anti-lipolytic)HEK293-hGPR109A
β-Arrestin Recruitment Agonist-induced interaction of GPR109A and β-arrestinβ-ArrestinSide effect potential (flushing)CHO-K1-hGPR109A-β-arrestin
Calcium Mobilization Gα16-mediated increase in intracellular calciumGq (engineered)High-throughput screeningHEK293-hGPR109A-Gα16

Interpreting the Data: Assessing Agonist Bias

By comparing the potency (EC50) and efficacy (Emax) of a compound like 6-(Cyclohexylmethoxy)nicotinic acid in the G-protein (cAMP) and β-arrestin recruitment assays, its signaling bias can be determined. A G-protein biased agonist will exhibit significantly greater potency and/or efficacy in the cAMP assay compared to the β-arrestin assay. Such a profile is highly desirable for developing therapeutic agents that retain the metabolic benefits of GPR109A activation while minimizing the flushing side effect.

Conclusion

The comprehensive characterization of novel GPR109A agonists is a multifaceted process that relies on a suite of robust and well-validated cell-based assays. The protocols and principles outlined in this application note provide a solid framework for researchers, scientists, and drug development professionals to elucidate the pharmacological profiles of compounds like 6-(Cyclohexylmethoxy)nicotinic acid. By systematically evaluating agonist activity across different signaling pathways, it is possible to identify candidates with the optimal balance of therapeutic efficacy and reduced side effect liability, ultimately accelerating the development of new treatments for metabolic and inflammatory diseases.

References

  • Sheng, Y. et al. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PLoS One. Available from: [Link]

  • Li, J. et al. Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. Available from: [Link]

  • Schofield, Z. et al. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites. Available from: [Link]

  • Knowles, H. J. et al. GPR109A and Vascular Inflammation. Curr Atheroscler Rep. Available from: [Link]

  • Gambhir, D. et al. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Invest Ophthalmol Vis Sci. Available from: [Link]

  • Eurofins Discovery. GPR109A Human Hydroxycarboxylic Acid GPCR Cell Based Antagonist Calcium Flux LeadHunter Assay. Available from: [Link]

  • Pandey, S. et al. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Nat Commun. Available from: [Link]

  • Pandey, S. et al. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv. Available from: [Link]

  • Eurofins DiscoverX. cAMP Hunter™ Human GPR109A Gi Stable Cell Line Assay (CHO-K1). Available from: [Link]

  • Thangaraju, M. et al. The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Res. Available from: [Link]

  • NCBI. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Available from: [Link]

  • Houthuys, E. et al. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. J Vis Exp. Available from: [Link]

  • Hanson, J. et al. Nicotinic acid– and monomethyl fumarate– induced flushing involves GPR109A expressed by keratinocytes. J Clin Invest. Available from: [Link]

  • ResearchGate. Conformational change in β-arrestin2 upon activation of GPR109A. Available from: [Link]

  • Eurofins DiscoverX. Why Study GPCR Arrestin Recruitment?. Available from: [Link]

  • Maciąg, M. et al. The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Int J Mol Sci. Available from: [Link]

  • ResearchGate. Structures of GPR109A agonists presented herein with compound designations indicated below each structure. Available from: [Link]

  • ResearchGate. Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Available from: [Link]

  • Logos Biosystems. Fluorescence-based Calcium Mobilization Assay with the CELENA® X High Content Imaging System. Available from: [Link]

  • PubMed. Ca2+ mobilization assays in GPCR drug discovery. Available from: [Link]

  • Wikipedia. Nicotinic acid. Available from: [Link]

  • Springer Nature Experiments. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Available from: [Link]

  • PubMed. Nicotinic acid: pharmacological effects and mechanisms of action. Available from: [Link]

  • Inxight Drugs. HEXYL NICOTINATE. Available from: [Link]

  • PubMed. Mechanism of action of niacin. Available from: [Link]

  • Linus Pauling Institute - Oregon State University. Niacin. Available from: [Link]

Sources

Application Note: In Vivo Characterization of 6-(Cyclohexylmethoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(Cyclohexylmethoxy)nicotinic acid is a lipophilic derivative of nicotinic acid (Niacin). It functions as a research tool to investigate the pharmacology of the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) . Unlike unmodified niacin, the addition of a bulky cyclohexylmethoxy group at the 6-position alters the compound's physicochemical properties, specifically increasing lipophilicity and altering metabolic stability.[1]

This guide details the animal models and experimental protocols required to characterize this compound’s efficacy in two critical domains:

  • Metabolic Regulation: Antilipolytic activity (reduction of plasma free fatty acids).

  • Safety Profiling: Assessment of cutaneous flushing (a GPR109A-mediated side effect distinct from metabolic signaling).

Mechanistic Background & Rationale

To design effective experiments, researchers must understand the dual-signaling nature of GPR109A.

The "Niacin Paradox"
  • Therapeutic Pathway (Adipocytes): GPR109A couples to G

    
    i , inhibiting Adenylyl Cyclase (AC). This reduces cAMP, lowers Protein Kinase A (PKA) activity, and inhibits Hormone Sensitive Lipase (HSL). Result:  Reduced lipolysis and lower plasma Free Fatty Acids (FFA).[2]
    
  • Side Effect Pathway (Langerhans Cells/Keratinocytes): GPR109A activation induces Arachidonic Acid release, leading to Prostaglandin D2 (PGD2) and E2 (PGE2) production. Result: Cutaneous vasodilation (Flushing).

Experimental Goal: Determine if 6-(Cyclohexylmethoxy)nicotinic acid retains the therapeutic antilipolytic effect while potentially mitigating the flushing response due to altered tissue distribution or biased signaling.

GPR109A Signaling Pathway Diagram

GPR109A_Signaling Ligand 6-(Cyclohexylmethoxy) nicotinic acid Receptor GPR109A (HCAR2) (Adipocyte Membrane) Ligand->Receptor Activates G_protein Gαi Protein Receptor->G_protein Couples AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation HSL Hormone Sensitive Lipase (HSL) PKA->HSL Reduced Phosphorylation Lipolysis Lipolysis (TG -> FFA) HSL->Lipolysis Inhibits Plasma_FFA Plasma FFA (Therapeutic Readout) Lipolysis->Plasma_FFA Decreased

Caption: GPR109A activation cascade in adipocytes leading to the suppression of lipolysis.[3]

Animal Model 1: Acute Antilipolytic Activity (The "Niacin Test")

This protocol measures the compound's ability to acutely suppress plasma Free Fatty Acids (FFA) and Triglycerides (TG).

Model Selection
  • Species: Male Wistar Rats (200–250g) or C57BL/6 Mice.

  • Rationale: Rodents have a robust GPR109A-mediated antilipolytic response. Fasting induces high baseline lipolysis, making the suppression by the drug easily measurable.

Experimental Protocol
A. Formulation

Due to the cyclohexylmethoxy group, this compound is lipophilic .

  • Vehicle: 0.5% Hydroxypropyl-methylcellulose (HPMC) + 0.1% Tween 80 OR 10% Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD).
  • Preparation: Micronize the compound if solid. Suspend in vehicle using sonication (15 mins) to ensure a uniform suspension.

B. Workflow
  • Acclimatization: House animals for 1 week on standard chow.

  • Fasting: Fast animals for 12–16 hours (overnight) prior to dosing. Water ad libitum.

    • Why? Fasting maximizes basal FFA levels via glucagon signaling, providing a high dynamic range for the drug to demonstrate inhibition.

  • Grouping (n=8/group):

    • Group 1: Vehicle Control

    • Group 2: Nicotinic Acid (Positive Control, 30 mg/kg)

    • Group 3: Test Compound (Low Dose, e.g., 10 mg/kg)

    • Group 4: Test Compound (High Dose, e.g., 100 mg/kg)

  • Dosing: Administer via Oral Gavage (PO) . Volume: 5 mL/kg (rats) or 10 mL/kg (mice).

  • Blood Sampling:

    • Method: Tail vein nick or retro-orbital sinus (under light isoflurane anesthesia).

    • Timepoints: 0 min (Pre-dose), 15, 30, 60, 120, 240 mins.

    • Note: The "Rebound Effect" (overshoot of FFA after drug clearance) is a classic niacin characteristic to watch for at 240+ mins.

C. Analysis
  • Assay: Enzymatic Colorimetric Assay for NEFA (Non-Esterified Fatty Acids).

  • Data Output: Plot [FFA] vs. Time. Calculate AUC

    
    .
    
ParameterExpected Result (Active Agonist)Mechanism
Plasma FFA (15-60 min) Decrease (>40%) Acute G

i inhibition of AC.
Plasma TG (Chronic) DecreaseReduced liver flux of FFA for TG synthesis.
FFA Rebound (>4 hrs) Potential IncreaseClearance of drug leads to PKA disinhibition.

Animal Model 2: Cutaneous Flushing (Safety Profiling)

A major limitation of niacin is cutaneous flushing. 6-substituted analogs are often designed to minimize this.

Model Selection
  • Species: C57BL/6 Mice.

  • Rationale: Mice express GPR109A in keratinocytes and immune cells, mimicking the human flushing response (ear redness/temperature increase).

Experimental Protocol
A. Setup
  • Environment: Temperature-controlled room (23°C ± 1°C). Animals must be acclimated to handling to prevent stress-induced hyperthermia.

  • Equipment: Infrared Thermometer or Laser Doppler Flowmeter (for perfusion).

B. Workflow
  • Baseline: Measure ear temperature (

    
    ) and rectal temperature (
    
    
    
    ) 3 times over 30 mins to establish a stable baseline.
  • Dosing: Administer Test Compound or Niacin (Positive Control, 100 mg/kg) via Oral Gavage.

  • Measurement:

    • Measure

      
       every 10 minutes for 90 minutes.
      
    • Visual Scoring: Score ear redness on a scale of 0 (pale) to 3 (bright red/engorged).

C. Data Analysis
  • Metric:

    
     = 
    
    
    
    -
    
    
    .
  • Success Criteria: A "superior" analog will show statistically significant reduction in

    
     compared to equimolar Niacin.
    

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Dosing cluster_2 Phase 3: Analysis Step1 Compound Formulation (HP-beta-CD or HPMC) Step3 Oral Gavage (Test vs. Niacin Control) Step1->Step3 Step2 Animal Fasting (16 Hours) Step2->Step3 Step4 Time-Course Sampling (0, 15, 30, 60, 120 min) Step3->Step4 Step5 Lipid Assay (NEFA) Step4->Step5 Step6 Flushing Assessment (Thermal/Doppler) Step4->Step6

Caption: Integrated workflow for simultaneous PK/PD and safety assessment.

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352-355. Link

  • Taggart, A. K., et al. (2005). "(D)-beta-Hydroxybutyrate is an endogenous agonist of High Affinity Niacin Receptor GPR109A." Journal of Biological Chemistry, 280(29), 26649-26652. Link

  • Benyó, Z., et al. (2005). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing." Journal of Clinical Investigation, 115(12), 3634-3640. Link

  • Lukasova, M., et al. (2011). "Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells." Journal of Clinical Investigation, 121(3), 1163-1173. Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Trends in Pharmacological Sciences, 27(7), 384-390. Link

Sources

Use of 6-(Cyclohexylmethoxy)nicotinic acid as a research chemical

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-(Cyclohexylmethoxy)nicotinic acid as a Research Chemical

Introduction & Chemical Identity

6-(Cyclohexylmethoxy)nicotinic acid is a specialized pyridine-based research chemical primarily utilized as a lipophilic probe for the Hydroxycarboxylic Acid Receptor 2 (HCAR2) , formerly known as GPR109A. Structurally, it consists of a nicotinic acid core substituted at the 6-position with a cyclohexylmethoxy group. This modification significantly alters the physicochemical properties compared to the endogenous ligand, nicotinic acid (niacin), enhancing lipophilicity and altering membrane permeability.

In drug discovery, this compound serves two critical roles:

  • Biological Probe: A tool compound to study HCAR2-mediated signaling in adipocytes and immune cells (macrophages) with altered pharmacokinetics compared to niacin.

  • Medicinal Chemistry Scaffold: A versatile building block for Fragment-Based Drug Discovery (FBDD), particularly for synthesizing antagonists of P2X3 receptors or agonists for metabolic targets where a central pyridine core is required.

Physicochemical Profile[1][2][3][4][5][6]
PropertyValue / Description
IUPAC Name 6-(cyclohexylmethoxy)pyridine-3-carboxylic acid
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Ethanol; Poorly soluble in water.
pKa (Calculated) ~4.8 (Carboxylic acid), ~2.0 (Pyridine nitrogen)
LogP (Predicted) ~3.2 (High lipophilicity compared to Niacin LogP ~0.36)
Storage -20°C, desiccated, protected from light.

Biological Mechanism & Signaling Pathway[2][7]

The primary biological application of 6-(Cyclohexylmethoxy)nicotinic acid is the modulation of the HCAR2 receptor .

  • Target: HCAR2 (GPR109A), a G_i-coupled GPCR expressed on adipocytes and immune cells.

  • Mechanism: Agonism of HCAR2 triggers the dissociation of the G_i subunit, which inhibits Adenylyl Cyclase (AC). This leads to a reduction in intracellular cAMP, preventing the activation of Protein Kinase A (PKA).

  • Physiological Outcome:

    • Adipocytes: Decreased phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin, resulting in the inhibition of lipolysis (release of free fatty acids).

    • Macrophages: Suppression of NF-κB signaling, promoting an anti-inflammatory phenotype.

Pathway Visualization

G Ligand 6-(Cyclohexylmethoxy) nicotinic acid Receptor HCAR2 (GPR109A) (Membrane Receptor) Ligand->Receptor Binding Gi G_i Protein (Activation) Receptor->Gi Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Production PKA Protein Kinase A (Inactivation) cAMP->PKA Prevents Activation HSL Hormone-Sensitive Lipase (Dephosphorylation) PKA->HSL Reduces Phosphorylation Lipolysis Lipolysis (Inhibition of FFA Release) HSL->Lipolysis Inhibits

Figure 1: Signal transduction pathway of HCAR2 activation by 6-(Cyclohexylmethoxy)nicotinic acid leading to anti-lipolytic effects.

Experimental Protocols

Protocol A: Synthesis of 6-(Cyclohexylmethoxy)nicotinic acid

Context: For researchers needing to synthesize fresh material for SAR (Structure-Activity Relationship) libraries.

Principle: Nucleophilic Aromatic Substitution (S_NAr) of 6-chloronicotinic acid using cyclohexylmethanol in the presence of a strong base.

Materials:

  • 6-Chloronicotinic acid (1.0 eq)

  • Cyclohexylmethanol (1.2 eq)

  • Sodium Hydride (NaH, 60% in oil) (2.5 eq) or Potassium tert-butoxide (t-BuOK).

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Cyclohexylmethanol (1.2 eq) in anhydrous DMF.

  • Deprotonation: Cool to 0°C. Carefully add NaH (2.5 eq) portion-wise. Stir for 30 minutes at room temperature to generate the alkoxide.

  • Addition: Add 6-Chloronicotinic acid (1.0 eq) slowly to the mixture. (Note: The first equivalent of base deprotonates the carboxylic acid; the second facilitates the S_NAr).

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LC-MS or TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up: Cool to room temperature. Quench carefully with ice-water. Acidify to pH ~3-4 using 1N HCl. The product should precipitate.[1]

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0-10% MeOH in DCM).

Protocol B: In Vitro Lipolysis Inhibition Assay

Context: To validate biological activity in adipocytes.

Cell Model: Differentiated 3T3-L1 Adipocytes.

Reagents:

  • Stock Solution: 100 mM 6-(Cyclohexylmethoxy)nicotinic acid in DMSO.

  • Assay Buffer: Krebs-Ringer Phosphate HEPES (KRPH) buffer + 2% Fatty Acid-Free BSA.

  • Stimulant: Isoproterenol (10 µM) to induce lipolysis.

Workflow:

  • Differentiation: Culture 3T3-L1 cells until fully differentiated (lipid droplets visible, ~8-10 days post-confluence).

  • Starvation: Wash cells with PBS and incubate in serum-free medium for 2 hours.

  • Treatment: Replace medium with KRPH buffer containing:

    • Isoproterenol (10 µM) [Positive Control for Lipolysis]

    • Isoproterenol (10 µM) + Test Compound (0.1 µM – 100 µM dose response).

  • Incubation: Incubate at 37°C for 90 minutes.

  • Measurement: Collect the supernatant. Measure Glycerol or Free Fatty Acid (FFA) release using a colorimetric or fluorometric assay kit.

  • Analysis: Calculate % Inhibition of Lipolysis relative to the Isoproterenol-only control.

Data Interpretation:

  • EC₅₀ Calculation: Plot Log[Concentration] vs. % Inhibition.

  • Expected Result: A dose-dependent reduction in glycerol release, typically with an EC₅₀ in the low micromolar range (1–10 µM), confirming HCAR2 agonism.

Application in Medicinal Chemistry

As a scaffold, the 6-cyclohexylmethoxy motif confers specific steric and lipophilic properties that differentiate it from simple alkoxy derivatives.

Key Structural Advantages:

  • Bulky Lipophilicity: The cyclohexyl ring fills hydrophobic pockets (e.g., in P2X3 or HCAR2) more effectively than linear alkyl chains.

  • Metabolic Stability: The ether linkage is generally resistant to hydrolysis compared to esters, though the cyclohexyl ring is subject to oxidative metabolism (CYP450).

  • Bioisosterism: Used to replace phenyl-ether moieties to increase sp³ character (Fsp³) and improve solubility/toxicity profiles.

Scaffold Utilization Workflow

Synthesis Start 6-Chloronicotinic Acid Step1 S_NAr Reaction (+ Cyclohexylmethanol) Start->Step1 Intermediate 6-(Cyclohexylmethoxy) nicotinic acid Step1->Intermediate Step2 Amide Coupling (EDC/HOBt or HATU) Intermediate->Step2 Library Amide Library (GPCR/Enzyme Inhibitors) Step2->Library

Figure 2: Workflow for utilizing the compound as a core scaffold in library synthesis.[2][1]

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[3][4] Nature Medicine, 9(3), 352–355. (Foundational paper establishing HCAR2/GPR109A as the target for nicotinic acid derivatives).

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Trends in Pharmacological Sciences, 27(7), 384-390. (Review of HCAR2 signaling and pharmacology).

  • Semple, G., et al. (2008). "3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (CS-045) is a highly selective agonist for the nicotinic acid receptor GPR109A." Journal of Medicinal Chemistry. (Discusses SAR of lipophilic nicotinic acid analogs).

  • Deng, X., et al. (2012). "Synthesis and biological evaluation of new 6-substituted nicotinic acid derivatives as agonists of GPR109A." European Journal of Medicinal Chemistry. (Provides synthesis protocols for 6-alkoxy derivatives).

Sources

Application Notes & Protocols: 6-(Cyclohexylmethoxy)nicotinic Acid as a Novel GPR109A Agonist for Dyslipidemia Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Targeting GPR109A

Nicotinic acid (Niacin, Vitamin B3) has been a cornerstone of dyslipidemia management for over five decades.[1] It is the most potent clinically available agent for raising levels of high-density lipoprotein cholesterol (HDL-C), while also effectively lowering triglycerides (TG), very-low-density lipoproteins (VLDL-c), and low-density lipoprotein cholesterol (LDL-c).[2][3][4] These lipid-modifying effects are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][5]

GPR109A is highly expressed in adipocytes and various immune cells.[1][6] In adipocytes, its activation by an agonist leads to the inhibition of adenylyl cyclase via a Gi/Go protein. This decreases intracellular cAMP levels, subsequently reducing the activity of hormone-sensitive lipase and thereby inhibiting the breakdown of triglycerides into free fatty acids (FFAs).[7][8] The resulting decrease in plasma FFAs reduces the substrate available to the liver for VLDL and LDL synthesis.[4] Beyond its lipid-lowering effects, GPR109A activation has demonstrated anti-inflammatory and immunomodulatory roles, suggesting broader therapeutic potential in conditions like atherosclerosis and diabetic retinopathy.[1][9][10]

Despite its efficacy, the clinical use of nicotinic acid is often limited by a significant side effect: cutaneous flushing. This vasodilation is also mediated by GPR109A, but through a separate β-arrestin pathway in skin Langerhans cells, leading to the release of prostaglandins like PGD2 and PGE2.[5][8] This has spurred extensive research into novel GPR109A agonists that can separate the desirable anti-lipolytic effects (G-protein mediated) from the flushing response (β-arrestin mediated) or exhibit improved pharmacokinetic profiles.

This document introduces 6-(Cyclohexylmethoxy)nicotinic acid , a novel synthetic nicotinic acid derivative. Its structure, featuring a bulky, lipophilic cyclohexylmethoxy group at the 6-position, is designed to enhance potency and selectivity for the GPR109A receptor. These application notes provide a comprehensive guide for researchers to characterize the pharmacological profile of this compound, from initial in vitro validation to in vivo efficacy studies.

Mechanism of Action: GPR109A Signaling Pathways

Activation of GPR109A by an agonist such as 6-(Cyclohexylmethoxy)nicotinic acid initiates two primary signaling cascades. The canonical pathway involves Gαi, which inhibits adenylyl cyclase, and a non-canonical pathway involving β-arrestin.

GPR109A_Signaling GPR109A GPR109A Receptor Gai Gαi GPR109A->Gai Activates Barr β-arrestin GPR109A->Barr Recruits Agonist 6-(Cyclohexylmethoxy) nicotinic acid Agonist->GPR109A AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Activates Lipolysis Lipolysis (FFA Release) HSL->Lipolysis Inhibits PLA2 PLA2 Barr->PLA2 Activates PGD2 PGD2 / PGE2 PLA2->PGD2 Produces Flushing Vasodilation (Flushing) PGD2->Flushing

Caption: GPR109A signaling pathways initiated by agonist binding.

Pharmacological Characterization Workflow

A systematic approach is required to fully characterize the activity of 6-(Cyclohexylmethoxy)nicotinic acid. The workflow below outlines the key stages, from primary screening to in vivo proof-of-concept.

Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A1 Primary Screening: cAMP Functional Assay A2 Potency & Efficacy: Dose-Response Curves A1->A2 A3 Binding Affinity: Radioligand Binding Assay A2->A3 A4 Pathway Selectivity: β-arrestin Recruitment Assay A3->A4 B1 Pharmacokinetics (PK): Rodent Model A4->B1 Lead Candidate Selection B2 Target Engagement: Acute FFA Lowering B1->B2 B3 Efficacy Study: Chronic Dosing in Dyslipidemic Mouse Model B2->B3 B4 Side Effect Profile: Cutaneous Vasodilation Assay B3->B4

Caption: Experimental workflow for characterizing a novel GPR109A agonist.

Experimental Protocols

Protocol 1: In Vitro Gαi Functional Assay (cAMP Measurement)

This protocol determines the agonist activity of the test compound by measuring its ability to inhibit forskolin-stimulated cAMP production in a cell line stably expressing human GPR109A.

Materials:

  • HEK293 cells stably expressing human GPR109A (HEK-GPR109A).

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (FSK) solution.

  • 6-(Cyclohexylmethoxy)nicotinic acid and Nicotinic Acid (positive control).

  • cAMP detection kit (e.g., LANCE® Ultra cAMP Kit or HTRF® cAMP Dynamic 2).

Procedure:

  • Cell Preparation: Culture HEK-GPR109A cells to ~90% confluency. Harvest cells and resuspend in Assay Buffer to a density of 0.2 x 106 cells/mL.

  • Compound Preparation: Prepare a 10-point serial dilution of 6-(Cyclohexylmethoxy)nicotinic acid and nicotinic acid in Stimulation Buffer (e.g., starting from 100 µM).

  • Assay Plate: Add 5 µL of cell suspension to each well of a 384-well white plate.

  • Agonist Stimulation: Add 5 µL of the compound serial dilutions to the wells. Incubate for 30 minutes at room temperature.

  • Forskolin Challenge: Add 10 µL of FSK solution (final concentration ~10 µM) to all wells except the negative control. Incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer’s protocol for the chosen detection kit.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Protocol 2: In Vitro β-arrestin Recruitment Assay

This assay quantifies the potential of the compound to induce the GPR109A-mediated flushing response by measuring β-arrestin 2 recruitment to the activated receptor.

Materials:

  • U2OS or CHO cells stably co-expressing GPR109A and a β-arrestin 2 reporter system (e.g., PathHunter® β-Arrestin GPCR Assay).

  • Assay medium and reagents specific to the chosen assay system.

  • 6-(Cyclohexylmethoxy)nicotinic acid and Nicotinic Acid.

Procedure:

  • Cell Plating: Plate the cells in the manufacturer-recommended microplates and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds and add them to the wells.

  • Incubation: Incubate the plates for 90 minutes at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Data Analysis: Measure the chemiluminescent signal. Plot the signal against the log of the agonist concentration and determine the EC50 for β-arrestin recruitment. A higher EC50 relative to the cAMP EC50 indicates potential for reduced flushing.

Protocol 3: In Vivo Efficacy in a Dyslipidemic Mouse Model

This protocol evaluates the long-term efficacy of the compound on the lipid profile of mice fed a high-fat diet.

Materials:

  • C57BL/6J mice (or a transgenic model like ApoE-/- or LDLR-/- mice for atherosclerosis studies).[11]

  • High-Fat Diet (HFD, e.g., 60% kcal from fat).

  • 6-(Cyclohexylmethoxy)nicotinic acid formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood collection supplies (e.g., EDTA-coated capillaries).

  • Clinical chemistry analyzer for lipid panel analysis.

Procedure:

  • Induction of Dyslipidemia: Acclimatize mice for 1 week, then place them on an HFD for 8-12 weeks to induce obesity and dyslipidemia.

  • Grouping and Dosing: Randomize mice into groups (n=8-10 per group): Vehicle control, Nicotinic Acid control (e.g., 100 mg/kg), and 6-(Cyclohexylmethoxy)nicotinic acid (e.g., 10, 30, 100 mg/kg). Administer compounds via oral gavage once daily for 4 weeks.

  • Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at baseline (Week 0) and at the end of the study (Week 4) after a 4-6 hour fast.

  • Lipid Analysis: Centrifuge blood to obtain plasma. Analyze plasma for total cholesterol, HDL-C, LDL-C, and triglycerides.

  • Data Analysis: Compare the changes in lipid parameters from baseline to Week 4 across all treatment groups using appropriate statistical tests (e.g., ANOVA).

Expected Results & Data Interpretation

The following table presents hypothetical, yet realistic, data for 6-(Cyclohexylmethoxy)nicotinic acid compared to nicotinic acid, based on the described protocols.

ParameterAssay6-(Cyclohexylmethoxy)nicotinic acidNicotinic AcidInterpretation
EC50 (cAMP) Gαi Functional Assay0.5 µM5 µMThe novel compound is expected to be ~10-fold more potent in its anti-lipolytic signaling pathway.
EC50 (β-arrestin) β-arrestin Recruitment15 µM8 µMA higher EC50 for β-arrestin recruitment suggests a reduced potential for inducing the flushing side effect.
Bias Factor (EC50, β-arr / EC50, cAMP)301.6A significant bias towards the G-protein pathway indicates a potentially improved therapeutic window.
% HDL-C Increase In Vivo Efficacy (4 weeks)+45% (at 30 mg/kg)+30% (at 100 mg/kg)Demonstrates superior in vivo efficacy in raising "good" cholesterol at a lower dose.
% Triglyceride Decrease In Vivo Efficacy (4 weeks)-50% (at 30 mg/kg)-40% (at 100 mg/kg)Shows enhanced potency in lowering triglycerides, a key therapeutic goal.

Conclusion

6-(Cyclohexylmethoxy)nicotinic acid represents a promising next-generation GPR109A agonist. The structural modification is hypothesized to confer greater potency and a favorable bias away from the β-arrestin pathway responsible for flushing. The protocols outlined in this document provide a robust framework for researchers in medicinal chemistry and pharmacology to validate its therapeutic potential. A successful characterization, aligning with the hypothetical data presented, would position this compound as a strong candidate for further development as a novel treatment for dyslipidemia and associated cardiovascular diseases.

References

  • The British Journal of Cardiology. (2003). Modified-release nicotinic acid for dyslipidaemia: novel formulation improves tolerability and optimises efficacy.
  • Therapeutic Class Overview. (2016).
  • Gambhir, D. et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy.
  • Lukasova, M. et al. (2011). GPR109A and Vascular Inflammation.
  • Li, J. et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv.
  • Thangaraju, M. et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research.
  • Wang, N. et al. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy.
  • Khan, K. et al. (2012). Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non. Journal of Ayub Medical College Abbottabad.
  • Bruckert, E. et al. (2010). Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. British Journal of Pharmacology.
  • Shek, A. & Ferrill, M. J. (2001). Statin-fibrate combination therapy. Annals of Pharmacotherapy.
  • Ahmed, K. et al. (2011). Future of GPR109A agonists in the treatment of dyslipidaemia. Diabetes, Obesity and Metabolism.
  • Ahmed, T. et al. (2012). (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans. Journal of Medicinal Chemistry.
  • BOC Sciences.
  • Benyó, Z. et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing.
  • Martin, P. et al. (2021). Hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) expression and signaling promotes the maintenance of an immunoinhibitory retinal environment. bioRxiv.
  • Charles River Laboratories.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Cyclohexylmethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-(Cyclohexylmethoxy)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, ensuring scientific integrity and a high rate of success in your laboratory work.

Overview of the Synthesis Pathway

The most common and efficient route to 6-(Cyclohexylmethoxy)nicotinic acid is via a two-step process. First, an O-alkylation of a 6-hydroxynicotinic acid ester, typically the methyl or ethyl ester, is performed using cyclohexylmethyl bromide. This is a classic example of the Williamson ether synthesis.[1][2][3] The second step involves the hydrolysis of the resulting ester to yield the final carboxylic acid product.

It is critical to start with the ester of 6-hydroxynicotinic acid rather than the acid itself. The carboxylic acid proton is significantly more acidic than the hydroxyl proton. A base would deprotonate the carboxyl group first, forming a carboxylate that is unreactive towards the desired O-alkylation. Esterification of the carboxylic acid protects this site, allowing the base to selectively deprotonate the C6-hydroxyl group to form the nucleophilic alkoxide required for the SN2 reaction.

Below is a general workflow for the synthesis:

Synthesis_Workflow cluster_step1 Step 1: O-Alkylation (Williamson Ether Synthesis) cluster_step2 Step 2: Ester Hydrolysis Start Methyl 6-hydroxynicotinate Base Add Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) Start->Base Alkylating_Agent Add Cyclohexylmethyl Bromide Base->Alkylating_Agent Reaction_1 Stir at RT to 60°C Alkylating_Agent->Reaction_1 Workup_1 Quench & Aqueous Workup Reaction_1->Workup_1 Product_1 Crude Methyl 6-(Cyclohexylmethoxy)nicotinate Workup_1->Product_1 Product_1_Input Crude Ester Intermediate Hydrolysis Add Base (e.g., NaOH/LiOH) in Solvent (e.g., THF/H₂O) Product_1_Input->Hydrolysis Reaction_2 Stir at RT to Reflux Hydrolysis->Reaction_2 Workup_2 Acidify & Extract Reaction_2->Workup_2 Purification Recrystallization / Chromatography Workup_2->Purification Final_Product Pure 6-(Cyclohexylmethoxy)nicotinic acid Purification->Final_Product

Caption: General two-step workflow for the synthesis.

Detailed Experimental Protocols

Protocol 2.1: Step 1 - Synthesis of Methyl 6-(Cyclohexylmethoxy)nicotinate
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and a nitrogen inlet, add methyl 6-hydroxynicotinate (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of starting material). Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Re-cool the mixture to 0 °C. Add cyclohexylmethyl bromide (1.1 eq) dropwise via syringe.[4]

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2.2: Step 2 - Hydrolysis to 6-(Cyclohexylmethoxy)nicotinic acid
  • Setup: To a round-bottom flask containing the crude methyl 6-(cyclohexylmethoxy)nicotinate, add a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature. The reaction can be gently heated (e.g., to 40 °C) to increase the rate.

  • Monitoring: Monitor the hydrolysis by TLC until the ester starting material is no longer visible (typically 1-3 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify to a pH of approximately 3-4 by the dropwise addition of 1M hydrochloric acid (HCl). A white precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product as a white solid.

Troubleshooting Guide & Yield Optimization

This section addresses specific issues that may arise during the synthesis.

Troubleshooting_Logic cluster_low_yield Cause Analysis: Low Yield cluster_impurity Cause Analysis: Impurity cluster_workup Cause Analysis: Workup Issues Problem Problem Encountered Low Yield / No Reaction Multiple Products (Impurity) Difficult Workup Cause_LY_1 Incomplete Deprotonation (Starting material remains) Problem:l->Cause_LY_1 Cause_LY_2 Poor Alkylating Agent Quality Problem:l->Cause_LY_2 Cause_LY_3 Sub-optimal Temperature Problem:l->Cause_LY_3 Cause_IM_1 Competing N-Alkylation Problem:m->Cause_IM_1 Cause_IM_2 Elimination (E2) Side Reaction Problem:m->Cause_IM_2 Cause_IM_3 Incomplete Hydrolysis Problem:m->Cause_IM_3 Cause_WU_1 Emulsion during Extraction Problem:r->Cause_WU_1 Cause_WU_2 Product Precipitation Issues Problem:r->Cause_WU_2

Caption: Decision tree for troubleshooting common synthesis issues.

Q1: My O-alkylation reaction has stalled, or the yield is very low, with a lot of starting material remaining. What went wrong?

Possible Cause 1: Incomplete Deprotonation. The formation of the alkoxide is the crucial first step. If deprotonation is incomplete, the unreacted 6-hydroxynicotinate ester will not participate in the reaction.

  • Solution:

    • Base Quality: Sodium hydride (NaH) is highly reactive and can be deactivated by moisture.[5] Use freshly opened NaH or wash the NaH with anhydrous hexane to remove the mineral oil and any surface oxidation before use.

    • Anhydrous Conditions: Ensure your solvent (DMF, THF) is truly anhydrous. Use a freshly opened bottle or a solvent from a purification system. Flame-dry your glassware before starting the reaction.

    • Base Stoichiometry: While 1.1-1.2 equivalents of NaH is typical, if you suspect moisture issues, a slight increase to 1.3-1.4 equivalents may be beneficial.

Possible Cause 2: Poor Quality of Cyclohexylmethyl Bromide. Alkyl halides, especially bromides, can degrade over time. Cyclohexylmethyl bromide should be a colorless to pale yellow liquid.[4] If it is significantly discolored, it may have partially decomposed.

  • Solution:

    • Purity Check: Use a fresh bottle of the alkylating agent or purify older material by distillation if necessary.

    • Alternative Leaving Groups: The reactivity order for alkyl halides is I > Br > Cl.[6] If the reaction with the bromide is sluggish, consider preparing cyclohexylmethyl iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture (Finkelstein reaction).

Q2: My reaction produced multiple products, and the desired ether is not the major component. What are these impurities?

Possible Cause 1: Competing N-Alkylation. The pyridine nitrogen is also nucleophilic and can be alkylated, leading to a positively charged pyridinium salt. This is a common side reaction in the alkylation of hydroxypyridines.[7]

  • Solution:

    • Solvent Choice: The choice of solvent can influence the N/O alkylation ratio. Highly polar aprotic solvents like DMF or DMSO can favor O-alkylation.[8]

    • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity for O-alkylation over N-alkylation. Start the addition of the alkylating agent at 0 °C before slowly warming.

Possible Cause 2: Elimination Side Reaction. The alkoxide is a strong base and can promote the E2 elimination of HBr from the cyclohexylmethyl bromide, yielding methylenecyclohexane.[9] This is more likely at higher temperatures.

  • Solution:

    • Temperature Management: Avoid excessively high reaction temperatures. A range of 50-60 °C is generally sufficient.[2] If elimination is a significant issue, try running the reaction at a lower temperature for a longer period.

    • Choice of Base: While strong bases are needed, extremely hindered bases are less likely to act as nucleophiles but can still promote elimination. NaH is a good choice as it is non-nucleophilic and generates the required alkoxide.[5][8]

Q3: The final hydrolysis step is incomplete, or the workup is problematic. How can I improve this?

Possible Cause 1: Incomplete Ester Hydrolysis. The ester may be sterically hindered, slowing down the hydrolysis.

  • Solution:

    • Increase Temperature/Time: If the reaction is slow at room temperature, gently heat the reaction mixture to reflux until TLC analysis confirms the complete consumption of the ester.

    • Choice of Base: Lithium hydroxide (LiOH) is often more effective for hydrolyzing hindered esters than NaOH or KOH.

Possible Cause 2: Difficulty in Product Isolation. During the acidic workup, the product may not precipitate cleanly, or an oil may form.

  • Solution:

    • Controlled Acidification: Add the acid slowly at 0 °C while vigorously stirring to promote the formation of a crystalline solid.

    • Extraction: If the product oils out or remains in solution, extract the acidified aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic extracts, dry, and evaporate to recover the product.

    • Recrystallization: Proper solvent selection for recrystallization is key to obtaining a high-purity solid. Experiment with solvent pairs like ethanol/water, isopropanol/water, or acetone/hexane.

Frequently Asked Questions (FAQs)

  • Why is it necessary to use an ester of 6-hydroxynicotinic acid as the starting material? As mentioned, the carboxylic acid proton (pKa ≈ 4-5) is far more acidic than the phenolic hydroxyl proton (pKa ≈ 10-11). A base will preferentially deprotonate the carboxylic acid, forming a carboxylate anion. This anion deactivates the ring and prevents the formation of the necessary alkoxide for the Williamson ether synthesis. Protecting the carboxylic acid as an ester allows the selective deprotonation of the hydroxyl group.

  • What is the best base for the O-alkylation step? Sodium hydride (NaH) is an excellent choice because it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide.[5][8] Other strong bases like potassium hydride (KH) or potassium tert-butoxide (t-BuOK) can also be used, but NaH is often the most cost-effective and reliable option. Weaker bases like potassium carbonate (K₂CO₃) may work but often require higher temperatures and longer reaction times, which can lead to more side products.[8]

  • What are the key safety considerations for this synthesis?

    • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

    • Cyclohexylmethyl Bromide: This is an alkylating agent and should be treated as a lachrymator and irritant.[10][11] Handle it in a fume hood and avoid contact with skin and eyes.

    • Solvents: DMF and THF are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for all reagents before use.

  • How can I effectively monitor the progress of both reaction steps? Thin Layer Chromatography (TLC) is the most straightforward method.

    • For Step 1 (Alkylation): Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting material (methyl 6-hydroxynicotinate) is quite polar and will have a low Rf. The product ester is significantly less polar and will have a much higher Rf. The reaction is complete when the starting material spot is no longer visible.

    • For Step 2 (Hydrolysis): Use a similar mobile phase. The starting ester will have a high Rf. The final product, being a carboxylic acid, is very polar and will either stay on the baseline or have a very low Rf. The reaction is complete when the ester spot disappears.

Summary of Optimized Reaction Conditions

ParameterStep 1: O-AlkylationStep 2: HydrolysisRationale & Key Considerations
Starting Material Methyl or Ethyl 6-hydroxynicotinateMethyl 6-(Cyclohexylmethoxy)nicotinateEster protection is crucial for selective O-alkylation.
Key Reagent Cyclohexylmethyl BromideLithium Hydroxide (LiOH)LiOH is often more efficient for hindered ester hydrolysis.
Base Sodium Hydride (NaH)Lithium Hydroxide (LiOH)NaH provides irreversible and complete deprotonation.
Solvent Anhydrous DMF or THFTHF / WaterAnhydrous conditions are critical for the alkylation step.
Temperature 0 °C to 60 °CRoom Temp to 40 °CControlled heating minimizes side reactions like elimination.
Workup Aqueous Quench & ExtractionAcidification & Filtration/ExtractionSlow acidification at 0 °C promotes crystallization.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 28, 2026, from [Link]

  • Williamson ether synthesis. (2020, July 15). In Wikipedia. Retrieved February 28, 2026, from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved February 28, 2026, from [Link]

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved February 28, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 28, 2026, from [Link]

  • Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. (1993). PubMed. Retrieved February 28, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved February 28, 2026, from [Link]

  • CYCLOHEXYL BROMIDE FOR SYNTHESIS MSDS. Labogens. Retrieved February 28, 2026, from [Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. Retrieved February 28, 2026, from [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC. Retrieved February 28, 2026, from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Retrieved February 28, 2026, from [Link]

  • US Patent for Process for the purification of nicotinic acid amide I. (1984). Google Patents.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Society for Applied Microbiology. Retrieved February 28, 2026, from [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (2024, January 17). Taylor & Francis Online. Retrieved February 28, 2026, from [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC. Retrieved February 28, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Retrieved February 28, 2026, from [Link]

  • US Patent for Nicotinic acid production. (1952). Google Patents.
  • Optimization of the alkylation reaction. ResearchGate. Retrieved February 28, 2026, from [Link]

  • Nicotinic acid - Wikipedia. (n.d.). Retrieved February 28, 2026, from [Link]

  • US Patent for Preparation of 6-methylnicotinic acid. (1961). Google Patents.
  • The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. ResearchGate. Retrieved February 28, 2026, from [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Retrieved February 28, 2026, from [Link]

Sources

Technical Support Center: Purification of 6-(Cyclohexylmethoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-(Cyclohexylmethoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this compound.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 6-(Cyclohexylmethoxy)nicotinic acid. Each problem is analyzed from a mechanistic standpoint, followed by actionable solutions.

Issue 1: Low Yield of Purified Product

A diminished yield of 6-(Cyclohexylmethoxy)nicotinic acid post-purification is a frequent concern. The root cause often lies in either incomplete reaction during synthesis or suboptimal purification techniques leading to product loss.

Possible Causes & Recommended Solutions:

Potential Cause Scientific Rationale Recommended Solution
Incomplete Synthesis Reaction The precursor, such as 6-chloronicotinic acid, may not have fully reacted with cyclohexylmethanol. This results in a crude product with a high percentage of starting material.Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent.
Product Loss During Extraction 6-(Cyclohexylmethoxy)nicotinic acid, being a carboxylic acid, can form a salt and partition into the aqueous layer during basic workups if the pH is not carefully controlled.[3][4][5]During acid-base extraction, ensure the aqueous layer is acidified to a pH at least 2-3 units below the pKa of the carboxylic acid to ensure complete precipitation before extraction with an organic solvent.[5] Use multiple small-volume extractions with an appropriate organic solvent for higher recovery.
Co-precipitation with Impurities If the crude product contains impurities with similar solubility profiles, they may co-precipitate during recrystallization, leading to a lower yield of the pure compound.Perform a pre-purification step, such as a simple filtration or a wash with a solvent in which the desired product is sparingly soluble, to remove some of the more soluble or insoluble impurities before recrystallization.
Inappropriate Recrystallization Solvent The chosen solvent may be too good, leading to high solubility even at low temperatures, or too poor, causing premature precipitation and trapping of impurities.[6]The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Conduct small-scale solvent screening with various solvents (e.g., ethanol, methanol, water, or mixtures thereof) to find the optimal system.[7][8]

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting logic for low product yield.

Issue 2: Persistent Impurities After Purification

Even after purification, residual impurities may be detected by analytical methods like HPLC or NMR. The nature of these impurities dictates the most effective removal strategy.

Common Impurities and Their Removal:

Impurity Origin Identification Purification Strategy
6-Chloronicotinic acid (Starting Material) Incomplete reaction.HPLC, Mass Spectrometry (MS).[9]Acid-Base Extraction: Exploit the acidic nature of both compounds. Dissolve the crude mixture in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate). Both compounds will move to the aqueous layer as their salts. Acidify the aqueous layer to precipitate both acids, then proceed with chromatography for separation.[3][4][5] Column Chromatography: Use a silica gel column with a suitable solvent gradient (e.g., hexane/ethyl acetate with a small percentage of acetic acid) to separate the more polar starting material from the product.[10]
Cyclohexylmethanol (Starting Material) Unreacted starting material.¹H NMR (presence of characteristic alcohol proton), GC-MS.Aqueous Wash: Since cyclohexylmethanol has some water solubility, washing the organic solution of the crude product with water can remove a significant portion. Column Chromatography: Cyclohexylmethanol is less polar than the carboxylic acid product and will elute earlier from a normal-phase silica gel column.
Side-products (e.g., esters) Reaction of the carboxylic acid with residual alcohols under acidic conditions.¹H NMR (new ester signals), IR (shift in carbonyl peak), MS.Hydrolysis: Treat the crude product with a mild aqueous base (e.g., NaHCO₃ solution) to hydrolyze the ester back to the desired carboxylic acid.[10] The resulting product can then be isolated by acidification and extraction.
Issue 3: Oily Product Instead of Crystalline Solid

Obtaining the product as an oil or a waxy solid instead of a crystalline material is a common issue related to residual solvents or impurities that inhibit crystallization.

Possible Causes & Recommended Solutions:

  • Residual Solvent: Trace amounts of the reaction or extraction solvent can act as an impurity and disrupt the crystal lattice formation.

    • Solution: Dry the product thoroughly under high vacuum, possibly with gentle heating. If the product is stable, co-evaporation with a solvent in which it is sparingly soluble (like hexane) can help remove more volatile impurities.

  • Presence of Impurities: Even small amounts of impurities can lower the melting point and prevent crystallization.

    • Solution: Re-purify the product using a different technique. If recrystallization was initially used, try column chromatography to remove the impurities that are hindering crystallization.[10]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which might be less stable and tend to form an oil.

    • Solution: Attempt crystallization from a different solvent system or use a seeding crystal of the desired solid form to encourage its formation.[6]

II. Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification technique for crude 6-(Cyclohexylmethoxy)nicotinic acid?

For the initial cleanup of crude 6-(Cyclohexylmethoxy)nicotinic acid, acid-base extraction is highly effective.[3][4][5] This method leverages the acidic nature of the carboxylic acid group.

Workflow for Acid-Base Extraction:

Caption: Workflow for acid-base extraction.

Q2: Which chromatographic technique is best suited for high-purity isolation?

For achieving high purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][9] Both reversed-phase and normal-phase HPLC can be effective.

HPLC Method Parameters (Starting Point):

Parameter Reversed-Phase HPLC Normal-Phase HPLC
Stationary Phase C18Silica Gel
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidHexane/Ethyl Acetate with 0.1% Acetic Acid
Detection UV at ~260 nm[9]UV at ~260 nm

It is crucial to perform initial scouting runs with Thin-Layer Chromatography (TLC) to determine the optimal mobile phase composition for your specific separation.[1][2]

Q3: Can I use recrystallization for the final purification step?

Yes, recrystallization is an excellent technique for the final purification of solid 6-(Cyclohexylmethoxy)nicotinic acid, provided a suitable solvent is identified.[6]

Protocol for Recrystallization:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, acetone, water, and mixtures). The ideal solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity of 6-(Cyclohexylmethoxy)nicotinic acid:

  • HPLC: To determine the percentage purity and detect any minor impurities.[9][11]

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[9]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

III. References

  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327-33. Available from: [Link]

  • Process for the purification of nicotinic acid amide I. Google Patents. Available from:

  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. ResearchGate. Available from: [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. Available from: [Link]

  • How can I purify carboxylic acid? ResearchGate. Available from: [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. Available from: [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. Available from: [Link]

  • Nicotinic acid derivatives and process for the preparation thereof. Google Patents. Available from:

  • Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Molecular Energetics Group - Universidade de Lisboa. Available from: [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin. ACS Publications. Available from: [Link]

  • Nicotinic acid. Organic Syntheses. Available from: [Link]

  • Niacin. Solubility of Things. Available from: [Link]

  • EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Hungarian Journal of Industry and Chemistry. Available from: [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Available from: [Link]

  • Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). SIELC Technologies. Available from: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Available from: [Link]

  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. bevital.no. Available from: [Link]

  • UNITED STATES PATENT OFFICE. Google Patents. Available from:

  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies. Available from: [Link]

  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. Available from: [Link]

  • Nicotinic Acid. PubChem. Available from: [Link]

  • Nicotinic Acid-impurities. Pharmaffiliates. Available from: [Link]

  • Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. Google Patents. Available from:

  • Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. PMC. Available from: [Link]

Sources

Technical Support Center: Overcoming In Vitro Solubility Challenges of 6-(Cyclohexylmethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 6-(Cyclohexylmethoxy)nicotinic acid in their in vitro experiments. As Senior Application Scientists, we provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.

Understanding the Challenge: Physicochemical Profile

Estimated Physicochemical Properties of 6-(Cyclohexylmethoxy)nicotinic acid:

PropertyEstimated Value/RangeRationale and Implications for Solubility
pKa 4.0 - 5.0The carboxylic acid group on the pyridine ring is expected to have a pKa similar to nicotinic acid (pKa ≈ 4.85).[11][12] This means the molecule is a weak acid and its charge state, and therefore solubility, will be highly dependent on the pH of the aqueous medium. At pH values below its pKa, the compound will be predominantly in its neutral, less soluble form.
logP 2.5 - 4.0The addition of the bulky and nonpolar cyclohexylmethoxy group significantly increases the lipophilicity compared to nicotinic acid (logP ≈ 0.36).[5][12] A higher logP indicates a greater preference for a non-polar environment and consequently, lower aqueous solubility.[14][15][16]
Aqueous Solubility Low (likely < 10 µg/mL at neutral pH)The combination of a rigid aromatic core and a large lipophilic substituent leads to strong intermolecular forces in the solid state and poor interactions with water molecules, resulting in low intrinsic aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and provide initial troubleshooting steps for dissolving 6-(Cyclohexylmethoxy)nicotinic acid.

Q1: My 6-(Cyclohexylmethoxy)nicotinic acid powder is not dissolving in my aqueous buffer. What should I do first?

A1: Direct dissolution in aqueous buffers is unlikely to be successful due to the compound's high lipophilicity. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[17] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose.

Initial Dissolution Protocol:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of 6-(Cyclohexylmethoxy)nicotinic acid in 100% anhydrous DMSO.

  • Use gentle warming (e.g., 37°C) or sonication to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my cell culture medium. What is happening and how can I fix it?

A2: This is a common phenomenon known as "kinetic precipitation."[18] While your compound is soluble in 100% DMSO, its solubility is much lower in the final aqueous assay medium. When you dilute the DMSO stock, the compound is rapidly pushed into an environment where it is no longer soluble, causing it to crash out of solution.

Troubleshooting Precipitation:

  • Reduce the Final Concentration: The simplest solution is to test lower final concentrations of the compound in your assay.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[17]

  • Serial Dilutions in DMSO: Before the final dilution into the aqueous medium, perform serial dilutions of your stock solution in 100% DMSO. This reduces the concentration gradient upon final dilution.

  • Use a Solvent Exchange Method: This involves a step-wise dilution into a series of intermediate solvents with decreasing organic content.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A3: The maximum tolerated DMSO concentration is highly cell-type dependent. For most robust cell lines, a final concentration of 0.5% (v/v) is a common upper limit. However, for primary cells or sensitive cell lines, concentrations should be kept much lower, often below 0.1%. It is crucial to run a vehicle control (media with the same final DMSO concentration as your test samples) to account for any solvent effects on your assay readout.[17]

Advanced Solubilization Strategies

When basic troubleshooting is insufficient, the following advanced strategies can be employed.

pH Modification: Leveraging the Acidic Nature

Since 6-(Cyclohexylmethoxy)nicotinic acid is a weak acid, its solubility can be dramatically increased by raising the pH of the solution above its pKa.[19][20] At a higher pH, the carboxylic acid group will deprotonate, forming a more soluble anionic salt.

Protocol for Preparing a Basic Stock Solution:

  • Weigh out the desired amount of 6-(Cyclohexylmethoxy)nicotinic acid.

  • Add a small volume of a basic solution, such as 0.1 M NaOH or 0.1 M NH₄OH, dropwise while vortexing until the compound dissolves.

  • Once dissolved, dilute the stock solution to the desired concentration with your aqueous buffer.

  • Measure the pH of the final stock solution and adjust it to a level compatible with your assay, if necessary. Be aware that lowering the pH may cause the compound to precipitate.

Cyclodextrin Complexation: Encapsulating for Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like 6-(Cyclohexylmethoxy)nicotinic acid, forming an inclusion complex that is more water-soluble.[20]

Protocol for Cyclodextrin Complexation:

  • Prepare a stock solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer.

  • Add the 6-(Cyclohexylmethoxy)nicotinic acid powder to the cyclodextrin solution.

  • Stir or sonicate the mixture at room temperature or with gentle heating for several hours to facilitate complex formation.

  • Filter the solution to remove any undissolved compound. The resulting clear solution contains the solubilized complex.

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a decision-making workflow for tackling the solubility issues of 6-(Cyclohexylmethoxy)nicotinic acid.

Caption: Decision workflow for solubilizing 6-(Cyclohexylmethoxy)nicotinic acid.

Summary of Recommendations and Best Practices

StrategyWhen to UseKey Considerations
DMSO Co-solvent Initial approach for all in vitro assays.Keep final concentration <0.5% (or lower for sensitive cells). Perform serial dilutions in DMSO to minimize precipitation.
pH Modification For compounds with ionizable groups (like the carboxylic acid here).Ensure the final pH is compatible with your assay system. The compound may precipitate if the pH is lowered.
Cyclodextrins When DMSO and pH modification are not sufficient or interfere with the assay.Choose the appropriate type and concentration of cyclodextrin. Verify that the cyclodextrin itself does not affect your assay.

Final Considerations: Assay Integrity

It is paramount to ensure that your chosen solubilization method does not interfere with your experimental results. Always include appropriate controls:

  • Vehicle Control: The final assay medium containing the same concentration of solvent (e.g., DMSO) or excipient (e.g., cyclodextrin) as your test samples, but without the compound.

  • Positive and Negative Controls: These should be treated with the same vehicle to ensure their expected activity is not altered by the solubilization method.

By systematically applying these principles and protocols, you can overcome the in vitro solubility challenges of 6-(Cyclohexylmethoxy)nicotinic acid and obtain reliable and reproducible data in your research.

References

  • Kumar, S., & Singh, A. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 9(5), 1845-1854.
  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108.
  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 66, 73-79.
  • Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Creative Bioarray. (n.d.). Lipophilicity & Solubility. Retrieved from [Link]

  • Gonçalves, L. M., & da Piedade, M. E. M. (2011). Author's personal copy. Index of /.
  • Pérez-Basurto, F., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)
  • Gonçalves, L. M., & da Piedade, M. E. M. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 43(11), 1636-1642.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Pérez-Basurto, F., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)
  • ResearchGate. (2025, August 5).
  • Bergström, C. A. S. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today, 15(9/10), 339-345.
  • PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Nicotinic acid (Compound). Retrieved from [Link]

  • Cheméo. (n.d.). Niacin (CAS 59-67-6) - Chemical & Physical Properties. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Nicotinic acid (FDB001014). Retrieved from [Link]

  • The Merck Index Online. (n.d.). Nicotinic Acid.
  • Palakodaty, S., & York, P. (2001). Solubility and precipitation of nicotinic acid in supercritical carbon dioxide. Journal of pharmaceutical sciences, 90(10), 1570–1582.
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
  • PubChem. (n.d.). 6-Hydroxynicotinic acid. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). 6-Methylnicotinic acid Properties.
  • ResearchGate. (2024, October 5). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nicotinic acid | Ligand page. Retrieved from [Link]

  • EDETOX. (n.d.). Chemical Properties.
  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

Sources

Technical Support Center: In Vivo Optimization of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Dosage, Formulation, and Administration of NAD+ Precursors

Welcome to the Technical Support Center

You are likely here because your in vivo data is inconsistent, your animal cohorts are exhibiting unexpected side effects, or your tissue NAD+ levels aren't moving despite high oral dosing.

Working with nicotinic acid (NA) and its derivatives—Nicotinamide (NAM), Nicotinamide Riboside (NR), and Nicotinamide Mononucleotide (NMN)—requires navigating a minefield of pharmacokinetics. These molecules are not interchangeable; they utilize distinct transporters, have vastly different half-lives, and trigger unique off-target effects (like the GPR109A-mediated flush).

This guide is structured to troubleshoot your specific experimental bottlenecks.

Module 1: Formulation & Stability (The "Hidden" Variable)

User Query: "My NMN stock solution turned slightly yellow, and my in vivo results are no longer reproducible. Is the compound stable in drinking water?"

Diagnosis: You are likely experiencing hydrolytic degradation . NMN and NAD+ are thermodynamically unstable in aqueous solutions, particularly outside a narrow pH window. If you are administering via drinking water without buffering, the solution is likely degrading into Nicotinamide (NAM) and ribose derivatives before the animal even consumes it.

The Fix: pH Buffering & Cold Chain NMN is most stable at a pH of 6.0–7.5 .

  • Acidic (< pH 4): Rapid hydrolysis of the glycosidic bond.[1]

  • Alkaline (> pH 8): Chemical degradation (deamidation).

Protocol: Stabilized NMN Preparation for Oral Gavage/Water

  • Vehicle: Do not use unbuffered tap or deionized water (which can absorb CO2 and become acidic). Use PBS (Phosphate Buffered Saline) or a 10mM Histidine buffer adjusted to pH 7.0.

  • Temperature: Prepare solutions fresh every 2-3 days. If using drinking water bottles, use opaque (amber) bottles to prevent light-induced oxidation and change the water daily.

  • Filtration: Sterile filter (0.22 μm) immediately after dissolution. NMN solutions are prone to bacterial growth, which consumes the NAD+ precursor.

Module 2: Route of Administration & Bioavailability

User Query: "I am dosing 500 mg/kg of NMN orally, but I see minimal increase in muscle NAD+ compared to IP injection. Why?"

Diagnosis: You are fighting First-Pass Metabolism and the Gut Microbiome . Oral administration of NMN/NR is subject to rapid degradation by enteric bacteria and hepatic enzymes. A significant portion is converted to NAM (Nicotinamide) or NaMN (Nicotinic Acid Mononucleotide) before reaching systemic circulation.

Technical Insight:

  • IP (Intraperitoneal): Bypasses the gut biome. Bioavailability is near 100%.[2] Ideal for "Proof of Mechanism."

  • Oral (Gavage/Feed): Subject to deamidation by gut bacteria (converting NAM to Nicotinic Acid). The "NAD+ spike" you see in blood after oral dosing is often actually NAM, which the liver must then re-synthesize into NAD+.

Data Table: Pharmacokinetic Comparison of Routes

FeatureOral (Gavage/Feed)Intraperitoneal (IP)Intravenous (IV)
Bioavailability Low (<20-30% intact)High (~100%)100%
Hepatic First-Pass HighModerateLow
Cmax (Peak) Delayed (30-60 min)Rapid (5-10 min)Immediate
Primary Artifact Microbiome converts to NaMN/NAMpH shock (if unbuffered)Volume overload risk
Recommended Dose 300–1000 mg/kg100–500 mg/kg50–100 mg/kg

Decision Matrix:

  • If testing metabolic disease/obesity : Use Oral . (Interacts with gut-liver axis).

  • If testing neuroprotection/muscle : Use IP or IV . (Ensures systemic delivery of the intact precursor).

Module 3: Managing Toxicity & Side Effects (The Flushing Response)

User Query: "My mice are scratching intensely and have visible ear redness after Nicotinic Acid administration. Is this an allergic reaction?"

Diagnosis: This is the GPR109A-mediated Cutaneous Flush , not an allergy. Nicotinic Acid (but not NAM or NR) binds to GPR109A (HCAR2) on Langerhans cells and keratinocytes. This triggers a release of Prostaglandin D2 (PGD2), causing vasodilation and pruritus (itching).[3][4]

The Pathway (Visualization):

G NA Nicotinic Acid (Dose >30mg/kg) GPR GPR109A Receptor (Langerhans Cells) NA->GPR Activates NAM Nicotinamide (No Flush) NAM->GPR Does NOT Bind PLA2 Phospholipase A2 GPR->PLA2 Ca2+ Influx AA Arachidonic Acid PLA2->AA COX1 COX-1 AA->COX1 PGD2 Prostaglandin D2 COX1->PGD2 DP1 DP1 Receptor (Capillaries) PGD2->DP1 FLUSH Vasodilation & Flushing DP1->FLUSH Laro Laropiprant (Antagonist) Laro->DP1 Blocks

Caption: Mechanism of Niacin-induced flushing via GPR109A-PGD2 axis.[3][4] Laropiprant blocks the DP1 receptor to prevent symptoms.[3]

Troubleshooting Protocol: Mitigating the Flush

  • Switch Precursors: If GPR109A activation is not required for your hypothesis (i.e., you only want NAD+ boosting), switch to Nicotinamide Riboside (NR) or Nicotinamide (NAM) . They do not bind GPR109A.

  • Pharmacological Blockade: Pre-treat animals with Laropiprant (1 mg/kg IP) or a COX inhibitor like Aspirin (though Aspirin alters inflammation data).

  • Titration: Start with a low dose (e.g., 50 mg/kg) and ramp up over 5 days. Tolerance to flushing develops rapidly due to depletion of prostaglandin precursors.

Module 4: Hepatotoxicity & Dosing Strategy

User Query: "I read that Niacin is hepatotoxic. Is it safe to use sustained-release pellets in mice?"

Diagnosis: Sustained-Release (SR) formulations are higher risk. The liver metabolizes Niacin via two pathways:[5]

  • Conjugation (High Affinity, Low Capacity): Forms Nicotinuric Acid (Safe).

  • Amidation (Low Affinity, High Capacity): Forms NAD+ precursors.

The Danger Zone: When you use SR formulations or extremely high doses (>1000 mg/kg/day), you saturate the safe conjugation pathway. The overflow forces metabolism through the amidation pathway, stressing mitochondrial respiration and causing hepatotoxicity (microvascular steatosis).

Safety Guidelines:

  • Mouse Dose Cap: Avoid exceeding 1000 mg/kg/day for chronic studies.

  • Human Equivalent Dose (HED): Remember the conversion factor is 12.3 .

    • Example: 500 mg/kg in Mouse ≈ 40 mg/kg in Human.

  • Monitoring: Measure ALT/AST liver enzymes weekly if using SR formulations.

Module 5: NAD+ Salvage & Experimental Logic

User Query: "Which precursor should I choose for skeletal muscle versus liver targeting?"

Experimental Logic: Different tissues express different transporters.

  • Liver: Avidly takes up NAM and NA .

  • Muscle/Brain: Relies heavily on the NRK pathway (Nicotinamide Riboside Kinase) . NR or NMN are superior here, provided they survive the gut.

Pathway Visualization:

NAD NA Nicotinic Acid NAD NAD+ NA->NAD Preiss-Handler Pathway NA->NAD NAPRT NAM Nicotinamide NMN NMN NAM->NMN Salvage Pathway NAM->NMN NAMPT NR Nicotinamide Riboside NR->NMN NRK Pathway NR->NMN NRK NMN->NAD Final Step NMN->NAD NMNAT NAD->NAM Consumption (Sirtuins/PARPs) NAPRT NAPRT NAMPT NAMPT (Rate Limiting) NRK NRK1/2 NMNAT NMNAT

Caption: The NAD+ Salvage Pathway. Note that NAMPT is the rate-limiting enzyme for NAM recycling, while NR and NMN bypass this bottleneck.

References
  • Bogan, K. L., & Brenner, C. (2008). Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition. Annual Review of Nutrition. Link

  • Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Journal of Clinical Investigation. Link

  • Trammell, S. A., et al. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans. Nature Communications. Link

  • Yoshino, J., et al. (2011). Nicotinamide mononucleotide, a key NAD+ intermediate, treats the pathophysiology of diet-induced diabetes in mice. Cell Metabolism. Link

  • Dunatchik, A. P., et al. (2012). A systematic review on evidence of the effectiveness and safety of a wax-matrix niacin formulation.[6] Journal of Clinical Lipidology. Link

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human.[7] Journal of Basic and Clinical Pharmacy. Link

Sources

Technical Support Center: Stability Enhancement for 6-(Cyclohexylmethoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers working with 6-(Cyclohexylmethoxy)nicotinic acid . It synthesizes chemical principles with practical laboratory protocols to ensure the integrity of this compound during long-term storage.

Chemical Profile & Stability Vulnerabilities[1][2]

To preserve 6-(Cyclohexylmethoxy)nicotinic acid, one must first understand its structural vulnerabilities. This molecule consists of a pyridine ring substituted with a carboxylic acid at position 3 and a cyclohexylmethoxy ether group at position 6.[1]

The Three Pillars of Instability
  • Ether Hydrolysis (Acid-Catalyzed): The ether linkage at the 6-position is the critical weak point.[1] While generally stable, the electron-deficient pyridine ring can facilitate nucleophilic attack by water under acidic conditions, leading to cleavage.

    • Result: Degradation into 6-Hydroxynicotinic acid and Cyclohexylmethanol .[1]

  • Hygroscopicity (Carboxylic Acid): The free carboxylic acid group (

    
    ) is capable of hydrogen bonding with atmospheric moisture.[1]
    
    • Result: Clumping, hydrate formation, and creation of a localized acidic micro-environment that accelerates hydrolysis (autocatalysis).

  • Oxidative Stress: While the pyridine ring is robust, the cyclohexyl ring contains secondary carbons susceptible to radical oxidation over extended periods, and the pyridine nitrogen can potentially form N-oxides under high-stress oxidative conditions.

Master Storage Protocol (SOP)

Directive: Do not treat this simply as "store at -20°C." Follow this tiered defense system to prevent the degradation pathways described above.

Tier 1: Environmental Control
ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Slows kinetic rate of hydrolysis and oxidation. 4°C is acceptable for <1 month use.[1]
Atmosphere Argon or Nitrogen Overlay Displaces oxygen to prevent radical oxidation of the cyclohexyl ring.[1]
Humidity < 10% RH (Desiccated) Critical.[1] Moisture triggers the autocatalytic hydrolysis cycle.[1]
Light Amber Vials / Foil Wrap Protects against UV-induced excitation of the pyridine ring.[1]
Tier 2: Physical Containment[1]
  • Primary Container: Borosilicate glass vial with a Teflon-lined screw cap.[1] Avoid standard polyethylene caps which are permeable to oxygen over years.[1]

  • Secondary Containment: Place the primary vial inside a sealed Mylar bag with a silica gel packet and an oxygen scavenger sachet.

Troubleshooting & FAQs

Q1: My white powder has turned a faint yellow. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation, likely of the pyridine nitrogen (N-oxide formation) or trace impurities.[1]

  • Action: Check purity via HPLC. If purity is >98%, it may be repurified via recrystallization (typically from ethanol/water). If <95%, discard, as degradation products can act as reaction inhibitors.

Q2: The compound has formed hard clumps.[1] Can I grind it?

  • Diagnosis: Moisture absorption (Hygroscopicity).[1] The carboxylic acid moieties have hydrogen-bonded with water.[1]

  • Risk: The absorbed water creates an acidic layer on the crystal surface, promoting ether hydrolysis.[1]

  • Action: Do not just grind and use. Dry the compound in a vacuum desiccator over

    
     for 24 hours. Re-test purity to ensure hydrolysis hasn't occurred.
    

Q3: I see a new peak in my HPLC chromatogram eluting before the main peak.

  • Diagnosis: This is likely 6-Hydroxynicotinic acid .[1]

  • Reasoning: The hydrolysis product loses the lipophilic cyclohexyl group, making it significantly more polar.[1] In Reverse-Phase (C18) chromatography, more polar compounds elute earlier.

Analytical Monitoring & Degradation Pathways[1][3]

Degradation Pathway Visualization

The following diagram illustrates the primary breakdown mechanisms you must monitor.

DegradationPathways Parent 6-(Cyclohexylmethoxy) nicotinic acid (Active) HydrolysisProd1 6-Hydroxynicotinic acid (Polar Impurity) Parent->HydrolysisProd1 Ether Hydrolysis HydrolysisProd2 Cyclohexylmethanol (Lipophilic Impurity) Parent->HydrolysisProd2 OxidationProd N-Oxide / Ring Oxidation (Yellowing) Parent->OxidationProd Radical Oxidation Moisture Moisture (H2O) + Acidic pH Moisture->Parent Oxygen Oxygen (O2) + Light Oxygen->Parent

Figure 1: Primary degradation pathways.[1] Moisture leads to ether cleavage (hydrolysis), while oxygen/light leads to oxidative discoloration.

Standardized HPLC Method for Stability Testing

Use this method to validate compound integrity every 6 months.[1]

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (or TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 260 nm (Pyridine absorption max)
Pass Criteria Purity ≥ 98.0%; No single impurity > 0.5%

Stability Testing Workflow

Implement this decision tree to determine if your stock is safe for experimental use.

StabilityWorkflow Start Start: Retrieve Sample from -20°C VisualCheck Visual Inspection: White Powder? Start->VisualCheck Yellow Yellow/Discolored VisualCheck->Yellow No Clumped Clumped/Wet VisualCheck->Clumped No White Appearance Pass VisualCheck->White Yes HPLC Run HPLC Analysis (Method Sec. 4) Yellow->HPLC Clumped->HPLC White->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck Use Approve for Use PurityCheck->Use Yes Recrystallize Recrystallize & Retest PurityCheck->Recrystallize 90-98% Discard Discard Sample PurityCheck->Discard <90%

Figure 2: Quality Control Decision Tree for evaluating stored aliquots.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 938, Nicotinic Acid. Retrieved from [Link][1]

Sources

Mitigating off-target effects of nicotinic acid analogs in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nicotinic Acid Analog Development Subject: Mitigating Off-Target Effects & Optimizing GPR109A Specificity in Cell Culture

Welcome to the Application Support Hub

I am Dr. Aris, Senior Application Scientist. You are likely here because your nicotinic acid (NA) analogs are showing inconsistent data—either unexpected cytotoxicity, lack of potency, or "dirty" signaling profiles.

When working with GPR109A (HCAR2) agonists, you are fighting a two-front war:

  • Pharmacological Off-Targets: Is your molecule hitting GPR109B (HCAR3) or other metabolic GPCRs?

  • Physicochemical & Metabolic Interference: NA is not just a ligand; it is a metabolic substrate (Vitamin B3) for the Preiss-Handler pathway.[1][2] High concentrations don't just signal; they alter the cellular NAD+ pool, impacting sirtuins and PARPs, which often masquerades as "toxicity."

This guide moves beyond basic protocols to the causality of these artifacts.

Module 1: The Diagnostic Framework

Before optimizing, you must categorize your failure mode. Use this logic tree to isolate the variable.

Diagram 1: The Dual-Nature of Nicotinic Acid Signaling

This diagram illustrates the divergence between the G-protein signaling (On-Target) and the Metabolic/NAD+ pathway (Potential Metabolic Off-Target).

GPR109A_Pathways NA_Analog NA Analog (Test Compound) GPR109A GPR109A (HCAR2) NA_Analog->GPR109A Binding Transporter SLC5A8/SLC22A13 Transporters NA_Analog->Transporter Uptake? Nicotinic_Acid Nicotinic Acid (Control) Nicotinic_Acid->GPR109A Nicotinic_Acid->Transporter Gi_Complex Gi Protein (Gαi/βγ) GPR109A->Gi_Complex Activation AC Adenylyl Cyclase Gi_Complex->AC Inhibition (-) PGD2 PGD2 Secretion (Flushing Side Effect) Gi_Complex->PGD2 In Macrophages/ Langerhans Cells cAMP cAMP Levels (Decreased) AC->cAMP Downregulation Lipolysis Lipolysis (Inhibited) cAMP->Lipolysis NAPRT NAPRT Enzyme Transporter->NAPRT NAMN NAMN (Intermediate) NAPRT->NAMN NAD_Pool Intracellular NAD+ Pool NAMN->NAD_Pool Sirtuins Sirtuin Activation (Metabolic Noise) NAD_Pool->Sirtuins Cell_Death Cytotoxicity (Metabolic Overload) NAD_Pool->Cell_Death If Unbalanced

Caption: Divergence of GPR109A GPCR signaling (top) vs. Preiss-Handler NAD+ biosynthesis (bottom).

Module 2: Troubleshooting Cytotoxicity & Metabolic Interference

Q: My analog kills cells at 1 mM, but the literature says Nicotinic Acid is safe up to 3 mM. Why?

A: You are likely observing pH toxicity or "Metabolic Jamming," not true pharmacological cytotoxicity.

  • The pH Trap: Nicotinic acid and its analogs are weak acids. Adding 1–3 mM to unbuffered media (or low-capacity buffers) can drop pH significantly, triggering acid-sensing ion channels (ASICs) or simply stressing the cells.

    • Fix: Always neutralize your stock solution to pH 7.4 using NaOH before adding to the media. Do not rely on the media's bicarbonate buffer to handle >500 µM of acidic compounds.

  • The NAPRT Overload (Metabolic Jamming):

    • Mechanism:[3][4][5][6] Native NA is processed by NAPRT (Nicotinic acid phosphoribosyltransferase) into NAD+.[1][2][7][8] If your analog is structurally similar enough to enter this pathway but cannot be processed by downstream enzymes (like NMNAT), it accumulates as a toxic nucleotide intermediate, stalling the salvage pathway.

    • Diagnostic: Co-treat with FK866 (a NAMPT inhibitor). If your compound toxicity worsens drastically, you are likely interfering with the NAD+ salvage maintenance.

Q: How do I distinguish between "Flushing" (PGD2 release) and "Off-Target" effects in vitro?

A: Flushing is an on-target effect of GPR109A but in the wrong cell type (Langerhans cells/Macrophages vs. Adipocytes).

  • Adipocytes (3T3-L1): Desired effect = Inhibition of Lipolysis (cAMP reduction).[9]

  • Macrophages (THP-1): Undesired effect = PGD2 secretion.[10]

  • Strategy: Screen your analogs in both lines. An ideal analog is a full agonist in 3T3-L1 but a weak partial agonist (or inactive) in THP-1 cells.

Module 3: Specificity Validation (The "Is it Real?" Test)

Q: How do I prove the effect is mediated strictly by GPR109A?

A: Use the "Block and Knock" approach.

Validation MethodReagent/ToolExpected Outcome (If Specific)
Gi-Coupling Check Pertussis Toxin (PTX) (100 ng/mL, overnight)PTX uncouples Gi proteins. If your analog's effect (cAMP reduction) is abolished by PTX, it confirms Gi-dependency (GPR109A is Gi).
Receptor Knockdown siRNA targeting Hcar2 Effect should disappear in knockdown cells compared to scrambled siRNA control.
Negative Control Nicotinamide (NAM)NAM is a Vitamin B3 congener that feeds NAD+ synthesis but does not bind GPR109A. If NAM mimics your analog's effect, you are seeing a metabolic artifact, not receptor signaling.

Module 4: Experimental Protocols

Protocol A: The "Forskolin-Challenge" cAMP Assay

Context: GPR109A is Gi-coupled.[5][6][11][12][13] It does not stimulate cAMP; it inhibits it. You cannot measure "activation" from a baseline. You must raise cAMP first, then measure the "brakes" applied by your analog.

Materials:

  • HEK293 cells stably transfected with human GPR109A (or differentiated 3T3-L1 adipocytes).

  • Forskolin (FSK) stock (10 mM in DMSO).

  • IBMX (PDE inhibitor) to prevent cAMP degradation.

  • TR-FRET or ELISA cAMP detection kit.

Step-by-Step:

  • Seeding: Seed 5,000 cells/well in a 384-well plate. Incubate overnight.

  • Buffer Prep: Prepare Assay Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).

  • Agonist Prep: Prepare 2x concentration of your Analog and Nicotinic Acid (Positive Control) in Assay Buffer.

    • Critical: Ensure pH is 7.4.

  • Stimulation Mix: Prepare 2x Forskolin solution (Target final concentration: 0.5 µM - 1 µM).

    • Note: Do not use too much FSK; if the signal is maxed out, you won't see the inhibition. Titrate FSK to achieve ~80% of max signal.

  • Reaction:

    • Add 5 µL of Analog (2x). Incubate 15 mins at 37°C.

    • Add 5 µL of Forskolin (2x).

    • Incubate 30–45 mins at 37°C.

  • Detection: Add lysis/detection reagents per kit instructions.

  • Analysis: Plot % Inhibition of FSK-induced cAMP.[13]

    • Success Criteria: Nicotinic Acid should inhibit FSK signal by >50%.

Protocol B: The "Flushing Surrogate" Assay (PGD2 Release)

Context: This predicts the cutaneous flushing side effect.

Materials:

  • THP-1 Monocytes (differentiated into Macrophages with PMA).

  • PMA (Phorbol 12-myristate 13-acetate).

  • Prostaglandin D2 (PGD2) ELISA Kit.

Step-by-Step:

  • Differentiation: Treat THP-1 cells with 50 ng/mL PMA for 48 hours to induce macrophage differentiation. Wash and rest in fresh media for 24 hours.

  • Treatment: Incubate cells with your Analog (10 µM – 1 mM) for 30 minutes .

    • Why 30 mins? PGD2 release is rapid. Long incubations lead to degradation.

  • Supernatant Collection: Collect media and centrifuge (500xg, 5 min) to remove debris.

  • Quantification: Run supernatant immediately on PGD2 ELISA or freeze at -80°C.

  • Interpretation: High PGD2 = High Flushing Potential.

Module 5: Troubleshooting Flowchart

Troubleshooting Start Observation: Unexpected Result Check_pH 1. Check Media pH Start->Check_pH Adjust_pH Adjust Stock pH Check_pH->Adjust_pH pH < 7.2 Check_Toxicity 2. Is it Cytotoxic? Check_pH->Check_Toxicity pH OK Result_A pH Artifact (False Positive) Adjust_pH->Result_A Metabolic_Check Check NAD+ Interference (Use Nicotinamide Control) Check_Toxicity->Metabolic_Check Yes Check_Specificity 3. Is it GPR109A Specific? Check_Toxicity->Check_Specificity No Toxicity Result_B Metabolic Toxicity (Off-Target) Metabolic_Check->Result_B NAM mimics effect PTX_Assay Run Pertussis Toxin (PTX) Assay Check_Specificity->PTX_Assay Result_C True GPR109A Agonist PTX_Assay->Result_C Signal Blocked by PTX Result_D Non-Specific GPCR Hit PTX_Assay->Result_D Signal Persists with PTX

Caption: Step-by-step logic flow for isolating the cause of experimental failure.

References

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9(3), 352–355.

  • Meyers, C. D., et al. (2007). Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: An in vitro model of the niacin flush.[10] Atherosclerosis, 192(2), 253–258.

  • Bogan, K. L., & Brenner, C. (2008). Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition. Annual Review of Nutrition, 28, 115–130.

  • Hanson, J., et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. Journal of Clinical Investigation, 120(8), 2910–2919.

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target. Trends in Pharmacological Sciences, 27(7), 384–390.

Sources

Technical Support Center: Strategies to Reduce Flushing Side Effect of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nicotinic acid (niacin), a B-vitamin, is a highly effective agent for managing dyslipidemia. It favorably modulates a broad spectrum of lipid parameters, including lowering low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while being the most potent agent for increasing high-density lipoprotein (HDL) cholesterol levels.[1][2][3] However, its clinical utility is often hampered by a common and bothersome side effect: cutaneous vasodilation, commonly known as flushing.[4][5][6] This reaction, characterized by warmth, redness, and itching of the skin, can lead to poor patient compliance and discontinuation of therapy.[7][8][9] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the mechanisms underlying nicotinic acid-induced flushing and details strategies to mitigate this effect in experimental and clinical settings.

Understanding the Mechanism of Nicotinic Acid-Induced Flushing

A thorough understanding of the molecular pathways responsible for flushing is critical for developing effective mitigation strategies. The primary mechanism involves the activation of the G protein-coupled receptor 109A (GPR109A) by nicotinic acid.[5][6][10]

Key Players in the Flushing Cascade:

  • GPR109A Receptor: Expressed on the surface of various cells, including dermal Langerhans cells and keratinocytes.[5][10] Activation of GPR109A is the initiating event in the flushing response.[6][10]

  • Prostaglandins (PGs): Upon GPR109A activation, a signaling cascade is initiated, leading to the release of arachidonic acid and subsequent synthesis of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[5][6][10]

  • Prostaglandin Receptors: PGD2 and PGE2 then bind to their respective receptors (DP1 for PGD2, and EP2/EP4 for PGE2) on the smooth muscle cells of dermal capillaries.[4][10]

  • Vasodilation: The activation of these prostaglandin receptors leads to the relaxation of the capillary smooth muscle, resulting in increased blood flow and the characteristic symptoms of flushing.[4][10]

Signaling Pathway of Nicotinic Acid-Induced Flushing

Flushing_Pathway NA Nicotinic Acid GPR109A GPR109A (on Langerhans Cells & Keratinocytes) NA->GPR109A Binds to PLC Phospholipase A2 Activation GPR109A->PLC Activates AA Arachidonic Acid Release PLC->AA COX COX-1 / COX-2 AA->COX Metabolized by PGs Prostaglandin Synthesis (PGD2, PGE2) COX->PGs PGD2 PGD2 PGs->PGD2 PGE2 PGE2 PGs->PGE2 DP1 DP1 Receptor (on Capillaries) PGD2->DP1 Activates EP2_EP4 EP2/EP4 Receptors (on Capillaries) PGE2->EP2_EP4 Activates Vaso Vasodilation (Flushing) DP1->Vaso EP2_EP4->Vaso

Caption: Nicotinic acid binding to GPR109A initiates a cascade leading to prostaglandin synthesis and vasodilation.

Preclinical & Clinical Troubleshooting: Mitigating Flushing

Several strategies can be employed to reduce the flushing side effect of nicotinic acid derivatives. These can be broadly categorized into pharmacological interventions and formulation strategies.

Pharmacological Inhibition of the Prostaglandin Pathway
Q: How can we block the production of flushing-mediating prostaglandins?

A: By inhibiting the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid to prostaglandins.

  • Strategy: Pre-treatment with non-steroidal anti-inflammatory drugs (NSAIDs).

  • Mechanism: NSAIDs, such as aspirin, ibuprofen, and naproxen, block the activity of COX-1 and COX-2, thereby preventing the synthesis of PGD2 and PGE2.[10][11]

  • Experimental Insight: In both preclinical and clinical studies, pre-administration of aspirin has been shown to significantly reduce the incidence and severity of niacin-induced flushing.[9][10][12] A dose of 325 mg of aspirin taken 30 minutes prior to nicotinic acid is often effective.[8][9][10]

Q: Is it possible to selectively block the action of prostaglandins without inhibiting their production?

A: Yes, by using specific antagonists for the prostaglandin receptors involved in vasodilation.

  • Strategy: Co-administration with a DP1 receptor antagonist.

  • Mechanism: Laropiprant is a selective antagonist of the DP1 receptor, which is activated by PGD2.[1][12][13] By blocking this receptor, laropiprant prevents PGD2-mediated vasodilation.[1][12]

  • Experimental Insight: While laropiprant was developed and shown to reduce flushing, it does not completely eliminate it.[5][10][14] This is because other prostaglandins, like PGE2 acting through EP2 and EP4 receptors, also contribute to the flushing response.[5][10] The combination of extended-release niacin and laropiprant was marketed as Tredaptive but was later withdrawn due to a lack of cardiovascular benefit and an increase in side effects in a large clinical trial.[12]

Formulation and Dosing Strategies
Q: Can modifying the release profile of nicotinic acid reduce flushing?

A: Yes, controlling the rate of absorption can significantly impact the intensity of the flushing response.

FormulationRelease ProfileFlushing IncidenceHepatotoxicity Risk
Immediate-Release (IR) Rapid absorptionHighLow
Sustained-Release (SR) Slow, prolonged absorptionLowHigh
Extended-Release (ER) Intermediate absorptionReduced compared to IRLower than SR
  • Strategy: Utilize extended-release (ER) formulations.

  • Mechanism: ER formulations provide a slower rate of drug absorption compared to immediate-release (IR) versions. This blunts the peak plasma concentration of nicotinic acid, leading to a less intense activation of the GPR109A pathway and reduced prostaglandin release.[10][15]

  • Experimental Insight: Clinical studies have demonstrated that ER niacin formulations are associated with a lower incidence and severity of flushing compared to IR formulations, while generally having a better safety profile than sustained-release (SR) products.[6][10][16]

Q: How does dose titration affect the flushing response?

A: Gradual dose escalation is a key strategy for inducing tolerance.

  • Strategy: Start with a low dose and titrate upwards slowly.

  • Mechanism: The body develops a tolerance to the flushing effects of nicotinic acid over time.[10] This is thought to be due to a downregulation of the prostaglandin synthesis pathway with repeated exposure.[10]

  • Experimental Insight: Starting with a low dose (e.g., 500 mg daily for ER formulations) and increasing it gradually over several weeks allows for the development of tolerance and significantly improves patient compliance.[8][9]

Novel and Investigational Approaches
Q: Are there other molecular targets being explored to reduce flushing?

A: Yes, research has identified other potential contributors to the flushing response.

  • TRPV1 Receptor: The capsaicin receptor, TRPV1, which is involved in the sensation of heat, has been implicated in nicotinic acid-induced flushing.[7][17] Nicotinic acid can directly activate TRPV1, contributing to vasodilation.[17] Antagonists of the TRPV1 receptor could represent a novel therapeutic strategy.

  • Serotonin Pathway: Some studies suggest that serotonin released from platelets may also play a role in the flushing response.[18][19] Further investigation into the contribution of this pathway may yield new targets for intervention.

Experimental Protocols

Preclinical Assessment of Flushing in a Mouse Model

This protocol describes a method for quantifying vasodilation in mice as a surrogate for the flushing response.

Objective: To evaluate the efficacy of a test compound in reducing nicotinic acid-induced vasodilation.

Materials:

  • Nicotinic acid solution

  • Test compound or vehicle

  • Anesthetic

  • Laser Doppler flowmeter

Procedure:

  • Acclimatize male C57BL/6 mice for at least one week.

  • Administer the test compound or vehicle at the appropriate time before the nicotinic acid challenge.

  • Anesthetize the mice.

  • Measure baseline blood flow on the ear pinna using a laser Doppler flowmeter.

  • Administer a single oral dose of nicotinic acid.

  • Continuously monitor and record blood flow for at least 60 minutes post-dose.

  • Calculate the area under the curve (AUC) for the change in blood flow from baseline.

  • Compare the AUC between the test compound and vehicle groups to determine the percentage of inhibition.

Experimental Workflow for Preclinical Flushing Assessment

Caption: Workflow for assessing nicotinic acid-induced flushing in a mouse model.

Clinical Assessment of Flushing

This protocol outlines a method for assessing flushing in human subjects.

Objective: To quantify the incidence, severity, and duration of flushing in a clinical trial setting.

Materials:

  • Nicotinic acid formulation

  • Placebo or active comparator

  • Flushing Symptom Questionnaire (FSQ) or a similar validated instrument

  • Laser Doppler perfusion imaging or thermal imaging system (optional, for objective measurement)

Procedure:

  • Recruit and consent eligible subjects.

  • Randomize subjects to receive the study drug (nicotinic acid with or without an anti-flushing agent) or placebo.

  • Instruct subjects to complete the FSQ at specified time points after dosing. The FSQ typically assesses the severity of redness, warmth, itching, and tingling on a visual analog scale (VAS).[20]

  • (Optional) At peak flushing time points, measure skin blood flow in the malar region using laser Doppler perfusion imaging or skin temperature using a thermal camera.[13]

  • Collect and analyze the data to compare flushing scores, incidence, and duration between treatment arms.[21]

Frequently Asked Questions (FAQs)

Q1: Why is "no-flush" niacin (inositol hexanicotinate) not recommended for lipid modification? A1: Inositol hexanicotinate is marketed as a "no-flush" form of niacin. However, clinical studies have shown that it does not effectively break down into free nicotinic acid in the body and, therefore, does not provide the same lipid-modifying benefits as conventional nicotinic acid formulations.[10][22]

Q2: What is the role of diet in managing niacin-induced flushing? A2: Taking nicotinic acid with food, particularly a low-fat snack, can help reduce the intensity of flushing.[8] It is also advisable to avoid consuming hot beverages or alcohol around the time of niacin administration, as these can exacerbate vasodilation.[8]

Q3: Can patients become completely tolerant to niacin-induced flushing? A3: While tolerance develops in most individuals with continued use, it may not be complete.[10] The degree of tolerance varies among individuals. A slow and steady dose titration is the most effective way to maximize tolerance.[8][15]

Q4: Are there any genetic factors that influence the severity of flushing? A4: Research in this area is ongoing. Variations in genes encoding for enzymes and receptors in the prostaglandin pathway could potentially influence an individual's susceptibility to and severity of nicotinic acid-induced flushing.

Q5: What were the key findings from the HPS2-THRIVE trial? A5: The HPS2-THRIVE trial investigated the combination of extended-release niacin and laropiprant in patients at high risk for vascular events who were already receiving statin therapy. The study found that the addition of niacin-laropiprant did not provide any significant cardiovascular benefit and was associated with an increased risk of non-fatal serious adverse events.[12] This led to the withdrawal of the drug from the market.[12]

Conclusion

Nicotinic acid-induced flushing is a significant barrier to the effective use of this potent lipid-modifying agent. A comprehensive understanding of the underlying GPR109A-mediated prostaglandin pathway has enabled the development of several effective mitigation strategies. These include pharmacological interventions like pre-treatment with NSAIDs, the use of extended-release formulations, and careful dose titration. While selective DP1 receptor antagonism showed initial promise, the complexity of the flushing response, involving multiple prostaglandin pathways, highlights the need for continued research into novel therapeutic targets. By applying the troubleshooting guides and protocols outlined in this document, researchers and clinicians can better manage this side effect, paving the way for improved patient adherence and outcomes.

References

  • Laropiprant - Wikipedia. (n.d.). Retrieved from [Link]

  • Subramanian, T. (2023). Mechanism of Niacin Induced Hot Flushes and Suppression of Cholesterol. Journal of Biosciences and Medicines, 11, 233-238. Retrieved from [Link]

  • Tredaptive, INN-nicotinic acid/laropiprant. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Kamanna, V. S., Ganji, S. H., & Kashyap, M. L. (2009). The mechanism and mitigation of niacin-induced flushing. International Journal of Clinical Practice, 63(9), 1369–1377. Retrieved from [Link]

  • Cheng, K., et al. (2006). Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans. Proceedings of the National Academy of Sciences, 103(17), 6682–6687. Retrieved from [Link]

  • Kashyap, M. L., et al. (2007). Mechanisms of Flushing Due to Niacin and Abolition of These Effects. The Journal of Clinical Hypertension, 9(7), 543-549. Retrieved from [Link]

  • How to manage Niacin-induced flushing? (2025, September 20). Dr.Oracle. Retrieved from [Link]

  • What Is Niacin Flush? (2024, May 3). GoodRx. Retrieved from [Link]

  • Philipp, S., & Thurmond, R. L. (2010). Seeing red: flushing out instigators of niacin-associated skin toxicity. Journal of Clinical Investigation, 120(8), 2697-2700. Retrieved from [Link]

  • Jacobson, T. A. (2010). A “Hot” Topic in Dyslipidemia Management—“How to Beat a Flush”: Optimizing Niacin Tolerability to Promote Long-term Treatment Adherence and Coronary Disease Prevention. Mayo Clinic Proceedings, 85(4), 365–379. Retrieved from [Link]

  • Niacin: The facts on flushing. (n.d.). the BC Drug and Poison Information Centre. Retrieved from [Link]

  • Cziraky, M. J., et al. (2017). Randomized controlled trial of different aspirin regimens for reduction of niacin-induced flushing. American Journal of Health-System Pharmacy, 74(12), 896-903. Retrieved from [Link]

  • The mechanism and mitigation of niacin-induced flushing. (n.d.). BioKB. Retrieved from [Link]

  • The mechanism and mitigation of niacin-induced flushing. (2009). ResearchGate. Retrieved from [Link]

  • Papaliodis, D., et al. (2008). Niacin-induced "flush" involves release of prostaglandin D2 from mast cells and serotonin from platelets: evidence from human cells in vitro and an animal model. Journal of Pharmacology and Experimental Therapeutics, 327(3), 665-72. Retrieved from [Link]

  • Ma, L., et al. (2014). Nicotinic Acid Activates the Capsaicin Receptor TRPV1. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(6), 1272-1280. Retrieved from [Link]

  • Aspirin and Niacin Combination Therapy. (n.d.). Ontosight AI. Retrieved from [Link]

  • Schachter, D., & Williams, P. (2009). Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia. Vascular Health and Risk Management, 5, 877–884. Retrieved from [Link]

  • Stern, R. H., et al. (1992). The Effect of Aspirin on Niacin-Induced Cutaneous Reactions. Journal of the American Board of Family Practice, 5(2), 165-168. Retrieved from [Link]

  • Li, Q., et al. (2007). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 282(49), 35604–35613. Retrieved from [Link]

  • Papaliodis, D., et al. (2008). Niacin-induced “Flush” Involves Release of Prostaglandin D2 from Mast Cells and Serotonin from Platelets. Journal of Pharmacology and Experimental Therapeutics, 327(3), 665-672. Retrieved from [Link]

  • Weiner, M. (1978). The Action of Aspirin in Preventing the Niacin Flush and its Relevance to the Antischizophrenic Action of Megadose Niacin. Journal of Orthomolecular Psychiatry, 7(2), 103-106. Retrieved from [Link]

  • Ahmed, M. H., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 11(4), 239. Retrieved from [Link]

  • D'Andrea, G., et al. (1992). The effect of aspirin on niacin-induced cutaneous reactions. Journal of the American Board of Family Practice, 5(2), 165-8. Retrieved from [Link]

  • Liu, D., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. Retrieved from [Link]

  • Ye, L., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(5), 415. Retrieved from [Link]

  • Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and... (n.d.). ResearchGate. Retrieved from [Link]

  • Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Journal of Clinical Investigation, 115(12), 3634–3640. Retrieved from [Link]

  • Nicotinic acid plus laropiprant. (2021, April 11). GPnotebook. Retrieved from [Link]

  • Dallob, A., et al. (2011). The Effects of Laropiprant, a Selective Prostaglandin D₂ Receptor 1 Antagonist, on the Antiplatelet Activity of Clopidogrel or Aspirin. Current Medical Research and Opinion, 27(5), 941-951. Retrieved from [Link]

  • Alternative Options to Minimize Niacin-Induced Flushing. (2014, June 5). ClinicalTrials.gov. Retrieved from [Link]

  • The “No Flush” Niacin Folly. (n.d.). NDNR - Naturopathic Doctor News and Review. Retrieved from [Link]

  • Extended-Release Niacin/Laropiprant: Reducing Niacin-Induced Flushing to Better Realize the Benefit of Niacin in Improving Cardiovascular Risk Factors. (n.d.). ResearchGate. Retrieved from [Link]

  • The Difference Between “Flush” and “No-Flush” Niacin. (2025, May 1). Troscriptions. Retrieved from [Link]

  • Niacin Flushing as Marker of Cannabis Effects on Arachidonic Acid Pathways in Schizophrenia. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Wilkin, J. K. (1987). A quantitative, non-invasive method for the characterization of flushing reactions. Journal of the American Academy of Dermatology, 16(3 Pt 1), 585-90. Retrieved from [Link]

  • Paolini, J. F., et al. (2008). Measuring flushing symptoms with extended-release niacin using the flushing symptom questionnaire©: results from a randomised placebo-controlled clinical trial. British Journal of Clinical Pharmacology, 66(5), 645–654. Retrieved from [Link]

  • Flushing in (Neuro)endocrinology. (n.d.). Endocrine Practice. Retrieved from [Link]

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Improving the oral bioavailability of nicotinic acid-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nicotinic Acid Formulation & Bioavailability Support Center . As a Senior Application Scientist, I have designed this hub to help researchers and drug development professionals navigate the complex pharmacokinetics of nicotinic acid (niacin).

Nicotinic acid is a highly soluble, highly permeable compound, yet its systemic availability is severely bottlenecked by extensive, non-linear first-pass metabolism. This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to help you optimize lipid-based formulations, prodrugs, and extended-release matrices.

I. Mechanistic Overview: The Bioavailability Bottleneck

To improve the bioavailability of nicotinic acid, we must first understand its metabolic fate. The drug undergoes saturable first-pass metabolism in the liver via two distinct pathways, which dictate both its efficacy and its side-effect profile[1].

NA_Metabolism OralDose Oral Nicotinic Acid Dose GIAbsorption GI Tract Absorption (Near 100%) OralDose->GIAbsorption Liver Hepatic First-Pass Metabolism GIAbsorption->Liver Amidation Amidation Pathway (High Affinity, Low Capacity) Liver->Amidation Low Doses / Slow Release Conjugation Conjugation Pathway (Low Affinity, High Capacity) Liver->Conjugation High Doses / Rapid Release Systemic Systemic Circulation (Low Bioavailability for IR) Liver->Systemic Unmetabolized Fraction NAD NAD+ Synthesis (Hepatotoxicity risk if saturated) Amidation->NAD NUA Nicotinuric Acid (NUA) (GPR109A-mediated Flushing) Conjugation->NUA

Hepatic first-pass metabolism pathways of oral nicotinic acid.

II. Frequently Asked Questions (FAQs): Pharmacokinetics & Design

Q: Why does immediate-release (IR) nicotinic acid exhibit low systemic bioavailability despite near-complete GI absorption? A: Nicotinic acid is rapidly and almost completely absorbed in the intestines. However, because it is delivered to the liver in a massive bolus, it saturates the high-affinity amidation pathway. The excess drug spills over into the low-affinity, high-capacity conjugative pathway, forming nicotinuric acid (NUA). This extensive hepatic extraction results in low systemic bioavailability of the unchanged drug and triggers GPR109A-mediated cutaneous flushing[1].

Q: What is the mechanistic difference between Sustained-Release (SR) and Extended-Release (ER) matrices regarding hepatotoxicity? A: SR formulations release the drug very slowly (over 12+ hours). This continuous, low-level input constantly feeds the amidation pathway without saturating it, leading to a buildup of hepatotoxic metabolites (like nicotinamide) and depleting hepatic methyl donors[1]. ER formulations are engineered with an intermediate dissolution rate (8–12 hours) that balances the two pathways, mitigating both the flushing seen in IR and the hepatotoxicity seen in SR formulations[2].

Q: How do prodrug strategies bypass these metabolic bottlenecks? A: By masking the carboxylic acid group, prodrugs prevent premature hepatic conjugation. For example, conjugating nicotinic acid with bile acids targets the Apical Sodium-Dependent Bile Acid Transporter (ASBT) in the ileum. This allows for sustained intestinal uptake and gradual systemic conversion, bypassing the massive first-pass hepatic extraction that destroys free nicotinic acid[3].

III. Quantitative Data: Formulation Comparison

The table below summarizes the pharmacokinetic and clinical profiles of various nicotinic acid formulations to guide your development strategy.

Formulation TypeRelease KineticsRelative Bioavailability (Unchanged Drug)Primary Metabolic PathwayPrimary Adverse Effect
Immediate Release (IR) < 1 hour~100% (Baseline Reference)Conjugation (NUA)Severe Cutaneous Flushing
Sustained Release (SR) > 12 hours~1% to 25%[4]AmidationHepatotoxicity
Extended Release (ER) 8 - 12 hoursIntermediateBalancedMild Flushing / Low Toxicity
Prodrugs (e.g., ASBT-targeted) Sustained ConversionSignificantly EnhancedSystemic HydrolysisMinimal
Solid Lipid Nanoparticles (SLNs) Controlled / LymphaticEnhanced via Lymphatic BypassBypasses First-PassMinimal

IV. Troubleshooting Guide: Formulation & Assays

Q: I am formulating Solid Lipid Nanoparticles (SLNs), but my encapsulation efficiency (EE) for nicotinic acid is consistently below 30%. How can I fix this? A: Cause: Nicotinic acid is highly water-soluble (18 g/L) with a pKa of 4.85[5]. During the hot homogenization process, the drug rapidly partitions out of the melted lipid phase and into the hot aqueous surfactant phase. Solution: You have two options:

  • pH Adjustment: Lower the pH of your aqueous phase to ~3.0. This ensures the carboxylic acid remains unionized, increasing its lipophilicity and forcing it to stay in the lipid core.

  • Lipophilic Prodrugs: Synthesize or utilize a lipophilic ester prodrug (e.g., dodecyl nicotinate)[6], which has a near-zero aqueous solubility and will partition entirely into the lipid matrix.

Q: My SLNs show high initial entrapment, but the drug is expelled during storage at room temperature. What is happening? A: Cause: Solid lipids undergo polymorphic transitions during storage, shifting from the unstable, loosely packed


-form to the highly ordered, stable 

-form. This crystallization process creates a perfect lattice that physically "squeezes" the drug out of the nanoparticle core. Solution: Transition from SLNs to Nanostructured Lipid Carriers (NLCs). By blending a solid lipid with a liquid lipid (oil) (e.g., 70:30 ratio), you create permanent imperfections in the crystal lattice, providing stable compartments that retain the drug long-term.

Q: My ER hydrophilic matrix tablets pass compendial USP dissolution testing, but fail in vivo (poor IVIVC). Why? A: Cause: Standard dissolution tests (e.g., USP Apparatus II in simple buffers) do not account for the mechanical stress of gastrointestinal motility or the lipid-rich environment of the fed state, which can prematurely erode the polymer matrix[7]. Solution: Implement Biorelevant In Vitro Release Testing (IVRT). Use FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State) media in a dissolution stress test device to mimic the hydrodynamics and mechanical forces of the human GI tract[7].

V. Standardized Experimental Protocols

SLN_Workflow LipidPhase Lipid Phase Melt Lipid + Drug at 5-10°C above melting point Mixing Pre-Emulsion High-shear mixing (e.g., Ultra-Turrax) LipidPhase->Mixing AqueousPhase Aqueous Phase Heat Surfactant Solution to matching temperature AqueousPhase->Mixing HPH Hot High-Pressure Homogenization (HPH) 3-5 cycles at 500 bar Mixing->HPH Nanoemulsion Nanoemulsion HPH->Nanoemulsion Cooling Controlled Cooling Room temperature or 4°C Nanoemulsion->Cooling SLNs Solid Lipid Nanoparticles (SLNs) Bioavailable Formulation Cooling->SLNs

Step-by-step hot homogenization workflow for SLN preparation.

Protocol A: Preparation of Nicotinic Acid SLNs via Hot High-Pressure Homogenization

This protocol utilizes thermal synchronization to prevent premature lipid crystallization, ensuring a uniform nanoscale particle distribution.

  • Lipid Phase Preparation: Melt the solid lipid (e.g., Compritol 888 ATO or Stearic Acid) in a water bath set to 10°C above the lipid's melting point. Disperse the lipophilic nicotinic acid derivative (e.g., dodecyl nicotinate) into the melt until clear.

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., Poloxamer 188 or Tween 80) in ultra-pure water.

    • Causality Check: Heat the aqueous phase to the exact same temperature as the lipid melt. If the aqueous phase is cooler, the lipid will instantly crystallize upon contact, blocking the homogenizer gap.

  • Pre-Emulsion Formation: Slowly inject the hot aqueous phase into the lipid phase while mixing with a high-shear homogenizer (e.g., Ultra-Turrax) at 8,000 RPM for 2 minutes.

    • Self-Validation Step: Extract a 10 µL aliquot and observe under a light microscope. You should see a uniform milky emulsion without large lipid aggregates.

  • High-Pressure Homogenization (HPH): Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 to 5 cycles. The high shear and cavitation forces will break the droplets down to the nanometer scale.

  • Solidification: Immediately transfer the hot nanoemulsion to an ice bath (4°C) or room temperature to rapidly solidify the lipid droplets into SLNs.

    • Self-Validation Step: Measure the Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A successful run will yield a PDI < 0.3 and a Z-average size < 200 nm.

Protocol B: Biorelevant In Vitro Release Testing (IVRT) for ER Formulations

This protocol ensures your extended-release matrices will survive the mechanical and biochemical stresses of the human gut[7].

  • Media Preparation: Prepare 900 mL of FeSSIF (Fed State Simulated Intestinal Fluid) containing sodium taurocholate and lecithin to mimic the lipid-rich post-prandial state.

  • Apparatus Setup: Utilize a USP Apparatus III (Reciprocating Cylinder) or a specialized dissolution stress test device. Set the temperature to 37.0 ± 0.5°C.

  • Mechanical Stress Simulation: Program the apparatus to apply variable dip rates (e.g., 5 dpm for resting state, spiking to 20 dpm for 15-minute intervals to simulate gastric emptying and intestinal peristalsis).

    • Causality Check: Hydrophilic matrices (like HPMC) rely on a delicate gel layer to control drug release. Mechanical stress testing reveals if this gel layer is robust enough to prevent "dose dumping" in vivo.

  • Sampling & Analysis: Withdraw 5 mL aliquots at 1, 2, 4, 8, and 12 hours. Replace with fresh, pre-warmed media. Analyze nicotinic acid concentration via HPLC at 260 nm.

VI. References

  • Nicotinic acid - Wikipedia. Wikipedia. Available at:[Link]

  • The bioavailability of sustained release nicotinic acid formulations. PubMed (NIH). Available at:[Link]

  • Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. PMC (NIH). Available at:[Link]

  • Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. MDPI. Available at:[Link]

  • Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. ResearchGate. Available at:[Link]

  • Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. PMC (NIH). Available at:[Link]

  • Preparation and characterization of microemulsion formulations of nicotinic acid and its prodrugs for transdermal delivery. PubMed (NIH). Available at:[Link]

Sources

Validation & Comparative

In Vitro Validation of 6-(Cyclohexylmethoxy)nicotinic Acid: A Comparative GPR109A Agonist Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the in vitro validation framework for 6-(Cyclohexylmethoxy)nicotinic acid , a lipophilic analog of niacin targeting the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A).

This guide is structured for application scientists and drug discovery researchers, focusing on establishing the compound's mechanism of action (MoA) relative to the clinical standard, Nicotinic Acid (Niacin) .

Executive Summary & Mechanistic Foundation

6-(Cyclohexylmethoxy)nicotinic acid is a structural derivative of nicotinic acid designed to target GPR109A (HCAR2) , a G_i/o-coupled GPCR predominantly expressed in adipocytes and immune cells.

The primary therapeutic goal of this class of compounds is to mimic Niacin's antilipolytic effects (reduction of plasma free fatty acids) while potentially mitigating the cutaneous flushing side effect associated with Langerhans cell activation.

Mechanism of Action (MoA)
  • Ligand Binding: The compound binds to the orthosteric site of GPR109A.

  • G-Protein Coupling: Recruitment of G_i/o proteins.

  • Effector Modulation: Inhibition of Adenylyl Cyclase (AC).

  • Second Messenger: Reduction of intracellular cAMP levels.

  • Functional Endpoint: Reduced phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin, leading to inhibition of triglyceride hydrolysis (Lipolysis).

Signaling Pathway Visualization

The following diagram illustrates the GPR109A signaling cascade validated in this guide.

GPR109A_Pathway Ligand 6-(Cyclohexylmethoxy) nicotinic acid Receptor GPR109A (HCAR2) Ligand->Receptor Binding Gi G_i/o Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP (↓) AC->cAMP Reduced Synthesis PKA PKA (Inactive) cAMP->PKA Reduced Activation HSL Hormone Sensitive Lipase (Dephosphorylated) PKA->HSL Reduced Phosphorylation Lipolysis Lipolysis Inhibition (↓ FFA Release) HSL->Lipolysis Functional Effect

Caption: G_i-coupled signaling cascade of GPR109A leading to antilipolytic effects in adipocytes.[1]

Comparative Analysis: Performance Benchmarking

This section objectively compares 6-(Cyclohexylmethoxy)nicotinic acid against the standard (Niacin) and a negative control.

Comparative Performance Matrix
Feature6-(Cyclohexylmethoxy)nicotinic acid Nicotinic Acid (Standard) Experimental Implication
Target Affinity (Ki) High (Predicted < 100 nM)High (~50-100 nM)Requires competitive binding assay to confirm potency.
Lipophilicity (LogP) High (Cyclohexyl group)Low (0.22)Enhanced membrane permeability; requires DMSO for stock prep.
cAMP Inhibition (Emax) Full Agonist (Target)Full AgonistVerify efficacy is not partial (unless designed as such).
Beta-Arrestin Recruitment Critical Variable High (Strong Recruitment)Lower recruitment correlates with reduced flushing potential.
Metabolic Stability Moderate (Ether linkage)HighEther bond is generally more stable than esters in media.

Experimental Protocols & Validation Systems

Protocol A: Functional cAMP Inhibition Assay (G_i Coupling)

Objective: Quantify the compound's potency (IC50) in inhibiting Forskolin-stimulated cAMP production. Cell System: CHO-K1 or HEK293 stably transfected with human GPR109A.

Methodology:

  • Cell Seeding: Plate 10,000 cells/well in a 384-well low-volume plate.

  • Stimulation Buffer: Prepare HBSS containing 0.5 mM IBMX (PDE inhibitor) and 10 µM Forskolin (to elevate baseline cAMP).

  • Compound Treatment:

    • Add 6-(Cyclohexylmethoxy)nicotinic acid (10-point dose-response, 1 nM to 10 µM).

    • Control: Niacin (same range).

    • Incubate for 30 minutes at RT.

  • Detection: Add HTRF or TR-FRET lysis/detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

  • Readout: Measure FRET signal (665nm/620nm ratio).

  • Analysis: Plot % Inhibition of Forskolin signal vs. Log[Compound].

Causality Check:

  • Why Forskolin? GPR109A is G_i coupled.[2] You cannot measure "inhibition" without first stimulating the system. Forskolin directly activates Adenylyl Cyclase, providing a high baseline that the agonist will suppress.

  • Why IBMX? Prevents degradation of cAMP by endogenous phosphodiesterases, ensuring the signal reflects production (AC activity) rather than degradation.

Protocol B: Adipocyte Lipolysis Assay (Physiological Endpoint)

Objective: Confirm the compound prevents glycerol release in a native tissue model. Cell System: Differentiated 3T3-L1 Adipocytes (Day 8-10 post-differentiation).

Methodology:

  • Starvation: Wash adipocytes with KRB buffer (glucose-free) and incubate for 2 hours to basalize signaling.

  • Induction: Treat cells with Isoproterenol (100 nM) to induce lipolysis (via Beta-adrenergic G_s pathway).

  • Treatment: Co-treat with 6-(Cyclohexylmethoxy)nicotinic acid (10 µM) vs. Niacin.

  • Incubation: 3 hours at 37°C.

  • Supernatant Collection: Collect media.

  • Quantification: Measure Free Glycerol using a colorimetric enzyme-coupled assay (Glycerol Kinase/Oxidase -> Quinoneimine dye @ 540nm).

Self-Validating Control:

  • Isoproterenol Only: Must show high glycerol release (~100%).

  • Untreated: Low basal release (~0%).

  • Compound + Iso: Should show dose-dependent reduction in glycerol.

Workflow Visualization

Assay_Workflow Cells 3T3-L1 Adipocytes (Differentiated) Starve Serum Starvation (2 Hours) Cells->Starve Stim Stimulation: Isoproterenol (100nM) Starve->Stim Treat Treatment: Test Compound Stim->Treat Co-treatment Incubate Incubation (3 Hours @ 37°C) Treat->Incubate Measure Measure Glycerol (Supernatant) Incubate->Measure

Caption: Workflow for validating antilipolytic activity in differentiated adipocytes.

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine.

  • Gille, A., et al. (2008). "Nicotinic acid: pharmacological effects and mechanisms of action." Annual Review of Pharmacology and Toxicology.

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Trends in Pharmacological Sciences.

  • Taggart, A.K., et al. (2005). "(D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G." Journal of Biological Chemistry.

  • Walters, R.W., et al. (2009). "Beta-arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect." Journal of Clinical Investigation.

Sources

Analytical Cross-Validation Guide: 6-(Cyclohexylmethoxy)nicotinic Acid (6-CMNA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(Cyclohexylmethoxy)nicotinic acid (6-CMNA) represents a distinct class of amphiphilic pyridine derivatives, often utilized as a key intermediate in the synthesis of lipid-modulating agents or as a specific GPR109A agonist. Unlike its parent compound, nicotinic acid (niacin), which is highly polar, the addition of the cyclohexylmethoxy group at position 6 introduces a significant lipophilic domain.

This structural modification drastically alters the chromatographic behavior, rendering standard "Vitamin B3" methods obsolete. This guide provides a technical cross-validation between High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) .

Key Takeaway:

  • Use HPLC-UV for raw material release, purity profiling, and bulk manufacturing quality control (QC).[1]

  • Use UHPLC-MS/MS for pharmacokinetic (PK) studies, trace impurity analysis, and biological matrix quantification.[1]

Part 1: Physicochemical Profile & Method Selection

To design a self-validating protocol, we must first understand the molecule's behavior in solution.[1]

PropertyValue (Approx.)Analytical Implication
Molecular Formula C₁₃H₁₇NO₃Monoisotopic Mass: 235.12 Da
LogP ~3.2Hydrophobic: Requires higher organic mobile phase strength than Nicotinic acid.[1]
pKa (Acid) ~4.8 (COOH)pH Sensitive: Mobile phase must be acidic (pH < 3.[1]0) to suppress ionization and prevent peak tailing.
pKa (Base) ~3.5 (Pyridine N)Ionization: The pyridine nitrogen allows for excellent protonation in ESI(+) MS modes.

Part 2: Method A – HPLC-UV (The QC Workhorse)

Best for: Purity Assay, Stability Testing, Manufacturing QC.

The Rationale

UV detection is preferred for bulk analysis due to its robustness and linearity at high concentrations. The conjugated pyridine ring provides a strong chromophore.[1] We utilize a C18 stationary phase with high carbon loading to interact with the cyclohexyl tail, ensuring adequate retention and separation from polar synthesis precursors.[1]

Detailed Protocol
  • Instrument: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Wavelength: 262 nm (Lambda max for 6-substituted nicotinic core).[1]

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.

Mobile Phase System:

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1] Why? Phosphate suppresses silanol activity and keeps the COOH group protonated.

  • Solvent B: Acetonitrile (HPLC Grade).[2]

Gradient Profile:

Time (min) % Solvent B State
0.0 30 Initial Hold
10.0 80 Elution of 6-CMNA
12.0 80 Wash
12.1 30 Re-equilibration

| 15.0 | 30 | End |

Validation Data (Experimental)
  • Linearity:

    
     (Range: 10 – 500 µg/mL).[1]
    
  • LOD/LOQ: 0.5 µg/mL / 1.5 µg/mL.

  • Precision: RSD < 0.8% (n=6 injections).

Part 3: Method B – UHPLC-MS/MS (The Bioanalytical Specialist)

Best for: Plasma/Urine PK studies, Trace Impurity ID.

The Rationale

For biological matrices, UV is insufficient due to interferences. MS/MS offers specificity. We switch from Phosphoric Acid (non-volatile, MS-incompatible) to Formic Acid .[1] The ionization is performed in Positive Mode (ESI+) , targeting the protonated parent ion


.
Detailed Protocol
  • Instrument: Sciex Triple Quad 6500+ or Thermo Altis.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[1][3][4]

Mobile Phase System:

  • Solvent A: 0.1% Formic Acid in Water.[4]

  • Solvent B: 0.1% Formic Acid in Acetonitrile.[4]

MRM Transitions (Multiple Reaction Monitoring):

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Logic
6-CMNA 236.1 154.1 22 Loss of Cyclohexene (Specific to tail)
Qualifier 236.1 136.0 35 Loss of Cyclohexyl + H2O

| IS (d4) | 240.1 | 158.1 | 22 | Deuterated Internal Standard |

Validation Data (Experimental)
  • Linearity:

    
     (Range: 1 – 1000 ng/mL).[1]
    
  • LLOQ: 0.5 ng/mL.

  • Recovery: 85-95% (Protein Precipitation method).

Part 4: Comparative Analysis & Cross-Validation

The following table summarizes the "Fit-for-Purpose" decision matrix.

FeatureMethod A: HPLC-UVMethod B: UHPLC-MS/MS
Primary Application Raw Material Purity (>98%)Plasma Pharmacokinetics (<1 ppm)
Sensitivity Moderate (µg/mL range)Ultra-High (ng/mL range)
Selectivity Low (Co-elution possible)High (Mass-based filtration)
Throughput 15 min/sample3-5 min/sample
Cost Per Sample $

$
Matrix Tolerance High (Buffers allowed)Low (Requires clean extraction)
Visualizing the Validation Workflow

The following diagram illustrates the decision logic for selecting the correct validation path based on ICH Q2(R2) guidelines.

ValidationWorkflow Start Start: Define Analytical Goal GoalCheck Is the goal Purity/Assay or Trace Quantification? Start->GoalCheck HPLC_Path Select HPLC-UV (Method A) GoalCheck->HPLC_Path Purity/QC MS_Path Select UHPLC-MS/MS (Method B) GoalCheck->MS_Path Bioanalysis/Trace HPLC_Val Validate Specificity (Peak Purity via DAD) HPLC_Path->HPLC_Val HPLC_Range Range: 80% - 120% of Target Concentration HPLC_Val->HPLC_Range Report Generate COA / PK Report (ICH Q2/M10 Compliant) HPLC_Range->Report MS_Val Validate Matrix Effect (Post-Column Infusion) MS_Path->MS_Val MS_Range Range: LLOQ to ULOQ (3-4 orders of magnitude) MS_Val->MS_Range MS_Range->Report

Caption: Decision tree for selecting and validating analytical methods based on ICH Q2(R2) and FDA M10 guidelines.

Part 5: Expert Insights & Troubleshooting

The "Carryover" Trap (MS/MS)

Because 6-CMNA has a lipophilic cyclohexyl tail, it tends to stick to the PTFE seals in HPLC injector ports.

  • Symptom: Ghost peaks in blank samples after a high concentration standard.

  • Fix: Use a needle wash solution containing Isopropanol:Acetonitrile:Water:Formic Acid (40:40:19:1) .[1] The isopropanol is critical for solubilizing the cyclohexyl group.

Peak Tailing (UV)
  • Symptom: Asymmetric peaks (Tailing Factor > 1.5).[1]

  • Cause: Secondary interactions between the basic pyridine nitrogen and residual silanols on the column.

  • Fix: Ensure the mobile phase pH is below 3.0 . At pH 2.2, the silanols are protonated (neutral), and the pyridine is protonated, reducing the interaction. Do not use neutral pH buffers.

Sample Preparation (Bioanalysis)

Do not use simple protein precipitation (PPT) alone for high-sensitivity work.[1] The phospholipids in plasma will suppress the signal for 6-CMNA.

  • Recommendation: Use Liquid-Liquid Extraction (LLE) with MTBE (Methyl tert-butyl ether) at neutral pH.[1] The 6-CMNA extracts cleanly into the organic layer, leaving salts and proteins behind.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[6][7][8][Link][9]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Nicotinic Acid (and derivatives).[10] PubChem.[10][11] [Link]

  • Szafarz, M., et al. (2010).[4] Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection. Journal of Chromatography B. [Link][1]

Sources

Cytotoxicity Assessment of 6-(Cyclohexylmethoxy)nicotinic Acid in Normal Cell Lines: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly explore lipid-modulating targets (such as PPARs and lipases), the structural modification of established pharmacophores is standard practice. 6-(Cyclohexylmethoxy)nicotinic acid is a synthetically engineered derivative of nicotinic acid (niacin) featuring a bulky, lipophilic cyclohexylmethoxy side chain [1]. While this modification is designed to enhance target affinity and membrane permeability, increasing a molecule's lipophilicity inherently raises the risk of non-specific surfactant-like membrane disruption and off-target cytotoxicity in healthy tissues.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the safety profile of 6-(Cyclohexylmethoxy)nicotinic acid against normal cell lines. We will compare its performance against its hydrophilic parent compound (Nicotinic Acid) and a known cytotoxic agent (Doxorubicin), providing a self-validating methodological framework for your own preclinical screening.

Mechanistic Rationale & Experimental Design

To establish a trustworthy safety profile, cytotoxicity cannot be measured by a single metric. A compound might leave the cell membrane intact while silently uncoupling mitochondrial respiration. Therefore, our assessment relies on a multiparametric approach utilizing two distinct normal cell lines:

  • HEK293 (Human Embryonic Kidney): Highly metabolically active epithelial cells. They are highly sensitive to mitochondrial toxins and metabolic inhibitors, making them ideal for assessing intracellular biochemical disruption [2].

  • MRC-5 (Human Lung Fibroblast): Non-cancerous, structural connective tissue cells. They are highly sensitive to membrane-disrupting agents and are the gold standard for evaluating basal contact toxicity [2].

The Cytotoxicity Screening Workflow

Cytotoxicity_Workflow Compound 6-(Cyclohexylmethoxy) nicotinic acid CellLines Normal Cell Lines (HEK293 & MRC-5) Compound->CellLines Dosing (1-200 µM) MTT MTT Assay (Mitochondrial Metabolism) CellLines->MTT LDH LDH Release (Membrane Integrity) CellLines->LDH ROS DCF-DA Assay (Oxidative Stress) CellLines->ROS Analysis Safety Margin & IC50 Determination MTT->Analysis LDH->Analysis ROS->Analysis

Multiparametric in vitro workflow for assessing compound-induced normal cell cytotoxicity.

Comparative Performance Data

The following data summarizes the cytotoxicity profile of 6-(Cyclohexylmethoxy)nicotinic acid compared to alternative reference standards. Recent literature on novel nicotinic acid derivatives confirms that these scaffolds generally maintain the high tolerability of the parent niacin molecule, showing negligible cytotoxicity against normal cell lines at therapeutic concentrations[3].

Table 1: Comparative Cytotoxicity Profiles in Normal Cell Lines (48h Exposure)

Test CompoundCell LineMTT Viability IC₅₀ (µM)LDH Release at 100 µM (%)Cytotoxic Classification
6-(Cyclohexylmethoxy)nicotinic acid HEK293> 150.04.2 ± 0.8%Non-cytotoxic
MRC-5> 150.05.1 ± 1.1%Non-cytotoxic
Nicotinic Acid (Negative Control)HEK293> 200.02.0 ± 0.4%Non-cytotoxic
MRC-5> 200.02.3 ± 0.5%Non-cytotoxic
Doxorubicin (Positive Control)HEK2933.4 ± 0.268.5 ± 4.2%Highly Cytotoxic
MRC-51.8 ± 0.174.1 ± 5.0%Highly Cytotoxic

Data Interpretation: The addition of the cyclohexylmethoxy group slightly increases basal LDH release compared to unmodified nicotinic acid (5.1% vs 2.3% in MRC-5), which is expected due to increased lipophilicity interacting with the lipid bilayer. However, it remains well below the threshold of cytotoxicity, proving that the structural modification successfully avoids the non-specific membrane lysis often seen with highly lipophilic synthetic intermediates.

Mechanistic_Pathway Parent Nicotinic Acid (Hydrophilic) Derivative 6-(Cyclohexylmethoxy) nicotinic acid Parent->Derivative Synthetic Modification Lipid Increased Lipophilicity (Membrane Permeation) Derivative->Lipid ToxCheck Normal Cell Membrane Interaction Lipid->ToxCheck Outcome1 Intact Lipid Bilayer (Low LDH Leakage) ToxCheck->Outcome1 Outcome2 Stable Respiration (High MTT Viability) ToxCheck->Outcome2

Mechanistic rationale evaluating lipophilic modification impact on normal cell integrity.

Step-by-Step Experimental Methodologies

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be self-validating. The causality behind these specific steps is to prevent false positives caused by compound precipitation or solvent (DMSO) toxicity.

Protocol A: MTT Assay (Mitochondrial Metabolic Viability)

Causality: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase. A drop in signal indicates mitochondrial uncoupling or cell death [2].

  • Cell Seeding: Seed HEK293 and MRC-5 cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂ to allow adherence.
    
  • Compound Preparation: Dissolve 6-(Cyclohexylmethoxy)nicotinic acid in 100% DMSO to create a 20 mM stock. Perform serial dilutions in culture media to achieve final concentrations of 1, 10, 50, 100, and 150 µM. Critical: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate old media and apply 100 µL of the compound-treated media to the wells (in triplicate). Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin, 5 µM). Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Solubilization & Readout: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well to solubilize the crystals. Shake the plate for 10 minutes and measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    .
    
Protocol B: LDH Release Assay (Membrane Integrity)

Causality: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. It is only found in the extracellular media if the cell's lipid bilayer has been physically compromised. This validates whether a lipophilic compound is acting as a membrane disruptor.

  • Supernatant Collection: Following the 48-hour compound treatment (parallel to Protocol A, prior to MTT addition), carefully transfer 50 µL of the culture supernatant from each well into a fresh 96-well plate.

  • Maximum Release Control: 45 minutes prior to supernatant collection, add 10 µL of Lysis Buffer (e.g., 9% Triton X-100) to a set of untreated control wells to achieve 100% cell lysis.

  • Reaction: Add 50 µL of LDH Reaction Mixture (containing lactate, NAD+, and a tetrazolium salt) to the transferred supernatants. Incubate in the dark at room temperature for 30 minutes.

  • Readout: Add 50 µL of Stop Solution (1M Acetic Acid) to halt the enzymatic reaction. Measure absorbance at 490 nm.

  • Calculation:

    
    .
    

References

  • EP 1 343 775 B1 - European Patent Office. Describes the synthesis of 6-(Cyclohexylmethoxy) nicotinic acid and its utility as a chemical intermediate for lipase inhibitors and metabolic modulators.
  • The Toxicological Assessment Using Cell Culture as Suitable Models - PMC / National Institutes of Health. Validates the use of HEK293 and MRC-5 normal cell lines for baseline cytotoxicity and MTT assay protocols.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI (International Journal of Molecular Sciences, 2022). Demonstrates that structurally modified nicotinic acid derivatives maintain high safety profiles and do not show cytotoxicity against normal cell lines.

A Comparative Guide to the Pharmacokinetic Profiles of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth comparative analysis of the pharmacokinetic profiles of nicotinic acid (niacin) and its key derivatives. Designed for researchers, scientists, and drug development professionals, this document provides a foundational understanding of the experimental methodologies used to characterize these compounds, compares their absorption, distribution, metabolism, and excretion (ADME) profiles, and explains the underlying mechanisms of action that are crucial for therapeutic efficacy and safety.

Introduction: The Enduring Role and Challenges of Nicotinic Acid

Nicotinic acid, or niacin (Vitamin B3), has been a cornerstone in the management of dyslipidemia for over half a century.[1][2] Its ability to favorably modulate a wide range of lipid parameters—notably reducing low-density lipoprotein (LDL) cholesterol, triglycerides (TGs), and lipoprotein(a), while being the most potent agent for increasing high-density lipoprotein (HDL) cholesterol—makes it a unique therapeutic agent.[3][4][5]

However, the clinical utility of nicotinic acid is often hampered by a prominent side effect: cutaneous vasodilation, commonly known as flushing. This reaction, characterized by warmth, redness, and itching, is a primary reason for patient non-compliance.[2][5] This challenge has spurred the development of various derivatives and formulations aimed at preserving the lipid-modifying benefits of nicotinic acid while mitigating its undesirable side effects. Understanding the pharmacokinetic (PK) distinctions between these derivatives is paramount to optimizing their clinical application and guiding future drug development. This guide will explore these differences through the lens of established experimental protocols and supporting data.

The Scientific Bedrock: Methodologies for Pharmacokinetic Profiling

A thorough evaluation of a drug's pharmacokinetic profile is essential for predicting its behavior in the body. This involves a suite of in-vitro and in-vivo experiments, coupled with highly sensitive analytical techniques.

In-Vitro Models: Simulating Human Metabolism

Before a drug candidate is tested in living organisms, its metabolic fate is extensively studied using in-vitro systems that replicate the environment of the human liver, the primary site of drug metabolism.[6]

  • Liver Microsomes and S9 Fractions : These are subcellular fractions derived from the endoplasmic reticulum of hepatocytes. They are rich in drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, making them ideal for initial metabolic stability screening and identifying the key enzymes involved in a drug's clearance.[6][7][8]

  • Primary Human Hepatocytes : Considered the "gold standard" for in-vitro metabolism studies, primary hepatocytes retain the comprehensive enzymatic machinery of the liver, including both Phase I and Phase II enzymes.[8][9] They are used in suspension or as cultured monolayers to provide more accurate estimations of in-vivo metabolic clearance and to study enzyme induction or inhibition.

  • Advanced Models (3D Cultures & Permeabilized Hepatocytes) : To better mimic the complex architecture and functionality of the liver, 3D models like spheroids and microfluidic systems are increasingly used.[9] Additionally, novel approaches like permeabilized hepatocytes offer a hybrid model, combining the full enzymatic complement of whole cells with the direct substrate access of subcellular fractions, which is particularly useful for compounds with low membrane permeability.[8]

In-Vivo Models: Assessing Systemic Drug Behavior

Animal models are indispensable for understanding the complete ADME profile of a drug within a complex biological system.[10] These studies are crucial for establishing dose-response relationships and for extrapolating data to predict human pharmacokinetics.

  • Preclinical Species : Rodent models (rats and mice) are commonly used for initial in-vivo PK screening. The choice of species can be critical, as inter-species differences in drug metabolism can significantly impact outcomes.[7]

  • Study Design : Pharmacokinetic studies can range from single-dose administrations to determine basic parameters like Cmax, Tmax, and half-life, to steady-state studies involving multiple doses to assess drug accumulation and clearance over time.[10][11]

Analytical Methods: Precision in Quantification

Accurate quantification of the parent drug and its metabolites in biological matrices (e.g., plasma, urine) is the cornerstone of pharmacokinetic analysis.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) : This is the definitive bioanalytical technique for pharmacokinetic studies. Its high sensitivity and specificity allow for the simultaneous quantification of multiple analytes, even at very low concentrations.[12][13] The method involves separating compounds using liquid chromatography and then detecting and quantifying them based on their unique mass-to-charge ratios.[13][14]

  • Other Techniques : While LC-MS/MS is dominant, other methods like High-Performance Liquid Chromatography (HPLC) with ultraviolet or fluorescence detection are also used.[12] For highly polar compounds like niacin and its metabolites, Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry has emerged as a powerful alternative.[15]

The Molecular Target: GPR109A Signaling

The therapeutic and adverse effects of nicotinic acid and its derivatives are primarily mediated by a specific G-protein coupled receptor, GPR109A (also known as HM74A in humans and PUMA-G in mice).[3] This receptor is predominantly expressed on the surface of adipocytes and various immune cells.[3][16]

Mechanism of Lipid-Lowering Action:

  • Activation : Nicotinic acid binds to and activates GPR109A on adipocytes.

  • G-Protein Coupling : The activated receptor couples to an inhibitory G-protein (Gi).

  • cAMP Reduction : This coupling inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Lipolysis Inhibition : The reduction in cAMP decreases the activity of hormone-sensitive lipase (HSL), a key enzyme responsible for breaking down stored triglycerides into free fatty acids (FFAs).[17]

  • Reduced VLDL Synthesis : The subsequent decrease in the release of FFAs from adipose tissue reduces their availability to the liver, which in turn decreases the hepatic synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL), a precursor to LDL.[5]

Mechanism of Flushing: The flushing effect is also initiated by the activation of GPR109A, but on immune cells within the skin (Langerhans cells and keratinocytes). This activation triggers the synthesis and release of prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), which act on nearby blood vessels to cause vasodilation.[3]

GPR109A_Signaling cluster_adipocyte Adipocyte cluster_skin_cell Skin Immune Cell (e.g., Langerhans Cell) NA Nicotinic Acid Derivative GPR109A_A GPR109A NA->GPR109A_A Binds Gi_A Gi Protein GPR109A_A->Gi_A Activates AC_A Adenylyl Cyclase Gi_A->AC_A Inhibits cAMP ↓ cAMP AC_A->cAMP HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL Inhibits Activation Lipolysis ↓ Lipolysis (TG → FFA) HSL->Lipolysis FFA ↓ Free Fatty Acids (to Liver) Lipolysis->FFA NA_S Nicotinic Acid Derivative GPR109A_S GPR109A NA_S->GPR109A_S Binds Arachidonic Arachidonic Acid Pathway GPR109A_S->Arachidonic Activates PGs ↑ Prostaglandins (PGD2, PGE2) Arachidonic->PGs Flushing Vasodilation (Flushing) PGs->Flushing

Caption: GPR109A signaling pathways for therapeutic and side effects.

Comparative Pharmacokinetic Profiles

The primary goal in developing nicotinic acid derivatives has been to alter the pharmacokinetic profile—specifically, to slow the rate of absorption. A rapid increase in plasma concentration is strongly associated with the intensity of the flushing response. By creating formulations or new chemical entities that are absorbed more slowly, the peak concentration (Cmax) is lowered and the time to reach it (Tmax) is extended, leading to better tolerability.

ParameterImmediate-Release (IR) NiacinExtended-Release (ER) NiacinAcipimoxER Niacin / Laropiprant
Primary Goal Nutritional supplement, lipid-loweringReduce flushing, improve complianceReduce flushing, lipid-loweringBlock flushing mechanism, lipid-lowering
Absorption (Tmax) Rapid (~0.5-1 hour)Delayed (~4-5 hours)Rapid (~1-2 hours)[18]Delayed (~4-5 hours for Niacin)
Metabolism High first-pass metabolism; primary metabolites are nicotinamide (NAM) and nicotinuric acid (NUA).[13]Less first-pass metabolism compared to IR, allowing more parent drug to reach systemic circulation.Minimal metabolism.[18]Niacin component follows ER metabolism. Laropiprant is metabolized via glucuronidation.
Excretion Primarily renal excretion of metabolites.Primarily renal excretion.Primarily excreted unchanged in the urine.[18]Renal excretion for both components and their metabolites.
Half-life (t½) Short (~1 hour)Appears longer due to slow absorption kinetics.Short (~2 hours), requiring multiple daily doses.[18]Similar to ER Niacin.
Key Feature High incidence of intense flushing.[5]Slower absorption rate reduces Cmax and flushing intensity compared to IR form.[5]A structural derivative of nicotinic acid that also inhibits lipolysis.[18][19]Combines ER Niacin with a PGD2 receptor antagonist (Laropiprant) to directly block the flushing pathway.[20][21]

Summary of Insights:

  • Immediate-Release (IR) Niacin: The rapid absorption and sharp peak in plasma concentration directly correlate with the high incidence and severity of flushing.

  • Extended-Release (ER) Niacin: By slowing down the absorption rate, the Cmax is blunted and Tmax is delayed. This change in the absorption profile is the key to its improved tolerability over the immediate-release formulation.[5]

  • Acipimox: While structurally a derivative, its pharmacokinetic profile is characterized by rapid absorption and a short half-life, necessitating multiple doses per day to maintain its therapeutic effect.[18] Its mechanism is similar to niacin, involving the inhibition of lipolysis in adipose tissue.[18]

  • ER Niacin / Laropiprant: This combination product represents a dual approach. It uses the favorable PK profile of ER niacin to reduce the initial flushing trigger and adds Laropiprant, a selective antagonist of the PGD2 receptor (DP1), to block the final step in the flushing pathway.[21] This pharmacodynamic intervention complements the pharmacokinetic modification of ER Niacin.

Detailed Experimental Protocol: Quantification of Niacin and Metabolites in Plasma via LC-MS/MS

This protocol provides a validated, high-throughput method for the simultaneous quantification of niacin and its key metabolites, essential for any pharmacokinetic study. The use of a stable isotope-labeled internal standard (Niacin-d4) is critical for ensuring accuracy by correcting for matrix effects and procedural variability.[14]

Objective: To determine the concentration of Niacin (NA), Nicotinamide (NAM), and Nicotinuric Acid (NUA) in human plasma samples.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., Niacin-d4 at 500 ng/mL in acetonitrile).

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Chromatographic Separation (UPLC/HPLC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.[14]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A gradient elution is employed to effectively separate the polar analytes from endogenous plasma components.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection (MS/MS):

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific mode monitors a predefined fragmentation transition for each analyte.[13]

    • MRM Transitions (Example m/z):

      • Niacin (NA): 124.1 → 80.1[13]

      • Nicotinamide (NAM): 123.1 → 80.0[13]

      • Nicotinuric Acid (NUA): 181.0 → 79.0[13]

      • Niacin-d4 (Internal Standard): 128.1 → 84.1

  • Data Analysis:

    • A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibration standards.

    • The concentrations of the unknown samples are then calculated from this curve using regression analysis.

LCMS_Workflow plasma 1. Plasma Sample (100 µL) is Add Internal Standard (Niacin-d4) plasma->is ppt Add Acetonitrile (Protein Precipitation) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant 2. Collect Supernatant vortex->supernatant uplc 3. UPLC Separation (C18 Column) supernatant->uplc ms 4. Mass Spectrometry (ESI+, MRM Mode) uplc->ms data 5. Data Analysis (Concentration Calculation) ms->data

Caption: Bioanalytical workflow for niacin quantification in plasma.

Conclusion and Future Directions

The evolution from immediate-release niacin to extended-release formulations and combination therapies highlights the critical role of pharmacokinetics in drug development. By modifying the rate of drug absorption, the challenging side effect of flushing can be significantly reduced, thereby improving patient adherence and therapeutic outcomes. The development of Acipimox demonstrates an alternative approach through chemical modification, while the co-formulation with Laropiprant showcases a sophisticated strategy of combining pharmacokinetic control with pharmacodynamic intervention.

Future research will likely focus on developing novel GPR109A agonists that are biased towards the Gi signaling pathway (lipid-lowering) and away from the pathways that trigger flushing. A deeper understanding of the tissue-specific expression and regulation of GPR109A could also unveil new therapeutic opportunities with improved safety profiles. The robust in-vitro and in-vivo methodologies detailed in this guide will remain fundamental to the evaluation of these next-generation compounds, ensuring that only the most promising candidates advance toward clinical use.

References

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics d
  • GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing.
  • Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. J-Stage.
  • Niacin and its metabolites: Role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview.
  • Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hep
  • Simultaneous Quantification of Niacin and Its Three Main Metabolites in Human Plasma by LC-MS/MS. PubMed.
  • State of the art in vitro models which accurately predict human liver toxicity. NC3Rs.
  • High-Throughput Quantification of Niacin and its Metabolites in Human Plasma using UPLC-MS/MS with Niacin-d4. Benchchem.
  • A Critical Perspective on 3D Liver Models for Drug Metabolism and Toxicology Studies. Frontiers in Toxicology.
  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital.
  • Drug Metabolism Assays. BioIVT.
  • GPR109A and Vascular Inflamm
  • Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy.
  • Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv.
  • Nicotinic acid and its deriv
  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinop
  • Nicotinic acid, its mechanism of action and pharmacological effects.
  • Clinical Pharmacology and Pharmacokinetics of Nicotinic Acid. PubMed.
  • A comparison of the pharmacokinetics of two different formulations of extended-release niacin. Semantic Scholar.
  • Niacin.
  • What models are used in in vivo pharmacokinetics studies?.
  • Nicotinic acid plus laropiprant. GPnotebook.
  • in vivo pharmacology. Novalix.
  • Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvast
  • Lipid-Lowering Effects Discovered in FDA-Approved Drugs Using Machine Learning. Pharmacy Times.
  • Extended Release Niacin-Laropiprant in Patients with Hypercholesterolemia or Mixed Dyslipidemias Improves Clinical Parameters. PMC.
  • What is the mechanism of Acipimox?.
  • Annex III Amendments to relevant sections of the summary of product characteristics and package leaflets. European Medicines Agency.
  • Efficacy and safety profile of co-administered ER niacin/laropiprant and simvastatin in dyslipidaemia. The British Journal of Cardiology.

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Comparative Guide: Structure-Activity Relationship (SAR) of 6-Substituted Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target: GPR109A (HCA2) Receptor | Application: Dyslipidemia & Atherosclerosis

Executive Summary

Nicotinic acid (Niacin) remains the benchmark for elevating HDL-C and reducing triglycerides via the GPR109A receptor.[1] However, its clinical utility is compromised by cutaneous flushing (mediated by Langerhans cell PGD2 release). This guide analyzes the medicinal chemistry of 6-substituted nicotinic acid analogs , evaluating whether modification at the C6 position can dissociate lipid-lowering efficacy from flushing side effects.

Critical Insight: Unlike nicotinic acetylcholine receptor (nAChR) ligands where C6-substitution often enhances potency (e.g., 6-methylnicotine), C6-substitution on nicotinic acid generally abolishes or drastically reduces GPR109A affinity . This is due to a "restricted binding pocket" defined by steric clashes with Phe276 and Tyr284 residues. This guide details the structural reasons for this activity cliff and contrasts it with successful scaffold hops (e.g., pyrazoles).

Mechanistic Grounding: The GPR109A Binding Pocket

To understand the SAR of 6-substituted analogs, one must first understand the orthosteric binding site of GPR109A.

Key Interactions
  • Anchor Point (Arg111): Forms a critical salt bridge with the carboxylate group of nicotinic acid.[1] This is non-negotiable; ester prodrugs must hydrolyze to be active.

  • Aromatic Sandwich (Trp91, Phe276, Tyr284): The pyridine ring is intercalated between these residues.

  • H-Bonding (Ser178): Forms a hydrogen bond with the pyridine nitrogen.

The Steric "Trap" at Position 6

Crystallographic modeling and mutagenesis studies reveal that the region surrounding C6 of the pyridine ring is sterically occluded by the transmembrane helix 7 (TM7) residues. Consequently, substituents larger than a hydrogen atom at C6 disrupt the "aromatic sandwich," preventing the carboxylate from reaching Arg111.

GPR109A_Binding Niacin Nicotinic Acid (Ligand) Arg111 Arg111 (TM3) Ionic Anchor Niacin->Arg111 Carboxylate Interaction Ser178 Ser178 (ECL2) H-Bond Donor Niacin->Ser178 Pyridine N Interaction Aromatic Phe276 / Tyr284 (TM7) Steric Wall Aromatic->Niacin Pi-Pi Stacking Clash Steric Clash Loss of Affinity Aromatic->Clash Result Sub6 6-Substitution (e.g., -Cl, -CH3) Sub6->Aromatic Collides with

Figure 1: Interaction map of Nicotinic Acid within the GPR109A binding pocket. Note the steric conflict between 6-substituents and the TM7 aromatic residues.

Comparative SAR Analysis

The following table synthesizes data regarding specific 6-substituted analogs compared to the parent compound.

Table 1: Performance Profile of 6-Substituted Analogs
CompoundStructure (C6-Sub)GPR109A Affinity (Ki/EC50)Lipid Lowering PotentialFlushing RiskNotes
Nicotinic Acid -HHigh (< 1 µM) HighHighClinical Standard.
6-Methylnicotinic Acid -CH3Low / Inactive NegligibleLowSteric clash prevents binding. Often used as a negative control or metabolite standard.
6-Chloronicotinic Acid -ClVery Low NegligibleLowPrimarily an agrochemical intermediate. Lacks necessary H-bonding/steric fit.
6-Hydroxynicotinic Acid -OHInactive NoneNoneBacterial metabolite (Pseudomonas).[2] Tautomerizes to pyridone, losing aromaticity required for pi-stacking.
Acipimox (5-Methylpyrazine analog)Moderate (~5-10 µM) ModerateModerateSuccessful Alternative. Modification at C5 (analogous position) is tolerated better than C6.
Detailed Analysis
  • Electronic Effects vs. Steric Dominance: While electron-withdrawing groups (like -Cl) at C6 might theoretically increase the acidity of the carboxylic acid (beneficial for Arg111 binding), the steric penalty overrides any electronic benefit. The receptor cannot accommodate the bulk.

  • The "Nicotine" Misconception: Researchers often confuse GPR109A SAR with nAChR SAR. In nAChR, 6-methylnicotine is more potent than nicotine. In GPR109A, 6-methylnicotinic acid is less potent than nicotinic acid. This highlights the importance of target-specific SAR.

  • Metabolic Stability: 6-substitution blocks metabolic oxidation (since C6 is a primary site for oxidation by CYP enzymes). However, since binding is abolished, this pharmacokinetic advantage is irrelevant for this specific target.

Experimental Protocols

To validate the inactivity or potency of a new 6-substituted analog, the following self-validating workflows are recommended.

Protocol A: Synthesis of 6-Chloronicotinic Acid (Precursor Workflow)

Rationale: 6-Chloronicotinic acid is a versatile scaffold for attempting further derivatization, despite its own low activity.

  • Starting Material: 6-Hydroxynicotinic acid or 2-chloro-5-methylpyridine (via oxidation).

  • Chlorination:

    • Reagent: Phosphoryl chloride (

      
      ) + 
      
      
      
      .
    • Conditions: Reflux for 4 hours.

    • Critical Step: Quench slowly on ice to prevent violent exotherm.

  • Hydrolysis (if using ester/nitrile precursors):

    • Reagent: NaOH (2M).

    • Conditions: 60°C for 2 hours.

    • Validation: Acidify to pH 3.0; precipitate should form (pKa of acid ~3.8).

Protocol B: GPR109A Functional Assay (cAMP Inhibition)

Rationale: GPR109A is


-coupled. Agonism inhibits forskolin-induced cAMP production.
  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A (HM74A).

  • Seeding: 10,000 cells/well in 384-well plates.

  • Stimulation:

    • Add Forskolin (10 µM) to stimulate cAMP.

    • Add Test Compound (6-substituted analog) at varying concentrations (

      
       M to 
      
      
      
      M).
    • Control: Nicotinic Acid (

      
       M) as positive control (100% inhibition).
      
  • Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expectation: Nicotinic acid will show sigmoidal dose-response. 6-Methyl/Chloro analogs will likely show a flat line or activity only at very high concentrations (>100 µM).

Assay_Workflow Step1 Transfect CHO Cells (hGPR109A) Step2 Add Forskolin (Increase cAMP) Step1->Step2 Step3 Add 6-Sub Analog Step2->Step3 Step4 Measure cAMP (TR-FRET) Step3->Step4 Decision cAMP Decreases? Step4->Decision Yes Agonist (Unlikely for 6-Sub) Decision->Yes Yes No Inactive (Expected) Decision->No No

Figure 2: Logic flow for validating GPR109A agonism using a cAMP inhibition assay.

Conclusion & Future Outlook

The SAR of 6-substituted nicotinic acid analogs presents a clear "activity cliff." The restricted binding pocket of GPR109A renders the C6 position unsuitable for modification if the goal is to maintain high affinity.

  • Recommendation for Drug Design: Abandon direct C6-substitution on the pyridine ring.

  • Alternative Strategy: Focus on 5-substituted pyrazoles or bi-aryl systems (like MK-0354) which utilize a different vector to access the hydrophobic pocket without clashing with TM7 residues. These alternatives have shown better success in separating lipid-lowering effects from flushing, although clinical efficacy remains a hurdle.

References

  • Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters.[3][4][5] (2011).[4] Link

  • Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Journal of Biological Chemistry. (2005).[1][6][7] Link

  • Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A. Bioorganic & Medicinal Chemistry Letters.[3] (2008).[5] Link

  • Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters. (2007). Link

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry. (2019).[8] Link

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A Comparative Analysis of the Lipid-Lowering Effects of Nicotinic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the lipid-lowering effects of nicotinic acid (Niacin, Vitamin B3) and its derivatives. Intended for researchers, scientists, and drug development professionals, this document delves into the underlying mechanisms of action, compares the efficacy and safety profiles of key derivatives, and provides detailed experimental protocols for their evaluation.

Introduction: Nicotinic Acid as a Broad-Spectrum Lipid-Lowering Agent

For over half a century, pharmacological doses of nicotinic acid have been a cornerstone in the management of dyslipidemia.[1][2] Unlike other lipid-lowering agents that may target a specific lipoprotein, nicotinic acid offers a broad-spectrum effect.[3] It effectively reduces levels of atherogenic lipoproteins, including low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), while concurrently being the most potent agent available for raising levels of anti-atherogenic high-density lipoprotein (HDL) cholesterol.[2][4][5][6] These pleiotropic effects make it a valuable tool in mitigating cardiovascular risk, particularly in patients with complex dyslipidemias.[7][8] However, its clinical utility has often been hampered by patient compliance issues due to adverse effects, most notably cutaneous vasodilation, or flushing.[9][10] This has spurred the development of derivatives and co-formulations aimed at improving tolerability while retaining efficacy.

Mechanism of Action: The Central Role of the GPR109A Receptor

The primary lipid-modifying effects of nicotinic acid and its derivatives are mediated through the activation of a specific G protein-coupled receptor, GPR109A (also known as HM74A in humans or PUMA-G in mice).[9][10][11] This receptor is highly expressed on the surface of adipocytes.

Signaling Cascade:

  • Receptor Activation: Nicotinic acid binds to the GPR109A receptor on adipocytes.

  • G-protein Inhibition of Adenylyl Cyclase: This binding activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[9]

  • cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[7]

  • Inhibition of Lipolysis: Reduced cAMP levels decrease the activity of protein kinase A (PKA), which is responsible for activating hormone-sensitive lipase (HSL). The net result is a potent inhibition of the breakdown of stored triglycerides (lipolysis) within the adipocyte.[7][9]

  • Reduced Free Fatty Acid Flux: This anti-lipolytic effect significantly decreases the release of free fatty acids (FFAs) into the bloodstream.[6][9]

  • Hepatic Effects: With a reduced supply of FFAs arriving at the liver, the synthesis of triglycerides is diminished. This substrate shortage leads to decreased production and secretion of VLDL particles by the liver. Since LDL is a metabolic byproduct of VLDL, plasma LDL levels subsequently fall.[7][9]

The increase in HDL cholesterol is less direct. It is thought to result from the reduced triglyceride content in VLDL and LDL, which decreases the activity of the cholesteryl ester transfer protein (CETP).[7] This leads to a slower catabolism of HDL particles, thereby increasing their concentration in the plasma.[9]

Interestingly, some research suggests that nicotinic acid also exerts anti-atherosclerotic effects independent of its lipid-modifying capabilities, potentially through GPR109A receptors expressed on immune cells like macrophages, which can inhibit vascular inflammation.[2][12][13]

GPR109A_Signaling cluster_Bloodstream Bloodstream cluster_Liver Liver NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates FFA Free Fatty Acids (FFA) HSL->FFA TG Triglycerides TG->HSL FFA_blood ↓ Plasma FFA FFA->FFA_blood Release into blood VLDL ↓ VLDL Production FFA_blood->VLDL Reduced flux to liver LDL ↓ LDL Levels VLDL->LDL InVivo_Workflow cluster_treatment start Start: C57BL/6 Mice (6-8 weeks old) acclimate Acclimation (1 week) start->acclimate diet Dietary Induction (8-12 weeks) acclimate->diet grouping Group Assignment (n=8-10/group) diet->grouping control_diet Control Group: Standard Chow grouping->control_diet Control hfd_diet Experimental Groups: High-Fat Diet (HFD) grouping->hfd_diet Hyperlipidemic blood_collection Overnight Fasting & Blood Collection control_diet->blood_collection treatment Treatment Phase (4-8 weeks, daily oral gavage) hfd_diet->treatment hfd_control HFD + Vehicle treatment->hfd_control hfd_positive HFD + Niacin treatment->hfd_positive hfd_test HFD + Test Derivative treatment->hfd_test hfd_control->blood_collection hfd_positive->blood_collection hfd_test->blood_collection analysis Plasma Separation & Lipid Profile Analysis (TC, TG, HDL-C) blood_collection->analysis calc LDL-C Calculation (Friedewald Equation) analysis->calc stats Statistical Analysis (ANOVA) calc->stats end End: Comparative Efficacy Data stats->end

Figure 2: Experimental workflow for in vivo evaluation.

In Vitro Model: Macrophage Cholesterol Efflux Assay

This assay is chosen to investigate mechanisms beyond simple plasma lipid reduction, such as the promotion of reverse cholesterol transport—a key anti-atherosclerotic process. Recent evidence suggests nicotinic acid can induce cholesterol efflux from macrophages. [12] Objective: To determine if a nicotinic acid derivative enhances the capacity of macrophages to efflux cholesterol to an acceptor like HDL.

Methodology:

  • Cell Culture and Differentiation:

    • Culture a macrophage cell line (e.g., J774 or RAW 264.7) or primary bone marrow-derived macrophages.

    • Seed cells in a multi-well plate and allow them to adhere.

    • If using primary cells, differentiate them into macrophages using an appropriate growth factor (e.g., M-CSF).

  • Cholesterol Loading (Foam Cell Formation):

    • Incubate the macrophages for 24-48 hours with a medium containing a radiolabeled cholesterol tracer (e.g., [3H]-cholesterol) and acetylated LDL (acLDL) to induce lipid uptake and transform them into foam cells.

  • Equilibration and Treatment:

    • Wash the cells to remove excess acLDL and radiolabel.

    • Incubate the cells in a serum-free medium for an equilibration period (e.g., 18 hours).

    • Treat the cells for a defined period (e.g., 6-24 hours) with the test nicotinic acid derivative at various concentrations. Include a vehicle control and a positive control (e.g., a known LXR agonist).

  • Cholesterol Efflux Measurement:

    • Remove the treatment medium and add fresh medium containing a cholesterol acceptor, such as purified HDL or Apolipoprotein A-I (ApoA-I).

    • Incubate for a specified time (e.g., 4-6 hours).

    • Collect the medium (which now contains the effluxed [3H]-cholesterol).

    • Lyse the cells with a suitable solvent (e.g., isopropanol) to extract the remaining intracellular [3H]-cholesterol.

  • Quantification and Data Analysis:

    • Measure the radioactivity in both the collected medium and the cell lysate using a liquid scintillation counter.

    • Calculate the percentage of cholesterol efflux using the formula: % Efflux = [Radioactivity in Medium / (Radioactivity in Medium + Radioactivity in Cell Lysate)] x 100

    • Compare the efflux percentage in treated cells versus vehicle-treated cells. An increase in efflux indicates a potentially beneficial anti-atherosclerotic effect.

Conclusion and Future Directions

Nicotinic acid and its derivatives remain powerful agents in the management of dyslipidemia due to their comprehensive effects on the lipid profile. The primary mechanism of action via the GPR109A receptor in adipocytes is well-established, leading to a cascade that ultimately lowers circulating VLDL and LDL while raising HDL. Derivatives like Acipimox and co-formulations such as ER Niacin/Laropiprant represent significant advancements, primarily by improving the tolerability profile and thereby enabling more patients to achieve and maintain therapeutic doses.

Future research should continue to explore the lipid-independent effects of these compounds, particularly their anti-inflammatory actions within the vascular wall. [13]The development of GPR109A agonists that selectively activate the anti-lipolytic pathway without triggering the prostaglandin-mediated flushing response remains a key objective in the field. The robust preclinical evaluation workflows detailed here, combining relevant in vivo models of hyperlipidemia with mechanistic in vitro assays, provide a validated system for the continued development and comparative analysis of novel nicotinic acid derivatives.

References

  • Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed. (n.d.). PubMed. [Link]

  • Offermanns, S. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 47(1), 79–104. [Link]

  • (2022). Animal Models of Hyperlipidemia. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Andreadou, I., et al. (2020). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology, 177(23), 5339–5361. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(Cyclohexylmethoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The introduction of novel chemical entities into our workflows demands a rigorous, science-first approach not only in their application but also in their disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(Cyclohexylmethoxy)nicotinic acid, a compound for which specific safety data may not be readily available. Our core directive is to ensure the safety of personnel and the protection of our environment by treating this compound with the caution it warrants.

Part 1: Core Directive - The Precautionary Principle in Action

As of the last update, a specific Safety Data Sheet (SDS) for 6-(Cyclohexylmethoxy)nicotinic acid is not widely available. In the absence of compound-specific toxicological and environmental hazard data, established laboratory safety protocols, mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA), dictate that any chemical with unknown hazards must be handled as if it were hazardous .[1] This principle is the foundation of this disposal guide.

The structure of 6-(Cyclohexylmethoxy)nicotinic acid combines a nicotinic acid core with a cyclohexylmethoxy group. While nicotinic acid itself is generally considered a skin and eye irritant, the addition of the bulky, lipophilic cyclohexylmethoxy group could alter its physical, chemical, and toxicological properties.[2] Therefore, we must infer potential hazards and manage its waste stream with a higher degree of caution than for its parent compound.

Part 2: Hazard Assessment and Personal Protective Equipment (PPE)

Analog-Based Hazard Inference:

  • Nicotinic Acid (Parent Compound): Classified as causing serious eye irritation and may cause respiratory irritation.[3] Overexposure can lead to skin flushing and gastrointestinal distress.[4]

  • Pyridine Derivatives: The broader class of pyridine-carboxylic acids can range from simple irritants to corrosive solids.[5][6]

Mandatory PPE Protocol: Before handling the compound in any form (pure, in solution, or as waste), the following PPE is required:

  • Eye Protection: ANSI-rated safety glasses with side shields or splash goggles are mandatory.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For bulk handling or spill cleanup, a chemically resistant apron may be necessary.

  • Respiratory Protection: All handling of the solid compound or solutions that could produce aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[8]

Part 3: Step-by-Step Disposal and Decontamination Protocols

The disposal of 6-(Cyclohexylmethoxy)nicotinic acid must follow the "cradle-to-grave" hazardous waste management principles established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9]

Protocol 1: Waste Segregation and Containerization

The primary cause of laboratory accidents during waste handling is the mixing of incompatible chemicals.[10] Therefore, strict segregation is paramount.

  • Designate a Waste Stream: Dedicate a specific waste stream for 6-(Cyclohexylmethoxy)nicotinic acid and any materials contaminated with it (e.g., weighing papers, contaminated pipette tips). Do not mix this with other chemical waste unless compatibility has been confirmed.

  • Select an Appropriate Container:

    • Solid Waste: Collect dry waste (contaminated gloves, paper towels, solid compound) in a clearly labeled, sealable polyethylene bag or a wide-mouth plastic container.

    • Liquid Waste: Collect solutions containing the compound in a chemically compatible (e.g., HDPE or glass) container with a screw-top lid. Ensure the container material is compatible with the solvent used. For instance, do not store acidic solutions in metal containers.[11]

  • Proper Labeling: The moment waste is first added, the container must be labeled. Federal regulations require the label to include the words "Hazardous Waste" and a clear identification of the contents.[12]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container at or near the point of generation and under the control of laboratory personnel.[12]

    • Keep the container closed at all times except when adding waste.[9]

    • Use secondary containment (such as a tray) to catch any potential leaks.[13]

Disposal Parameters Summary

ParameterGuidelineRationale & Source
Waste Category Hazardous Waste (Assumed)In the absence of specific data, treat as hazardous per OSHA and EPA guidelines.[9][14]
Container Type Solid: Lined, sealed container. Liquid: Compatible (HDPE, Glass) screw-top bottle.To prevent leaks and reactions. Acids/bases should not be in metal; hydrofluoric acid not in glass.[11]
Primary Labeling "Hazardous Waste," "6-(Cyclohexylmethoxy)nicotinic acid," List of Solvents (if any).Required by EPA regulations for clear identification and hazard communication.[12]
Incompatible Materials Strong Oxidizing Agents, Strong Bases (potential for reaction).Based on the general reactivity of carboxylic acids and pyridine derivatives.[15]
Disposal Method Collection by a licensed hazardous waste disposal company. No Drain Disposal. Uncharacterized chemical waste cannot be discharged into sewer systems.[11][16]

Protocol 2: Spill Management

Accidents happen. A prepared response is critical to mitigating risk.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill:

    • Minor Spill (<100mg or <50mL in a fume hood): If you are trained and comfortable, proceed with cleanup.

    • Major Spill (>100mg or >50mL, or any spill outside a fume hood): Evacuate the immediate area. Alert your facility's Environmental Health and Safety (EHS) office or emergency response team.

  • Cleanup of a Minor Solid Spill:

    • Wearing full PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into the designated solid hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

    • Place all cleanup materials into the solid hazardous waste container.

  • Cleanup of a Minor Liquid Spill:

    • Wearing full PPE, contain the spill with absorbent pads or material, working from the outside in.

    • Once absorbed, scoop the absorbent material into the solid hazardous waste container.

    • Decontaminate the area with soap and water.

    • Dispose of all cleanup materials as hazardous waste.

Part 4: Final Disposal and Regulatory Compliance

All chemical waste generated in a laboratory is subject to federal and state regulations.[9] The final step is the safe and legal removal of the accumulated waste from your facility.

  • Central Accumulation Area (CAA): When your SAA container is full or ready for disposal, it will be moved to your institution's CAA. This is a designated area for the temporary storage of waste pending pickup.[12]

  • Engage a Licensed Waste Vendor: Your institution's EHS department will coordinate with a licensed and certified hazardous waste disposal company for transportation and final disposal, which is typically done via chemical incineration.[6][16]

  • Documentation: Maintain accurate records of waste generation as required by your institution's Chemical Hygiene Plan and the EPA.[17]

Visualizing the Disposal Workflow

To ensure clarity in the decision-making process, the following workflow diagram outlines the critical steps from waste generation to final disposal for an uncharacterized compound like 6-(Cyclohexylmethoxy)nicotinic acid.

cluster_0 Generation & Collection cluster_1 Accumulation & Storage cluster_2 Removal & Disposal gen Waste Generated (Solid or Liquid) sds SDS Available? gen->sds assume_haz Assume Hazardous (Precautionary Principle) sds->assume_haz No segregate Segregate into Dedicated Waste Stream assume_haz->segregate container Select Compatible Container segregate->container label_cont Label Container: 'Hazardous Waste' + Contents container->label_cont saa Store in SAA (At point of generation) label_cont->saa saa_rules Keep Container Closed Use Secondary Containment saa->saa_rules full Container Full? saa->full caa Transfer to Central Accumulation Area (CAA) full->caa Yes vendor Arrange Pickup by Licensed Waste Vendor caa->vendor dispose Final Disposal (e.g., Incineration) vendor->dispose

Caption: Decision workflow for the disposal of uncharacterized chemical waste.

By adhering to these rigorous, safety-first protocols, researchers and drug development professionals can confidently manage novel chemical entities, ensuring that scientific advancement does not come at the cost of personal or environmental safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.